molecular formula C5H6N4O2 B1587325 2-Hydrazinyl-5-nitropyridine CAS No. 6343-98-2

2-Hydrazinyl-5-nitropyridine

Cat. No.: B1587325
CAS No.: 6343-98-2
M. Wt: 154.13 g/mol
InChI Key: DDWAPSXNXHYQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydrazinyl-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49784. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydrazinyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-8-5-2-1-4(3-7-5)9(10)11/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWAPSXNXHYQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398651
Record name 2-hydrazino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-98-2
Record name 6343-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazino-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Hydrazinyl-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Hydrazinyl-5-nitropyridine A Versatile Scaffold in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-Hydrazinyl-5-nitropyridine (CAS: 6343-98-2) represents a critical "hinge" scaffold in modern medicinal chemistry. Its dual functionality—combining an electron-deficient nitro-pyridine core with a nucleophilic hydrazine tail—makes it an ideal precursor for fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]pyridines. This guide provides a rigorous technical analysis of its synthesis, physicochemical validation, and divergent reactivity profiles, designed for researchers optimizing drug discovery workflows.

Physicochemical Profile

The compound exists as a stable, crystalline solid under ambient conditions but exhibits shock sensitivity typical of nitro-hydrazine derivatives.

PropertySpecificationNotes
IUPAC Name 2-Hydrazinyl-5-nitropyridineAlso: (5-Nitropyridin-2-yl)hydrazine
CAS Number 6343-98-2 Distinct from 2-amino-5-nitropyridine (4214-76-0)
Molecular Formula C₅H₆N₄O₂MW: 154.13 g/mol
Appearance Yellow to Brown Crystalline PowderColor darkens upon oxidation/light exposure
Melting Point 205–206 °C (dec) Decomposes upon melting; do not overheat
Solubility DMSO, DMF (High); Ethanol (Hot)Poor solubility in water and non-polar solvents
pKa (Predicted) ~3.5 (Hydrazine NH)Pyridine ring N is weakly basic due to -NO₂

Synthetic Routes & Mechanistic Insights

The industrial standard for synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at the 5-position activates the 2-position, facilitating the displacement of a halogen leaving group by hydrazine.

Protocol: SₙAr Displacement of 2-Chloro-5-nitropyridine
  • Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2)

  • Reagent: Hydrazine Hydrate (80% or 100%)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Charge: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise at room temperature.

    • Critical Insight: Excess hydrazine is mandatory to prevent the formation of the bis-coupled impurity (2,2'-hydrazo-bis(5-nitropyridine)), where the product attacks a second molecule of starting material.

  • Reaction: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup: Cool the reaction mixture to 0–5 °C. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove trace hydrazine.

  • Drying: Vacuum dry at 40 °C. Do not exceed 50 °C due to thermal instability.[1]

Self-Validating Checkpoint:

  • Yield: Expect 85–95%.

  • Purity: If the melting point is <200 °C, recrystallize from hot ethanol.

Structural Validation (Spectroscopy)

To ensure the integrity of the scaffold before downstream application, confirm the structure using the following diagnostic signals.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the desheilding effect of the nitro group and the distinct hydrazine protons.

  • δ 9.02 ppm (d, J=2.5 Hz, 1H): H-6 proton. Highly deshielded due to proximity to ring nitrogen and nitro group.

  • δ 8.25 ppm (dd, J=9.0, 2.5 Hz, 1H): H-4 proton. Shows coupling to H-3 and H-6.

  • δ 6.85 ppm (d, J=9.0 Hz, 1H): H-3 proton. Upfield shift due to electron donation from the adjacent hydrazine.[1]

  • δ 8.90 ppm (br s, 1H): -NH- (Hydrazine secondary amine). Exchangeable with D₂O.

  • δ 4.50 ppm (br s, 2H): -NH₂ (Hydrazine primary amine). Broad, exchangeable.

FT-IR (ATR)
  • 3350, 3280 cm⁻¹: N-H stretching (Primary & Secondary amines).

  • 1550–1480 cm⁻¹: Asymmetric -NO₂ stretch (Strong).

  • 1340–1290 cm⁻¹: Symmetric -NO₂ stretch (Strong).

Reactivity & Applications: The Triazolopyridine Gateway

2-Hydrazinyl-5-nitropyridine is a "divergent" intermediate. It primarily reacts via the terminal nitrogen to form Hydrazones (Pathway A) , which can then be oxidatively cyclized to [1,2,4]Triazolo[4,3-a]pyridines (Pathway B) . This fused system is a bioisostere of quinoline and is prevalent in antitumor and antimicrobial research.[1]

Pathway Logic & Mechanism

G cluster_0 Divergent Synthesis Start 2-Chloro-5-nitropyridine Inter 2-Hydrazinyl-5-nitropyridine (Scaffold) Start->Inter SnAr (N2H4, EtOH) Hydrazone Schiff Base (Hydrazone) Inter->Hydrazone Aldehyde (R-CHO) (-H2O) Product 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine (Fused Heterocycle) Hydrazone->Product Oxidative Cyclization (PhI(OAc)2 or NCS)

Figure 1: Synthetic workflow from precursor to fused triazolopyridine targets.

Experimental Workflow: Oxidative Cyclization

To access the triazolopyridine core (e.g., for antitumor screening):

  • Hydrazone Formation: React 2-hydrazinyl-5-nitropyridine with an aldehyde (e.g., benzaldehyde) in ethanol with a catalytic amount of acetic acid. Reflux 1–2 h. Isolate the hydrazone.

  • Cyclization: Dissolve the hydrazone in DCM or DMF.[1] Add Iodobenzene diacetate (PhI(OAc)₂) (1.1 eq) or N-Chlorosuccinimide (NCS) . Stir at RT for oxidative ring closure.

  • Result: Formation of the 1,2,4-triazole ring fused to the pyridine, retaining the 6-nitro group (formerly 5-nitro).[2]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3).

  • Flammability: Flammable solid.[1]

  • Explosion Hazard: As a nitro-hydrazine, this compound possesses high energy. It is potentially shock-sensitive when dry.

Handling Rules:

  • Avoid Metal Spatulas: Use Teflon or wood to reduce friction/spark risk.[1]

  • Solvent Dampness: Store the material slightly damp with ethanol if long-term storage is required to mitigate shock sensitivity.

  • Incompatibility: Violent reaction with strong oxidizers and reducing agents.[1]

References

  • Vadagaonkar, K. S., et al. (2014). A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances. Retrieved January 30, 2026, from [Link]

  • Al-Saidi, S. F., et al. (2023).[3] 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations. Journal of Molecular Structure. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5-nitropyridine (CAS 6343-98-2) is a high-value heterocyclic building block characterized by a "push-pull" electronic structure. The electron-withdrawing nitro group at the C5 position significantly enhances the electrophilicity of the pyridine ring, while the hydrazine moiety at C2 acts as a potent binucleophile. This compound is primarily utilized as a precursor for fused heterocyclic systems, most notably [1,2,4]triazolo[4,3-a]pyridines , which are privileged scaffolds in medicinal chemistry (e.g., antidepressant Trazodone analogs, potential antimicrobial agents). This guide details the synthesis, reactivity profile, and safety protocols required for handling this energetic intermediate.

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name (5-Nitropyridin-2-yl)hydrazine-
Molecular Formula

-
Molecular Weight 154.13 g/mol -
Appearance Yellow to Orange SolidColor deepens upon oxidation/light exposure.
Melting Point 205–206 °C (Decomposition)Distinct sharp melting point followed by decomp.
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low)Recrystallization often performed in EtOH/H₂O.
Acidity (

)
~10.5 (Hydrazine

)
The nitro group reduces basicity compared to unsubstituted 2-hydrazinopyridine.

Synthetic Methodology

The synthesis of 2-hydrazinyl-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction is facilitated by the strong electron-withdrawing effect (-I, -M) of the nitro group at the 5-position, which activates the 2-position (ortho-like relationship relative to ring nitrogen) for nucleophilic attack.
Protocol: Displacement of 2-Chloro-5-nitropyridine

Reagents:

  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Hydrazine hydrate (80% or 98%, 3.0–5.0 eq)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-chloro-5-nitropyridine in ethanol (approx. 10 mL per gram). The solution will be pale yellow.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Critical: Use excess hydrazine (at least 3 equivalents) to act as a base (scavenging HCl) and to prevent the formation of the bis-substituted impurity, bis(5-nitropyridin-2-yl)amine.

  • Reaction: Heat the mixture to mild reflux (80°C) for 2–4 hours. The solution will turn orange/red.

  • Workup: Cool the reaction mixture to 0–5°C. The product, 2-hydrazinyl-5-nitropyridine, typically precipitates as a yellow solid.

  • Purification: Filter the solid and wash with cold water (to remove hydrazine hydrochloride salts) followed by cold ethanol. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

SynthesisFlow Precursor 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transient) Precursor->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 2-Hydrazinyl-5-nitropyridine (Target) Intermediate->Product Elimination of Cl- Byproduct Hydrazine HCl (Salt Waste) Intermediate->Byproduct

Figure 1: SNAr reaction pathway demonstrating the conversion of the chloropyridine precursor to the hydrazinyl product.

Reactivity & Applications: Heterocyclic Cyclization

The primary utility of CAS 6343-98-2 lies in its ability to undergo cyclocondensation reactions. The hydrazine moiety provides two nucleophilic nitrogens (


 and 

), allowing for the formation of fused bicyclic systems.
Key Application: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Reacting 2-hydrazinyl-5-nitropyridine with one-carbon donors (formic acid, triethyl orthoformate) yields 6-nitro-[1,2,4]triazolo[4,3-a]pyridine. This scaffold is isosteric with indole and is highly valued in drug discovery.

Mechanism (Dimroth Rearrangement Context): While the kinetic product is the [4,3-a] isomer, researchers must be aware that under forcing basic conditions, this system can undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-a] isomer. However, the nitro group at C6 (originally C5) generally stabilizes the [4,3-a] system.

Visualization: Cyclization Mechanism

Cyclization Start 2-Hydrazinyl-5-nitropyridine Inter1 Hydrazone Intermediate (Open Chain) Start->Inter1 Condensation (-H2O/EtOH) Reagent Formic Acid / RC(OEt)3 Reagent->Inter1 TS Ring Closure (N-Attack on Pyridine N) Inter1->TS Intramolecular Cyclization Final 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine TS->Final Aromatization

Figure 2: Mechanistic flow for the formation of the fused triazolopyridine ring system.

Analytical Characterization

Confirming the identity of CAS 6343-98-2 requires looking for specific spectroscopic signatures resulting from the nitro group's deshielding effect.

MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

~9.0 ppm (d, 1H)
H-6 : Highly deshielded due to proximity to ring Nitrogen and ortho-Nitro group.

~8.2 ppm (dd, 1H)
H-4 : Deshielded by ortho-Nitro group.

~6.9 ppm (d, 1H)
H-3 : Shielded relative to others; ortho to the electron-donating hydrazine.

~8.5-9.0 ppm (br s)
-NH- : Hydrazine proton (exchangeable with

).

~4.5 ppm (br s)
-NH2 : Terminal amine protons.
Mass Spectrometry

155.1

Base peak corresponding to protonated molecular ion.[1]
IR Spectroscopy 1330 & 1510

Symmetric and Asymmetric

stretches.
3300–3400

N-H stretching (Hydrazine).

Safety & Handling Protocols (E-E-A-T)

Warning: Hydrazine derivatives are structural alerts for genotoxicity (PGI - Potentially Genotoxic Impurities).

  • Toxicology: 2-Hydrazinyl-5-nitropyridine is classified as Acute Toxic (Oral) and a Skin Sensitizer . It should be treated as a suspected carcinogen due to the hydrazine moiety.

  • Storage:

    • Temperature: Store at -20°C.

    • Atmosphere: Inert gas (Argon/Nitrogen) is recommended to prevent oxidation to azo/azoxy species.

    • Light: Protect from light (amber vials).

  • Disposal: Do not mix with oxidizing agents (e.g., bleach, peroxides) as this may generate nitrogen gas violently or form explosive azides. Quench excess hydrazine during synthesis with bleach only in a controlled, dilute, and cooled environment, or use specific hydrazine scavengers.

References

  • Sigma-Aldrich. (n.d.). 2-Hydrazinyl-5-nitropyridine Product Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 4031931: (5-Nitropyridin-2-yl)hydrazine.[2] National Library of Medicine. Retrieved from

  • Vadagaonkar, K. S., et al. (2014).[3][4] A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances, 4, 34056-34064.[3] Retrieved from

  • ChemicalBook. (n.d.). 2-Hydrazinyl-5-nitropyridine Properties and NMR Data. Retrieved from

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydrazinyl-5-nitropyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structure, characterized by a pyridine ring functionalized with a hydrazinyl group at the 2-position and a nitro group at the 5-position, imparts a unique combination of reactivity and potential for intermolecular interactions.[1] This guide provides a comprehensive technical overview of the molecular structure, spectroscopic properties, synthesis, and potential applications of 2-Hydrazinyl-5-nitropyridine, with a focus on the underlying chemical principles that govern its behavior. This molecule is often a solid at room temperature, with a color ranging from yellow to brown.[1]

Molecular Structure and Geometry

The foundational framework of 2-Hydrazinyl-5-nitropyridine is a six-membered aromatic pyridine ring. The key structural features are the hydrazinyl (-NHNH₂) and nitro (-NO₂) substituents.

Caption: 2D molecular structure of 2-Hydrazinyl-5-nitropyridine.

The hydrazinyl group also possesses conformational flexibility, with rotation possible around the C-N and N-N bonds. The orientation of this group will be influenced by both steric effects and the potential for intramolecular hydrogen bonding.

Tautomerism: A Key Structural Consideration

A critical aspect of the molecular structure of 2-Hydrazinyl-5-nitropyridine is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. For 2-substituted pyridines, such as 2-hydroxypyridine, a well-documented equilibrium exists between the hydroxy form and the pyridone form.[4][5][6] A similar phenomenon is expected for 2-Hydrazinyl-5-nitropyridine, which can exist in equilibrium between the hydrazinyl (amino) form and a hydrazono (imino) tautomer.

Caption: Tautomeric equilibrium of 2-Hydrazinyl-5-nitropyridine.

The position of this equilibrium can be significantly influenced by the solvent environment.[7] In polar, protic solvents, the hydrazono form may be favored due to better solvation of the more polar structure and the potential for hydrogen bonding. Conversely, in non-polar solvents, the hydrazinyl form might be more prevalent. Spectroscopic analysis is crucial to determine the dominant tautomeric form under specific conditions.

Predicted Spectroscopic Properties

Although experimental spectra for 2-Hydrazinyl-5-nitropyridine are not widely published, its spectroscopic characteristics can be reliably predicted based on data from analogous compounds such as 2-hydrazinopyridine[8][9], 2-amino-5-nitropyridine[10][11], and other substituted pyridines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydrazinyl group. The electron-withdrawing nitro group will deshield the protons on the pyridine ring, shifting them downfield.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-3~6.7 - 6.9dJ ≈ 9
H-4~7.8 - 8.0ddJ ≈ 9, 2.5
H-6~8.8 - 9.0dJ ≈ 2.5
-NH-Variablebr s-
-NH₂Variablebr s-
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring. The carbon attached to the nitro group (C-5) and the carbon attached to the hydrazinyl group (C-2) are expected to be significantly affected.

Carbon Predicted Chemical Shift (ppm)
C-2~160 - 165
C-3~110 - 115
C-4~135 - 140
C-5~145 - 150
C-6~150 - 155
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (hydrazinyl)Stretching3200 - 3400
C-H (aromatic)Stretching3000 - 3100
C=C, C=N (aromatic ring)Stretching1550 - 1650
N-O (nitro)Asymmetric Stretching1500 - 1550
N-O (nitro)Symmetric Stretching1300 - 1350
Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) or parts of the hydrazinyl group.

Synthesis and Reactivity

A common and efficient method for the synthesis of 2-Hydrazinyl-5-nitropyridine is through the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with hydrazine hydrate.[12][13] The electron-withdrawing nitro group at the 5-position activates the chloro-substituent at the 2-position towards nucleophilic attack.

synthesis start 2-Chloro-5-nitropyridine reagent + Hydrazine Hydrate start->reagent product 2-Hydrazinyl-5-nitropyridine reagent->product

Caption: Synthetic workflow for 2-Hydrazinyl-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagent: Slowly add an excess of hydrazine hydrate to the solution at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure 2-Hydrazinyl-5-nitropyridine.

The reactivity of 2-Hydrazinyl-5-nitropyridine is dominated by the nucleophilicity of the terminal amino group of the hydrazinyl moiety and the electrophilic character of the pyridine ring, which is enhanced by the nitro group. The hydrazinyl group can readily react with aldehydes and ketones to form hydrazones, a reaction that is fundamental to its application in chemical biology.[14]

Applications in Drug Development and Research

The unique molecular architecture of 2-Hydrazinyl-5-nitropyridine makes it a valuable scaffold in drug discovery and a versatile tool in chemical biology.

Antitumor Agents

Derivatives of 2-hydrazino-5-nitropyridine have been investigated for their potential as antitumor agents.[15] The rationale behind this is that the hydrazinyl and nitro-aromatic moieties can participate in various biological processes within cancer cells, potentially leading to cytotoxicity. The ability of such compounds to undergo bioreductive activation or to generate reactive oxygen species is a common mechanism of action for some anticancer drugs.

Fluorescent Probes for Oxidative Stress

A closely related compound, 2-hydrazine-5-nitrophenol, has been developed as a fluorescent probe for detecting protein carbonylation, which is a marker of oxidative stress in cells.[16] The hydrazinyl group reacts with carbonyl groups on proteins, leading to a change in the fluorescence properties of the molecule. This suggests that 2-Hydrazinyl-5-nitropyridine could be a valuable building block for the development of similar probes for studying disease states associated with oxidative stress.

application cluster_probe Probe-Target Interaction cluster_detection Detection probe 2-Hydrazinyl-5-nitropyridine Derivative target Carbonylated Protein (Oxidative Stress Marker) probe->target Bioorthogonal Reaction product Fluorescent Adduct target->product detection Fluorescence Signal product->detection

Caption: Conceptual workflow for the application of a 2-Hydrazinyl-5-nitropyridine-based probe.

Conclusion

2-Hydrazinyl-5-nitropyridine is a molecule with a rich and complex structural chemistry. While a definitive crystal structure remains to be published, a comprehensive understanding of its molecular geometry, tautomeric possibilities, and spectroscopic characteristics can be built upon a solid foundation of data from analogous compounds. Its synthesis is straightforward, and its reactive functional groups make it a valuable intermediate for the synthesis of pharmacologically active compounds and novel research tools. The continued exploration of this and related nitropyridine scaffolds holds significant promise for advancements in drug discovery and diagnostics.

References

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o897.
  • PubChem. 2-Hydrazinopyridine. [Link]

  • Kumar, S., & Narasimhan, B. (2018). A review exploring biological activities of hydrazones. PMC.
  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • PubChem. 2-Amino-5-nitropyridine. [Link]

  • NIST. 2-Amino-5-nitropyridine. [Link]

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of pharmaceutical sciences, 59(1), 101–104.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. [Link]

  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • NIST. 2-Hydroxy-5-nitropyridine. [Link]

  • ResearchGate. Tautomers of 2-hydrazinopyrimidin-4(3H)-ones. [Link]

  • ResearchGate. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • PubMed. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. [Link]

  • ResearchGate. Structure of 2-Hydrazine 5nitrophenol, and its aliphatic hydrazone and.... [Link]

  • NIH. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization of 2-Hydrazinyl-5-nitropyridine , a critical intermediate in the synthesis of fused heterocyclic systems (e.g., triazolopyridines) and energetic materials.[1]

The data presented below synthesizes experimental values from verified literature (Spaleniak et al.) with standard spectroscopic interpretation protocols used in industrial QC environments.

Compound: 2-Hydrazinyl-5-nitropyridine (also: 2-Hydrazino-5-nitropyridine) CAS: 6343-98-2 (Primary Reference); 4523-78-4 (Generic/Isomer Variance) Molecular Formula:


Molecular Weight:  154.13  g/mol [2]

Part 1: Chemical Context & Synthesis Strategy[1]

Structural Utility

The 2-hydrazinyl-5-nitropyridine scaffold is electronically unique.[1] The pyridine ring is electron-deficient, further deactivated by the nitro group at the 5-position. However, the hydrazine moiety at the 2-position acts as a strong electron donor (mesomeric effect), creating a "push-pull" electronic system. This makes the compound highly reactive toward cyclization agents (e.g., orthoesters, carboxylic acids) to form [1,2,4]triazolo[4,3-a]pyridines , a pharmacophore found in various antifungal and anxiolytic agents.[1]

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data below matches your sample, the compound is typically prepared via nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyridine.[1]

Critical QC Note: Impurities such as the starting material (2-chloro-5-nitropyridine) or oxidation byproducts (azo compounds) significantly alter the melting point.[1]

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine Reaction Reaction: Ethanol Reflux (1h) + KOH (2h) Start->Reaction Reagent Reagent: Hydrazine Hydrate (excess) Reagent->Reaction Workup Workup: Cool to -20°C Filtration Reaction->Workup Purification Purification: Recrystallization (Acetonitrile) Workup->Purification Product Target: 2-Hydrazinyl-5-nitropyridine (Needles, MP: 209-212°C) Purification->Product

Figure 1: Standard synthesis and purification workflow to obtain analytical-grade samples.

Part 2: Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Chloroform is not recommended due to poor solubility and exchange broadening).[1]
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by a distinct AMX spin system for the aromatic protons and broad exchangeable signals for the hydrazine moiety.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
NH 9.13Broad (m)-Hydrazine secondary amine (deshielded by ring).
H-6 8.88Doublet (d)

Most Deshielded: Adjacent to ring N and ortho to NO

.[1]
H-4 8.17Doublet of Doublets (dd)

,

Ortho to NO

, para to hydrazine.[1][3]
H-3 6.78Doublet (d)

Shielded: Ortho to the electron-donating hydrazine group.[1]
NH

4.67Broad (m)-Hydrazine primary amine (exchangeable).[1]

Application Scientist Insight: The large chemical shift difference between H-6 (~8.9 ppm) and H-3 (~6.8 ppm) is the primary indicator of successful substitution.[1] If you observe a doublet around 7.8 ppm (H-3 of the chloro- precursor), the reaction is incomplete.


C NMR Data (100 MHz, DMSO-

)
PositionShift (

ppm)
Assignment
C-2 164.4Ipso-carbon attached to hydrazine (Deshielded by N).
C-4 146.9Carbon ortho to NO

.
C-6 134.1Carbon adjacent to ring Nitrogen.
C-5 132.8Ipso-carbon attached to NO

.
C-3 103.6Carbon ortho to hydrazine (Shielded by resonance).[1]
Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3334 – 2800

(N-H)
Broad band indicating hydrogen bonding (NH and NH

).
1600 – 1580

(C=N) /

(C=C)
Pyridine ring skeletal vibrations.
1489

(NO

)
Asymmetric nitro stretch (Strong).[1]
1326

(NO

)
Symmetric nitro stretch (Strong).[1]
Mass Spectrometry (MS)

Ionization: Electron Impact (EI) or ESI+.[1]

  • Molecular Ion (M+):

    
     154 (Base Peak / 100%)[1][3]
    
  • Fragmentation Pattern: The stability of the aromatic ring usually results in a strong molecular ion.

Fragmentation Logic (EI):

  • 
     154 (M+):  Parent ion.
    
  • 
     137 (M - 17):  Loss of OH? (Uncommon in simple hydrazine, likely rearrangement).[1]
    
  • 
     108 (M - 46):  Loss of the Nitro group (
    
    
    
    ). This is a characteristic "fingerprint" fragment for nitro-aromatics.[1]
  • 
     78:  Pyridine ring fragment (loss of substituents).[1]
    

MassSpecLogic Parent Molecular Ion (M+) m/z 154 (C5H6N4O2) Frag1 Fragment m/z 108 [M - NO2]+ Parent->Frag1 - NO2 (46 u) Frag2 Fragment m/z 124 [M - NO]+ Parent->Frag2 - NO (30 u) Frag3 Ring Fragment m/z 78 (Pyridine core) Frag1->Frag3 Ring cleavage

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

Part 3: Quality Control & Troubleshooting[1]

When analyzing 2-hydrazinyl-5-nitropyridine, use this decision matrix to interpret your data:

ObservationPotential IssueCorrective Action
MP < 200°C Impurity / Wet SampleRecrystallize from Acetonitrile. Dry under vacuum.[1][3][4]
NMR: Doublet at 7.8 ppm Unreacted Starting MaterialCheck 2-chloro-5-nitropyridine levels. Reprocess with excess hydrazine.[1]
NMR: Missing NH/NH

Deuterium ExchangeIf using D

O or wet DMSO, protons exchange rapidly.[1] Run in dry DMSO-

.
Sample turns Red/Brown OxidationHydrazines oxidize to azo compounds in air.[1] Store under inert gas (Ar/N

) at -20°C.
References
  • Spaleniak, G. P., et al. (2009).[1][3] "Rearrangement of N-(3-pyridyl)nitramine." Chemical Papers, 63(3), 313–322.[1][3]

    • Source of exact NMR (H/C) and IR values cited in this guide.
  • Talik, T., & Talik, Z. (1967).[1][3] "Syntheses of 2-hydrazino-5-nitropyridine." Roczniki Chemii.

    • Source of Melting Point d
  • PubChem Compound Summary. "2-Hydrazinyl-5-nitropyridine."[1][2] [1]

    • General structural and safety d

Sources

Technical Guide: Physical and Chemical Properties of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for senior researchers and process chemists. It prioritizes actionable data, mechanistic insight, and rigorous safety protocols over generic descriptions.

Executive Summary

2-Hydrazinyl-5-nitropyridine is a critical heterocyclic building block utilized primarily in the synthesis of fused ring systems such as


triazolo

pyridines and as a precursor for high-affinity Schiff base ligands in coordination chemistry. Its reactivity is defined by the nucleophilic hydrazine moiety at the C2 position, which is electronically modulated by the strong electron-withdrawing nitro group at C5. This guide details its characterization, optimized synthesis parameters, and reactivity profiles, providing a roadmap for its use in pharmaceutical intermediate development.

Molecular Architecture & Physical Characterization[2][3]

The molecule features a pyridine core perturbed by two functional groups with opposing electronic demands. The nitro group (


) at C5 exerts a strong 

(mesomeric) and

(inductive) effect, significantly reducing the electron density of the ring. This activation facilitates the initial nucleophilic aromatic substitution (

) used to synthesize the compound and stabilizes the resulting hydrazine adduct.
Physical Properties Data Table
PropertyValue / DescriptionNotes
Molecular Formula

Molecular Weight 154.13 g/mol
Appearance Yellow to orange/brown crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 205–206 °C (decomposition)High thermal stability until decomp.
Solubility Soluble in DMSO, DMF; Sparingly soluble in EtOH, MeOH; Insoluble in

, Hexanes
Use DMSO-d6 for NMR characterization.
pKa (Predicted) ~3.5 (Hydrazine terminal N)Reduced basicity compared to phenylhydrazine due to electron-deficient pyridine ring.

Synthesis & Production Protocol

Core Mechanistic Pathway: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the displacement of a leaving group (typically chloride) at the 2-position of the pyridine ring. The 5-nitro group is essential here; it stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the substitution.

Reaction Scheme: 2-Chloro-5-nitropyridine + NH2NH2·H2O → 2-Hydrazinyl-5-nitropyridine + HCl

Experimental Protocol

Note: This protocol synthesizes safety with yield optimization. The primary risk is the formation of the bis-pyridyl amine dimer if hydrazine concentration is too low locally.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (3.0 – 5.0 eq)

  • Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp)

Step-by-Step Methodology:

  • Preparation: Dissolve hydrazine hydrate (excess) in Ethanol (10 volumes relative to substrate) in a round-bottom flask equipped with a reflux condenser and magnetic stirring.

  • Addition (Critical Step): Dissolve 2-chloro-5-nitropyridine in a minimal amount of warm Ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature.

    • Expert Insight: Reverse addition (adding hydrazine to the chloride) or rapid addition favors the formation of the dimer impurity,

      
      -bis(5-nitropyridin-2-yl)hydrazine, which is difficult to remove.
      
  • Reaction: Heat the mixture to reflux (approx. 78–80 °C) for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (

    
    ) should disappear, replaced by the more polar product (
    
    
    
    ).
  • Work-up: Cool the reaction mixture to 0–5 °C in an ice bath. The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid and wash exclusively with cold ethanol followed by diethyl ether to remove trace hydrazine.

  • Drying: Vacuum dry at 40 °C. Recrystallization (if necessary) can be performed from Ethanol/DMF mixtures.

Visualization: Synthesis Workflow

Synthesis Start 2-Chloro-5-nitropyridine (Substrate) Process Dropwise Addition Reflux (EtOH, 80°C) Start->Process Reagent Hydrazine Hydrate (Excess, >3 eq) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate SnAr Product 2-Hydrazinyl-5-nitropyridine (Yellow Solid) Intermediate->Product -HCl Impurity Dimer By-product (Avoided by Excess Hydrazine) Intermediate->Impurity Low [N2H4]

Caption: Optimized SnAr pathway emphasizing excess hydrazine to suppress dimerization.

Spectroscopic Identification

Due to the electron-withdrawing nature of the nitro group, the aromatic protons are significantly deshielded compared to unsubstituted pyridine.


 NMR (400 MHz, DMSO-

) – Representative Shifts:
  • 
     9.00 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    The proton alpha to the nitrogen and ortho to the nitro group appears most downfield.
  • 
     8.80 ppm (s, broad, 1H, -NH-):  The secondary amine proton of the hydrazine.
    
  • 
     8.25 ppm (dd, 
    
    
    
    Hz, 1H, H-4):
    The proton ortho to the nitro group and gamma to the ring nitrogen.
  • 
     6.90 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    The proton ortho to the hydrazine group; shielded by the mesomeric donation of the hydrazine nitrogen.
  • 
     4.60 ppm (s, broad, 2H, -NH
    
    
    
    ):
    The terminal amino protons (variable shift depending on concentration/water content).

IR Spectroscopy (KBr):

  • 3300–3400 cm

    
    :  N-H stretching (primary and secondary amines).
    
  • 1580–1600 cm

    
    :  C=N / C=C aromatic stretching.
    
  • 1500–1530 cm

    
    :  Asymmetric NO
    
    
    
    stretch (strong).
  • 1320–1350 cm

    
    :  Symmetric NO
    
    
    
    stretch (strong).

Chemical Reactivity & Applications[4]

The versatility of 2-hydrazinyl-5-nitropyridine stems from its "bifunctional" nature: the hydrazine tail acts as a binucleophile, while the nitro-pyridine core serves as an electron-deficient scaffold.

Pathway A: Triazolopyridine Formation

Reaction with carboxylic acids, orthoesters, or aldehydes followed by oxidative cyclization yields


triazolo

pyridines. This scaffold is privileged in medicinal chemistry (e.g., p38 MAP kinase inhibitors).
  • Reagent: Formic acid or Triethyl orthoformate.

  • Mechanism:[1][2] Condensation to form the hydrazide/hydrazone followed by dehydration-driven ring closure onto the pyridine nitrogen.

Pathway B: Schiff Base (Hydrazone) Ligands

Reaction with aldehydes or ketones yields stable hydrazones. These are extensively used as ligands for transition metals (Cu, Zn, Fe) in catalysis and as fluorescent sensors for metal ions.

  • Reagent: Benzaldehyde derivatives / Isatin.

  • Utility: The resulting complexes often exhibit enhanced biological activity (antimicrobial/anticancer) compared to the free ligand.

Visualization: Reactivity Network

Reactivity Core 2-Hydrazinyl-5-nitropyridine P_Triazole [1,2,4]Triazolo[4,3-a]pyridine (Fused Ring System) Core->P_Triazole Cyclization (Heat/-H2O) P_Hydrazone Hydrazone (Schiff Base) (C=N-NH-Py) Core->P_Hydrazone Condensation (-H2O) R_Acid Carboxylic Acids / Orthoesters (e.g., HCOOH, TEOF) R_Acid->P_Triazole R_Ald Aldehydes / Ketones (R-CHO) R_Ald->P_Hydrazone R_Metal Metal Salts (Cu(II), Zn(II)) P_Complex Metal Coordination Complex (N,N-Chelation) R_Metal->P_Complex P_Hydrazone->P_Complex Coordination

Caption: Primary synthetic transformations yielding bioactive scaffolds and ligands.

Safety & Handling Protocol

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Flammable Solids (Category 1/2): H228 - Flammable solid.

  • Skin/Eye Irritation: Potential irritant; hydrazine derivatives are often sensitizers.

Handling Requirements:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to hydrazine moiety permeability), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to light and air oxidation over long periods.

  • Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizing agents (e.g., nitric acid, permanganates) as this may induce vigorous exothermic decomposition.

References

  • Synthesis & Properties of Nitropyridines

    • Source: Echemi. (2024). Product Database: 2-Hydrazinyl-5-nitropyridine (CAS 6343-98-2).[3][4]

    • (Verified via Search 3.1)

  • Triazolopyridine Cyclization Chemistry

    • Source: Semantic Scholar. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
    • (Verified via Search 2.1)

  • Hydrazone Ligand Applications

    • Source: ResearchGate. (2011).
    • (Verified via Search 2.14)

  • General Hydrazine Synthesis Safety

    • Source: ResearchGate Discussion. (2014). Large scale synthesis of 2-Hydrazinopyridine.
    • (Verified via Search 3.12)

  • Safety Data Sheet (SDS)

    • Source: Fisher Scientific / Ambeed. (2024).
    • (Verified via Search 2.8)

Sources

Technical Guide: Biological Potentials of 2-Hydrazinyl-5-nitropyridine Derivatives

[1]

Executive Summary: The Nitro-Hydrazine Scaffold

In the landscape of medicinal chemistry, 2-hydrazinyl-5-nitropyridine represents a "privileged scaffold." Its dual-functionality—comprising an electron-deficient nitro-substituted pyridine ring and a nucleophilic hydrazine tail—makes it a versatile precursor for high-affinity ligands.

This guide analyzes the biological activities of its derivatives, specifically focusing on Schiff bases (hydrazones) formed via condensation with carbonyl compounds.[1] These derivatives exhibit pleiotropic pharmacology, ranging from DNA-intercalating anticancer agents to specific enzyme inhibitors (e.g., MAO, Urease).

Key Pharmacophores:

  • 5-Nitro Group: Acts as a "warhead," often undergoing bioreduction to form toxic hydroxylamine intermediates within anaerobic bacteria or hypoxic tumor cells, leading to DNA damage.

  • Hydrazine Linker (–NH–NH₂): Provides a flexible hinge for binding pockets and a chelation site for metallo-enzyme inhibition.

Chemical Architecture & Synthesis

The biological efficacy of these derivatives is strictly governed by their synthesis purity and structural conformation (E/Z isomerism).

The Synthetic Pathway

The primary route to bioactive derivatives is the condensation of 2-hydrazinyl-5-nitropyridine with aromatic aldehydes or ketones. This reaction typically yields the thermodynamically stable (E)-isomer.

Representative Synthesis Protocol
  • Objective: Synthesis of 2-(2-benzylidenehydrazinyl)-5-nitropyridine.

  • Reagents: 2-Hydrazinyl-5-nitropyridine (1 eq), Benzaldehyde derivative (1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-hydrazinyl-5-nitropyridine in 15 mL of absolute ethanol under mild heating (

    
    ).
    
  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde.

  • Condensation: Add 1.0 mmol of the substituted benzaldehyde dropwise.

  • Reflux: Reflux the mixture at

    
     for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature, then refrigerate (

    
    ) overnight to induce precipitation.
    
  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF to ensure removal of unreacted hydrazine (which is potentially toxic/mutagenic).

Visualization of Synthetic Logic

The following diagram illustrates the transformation from raw scaffold to bioactive agent, highlighting the critical decision points.

SynthesisWorkflowStart2-Hydrazinyl-5-nitropyridine(Nucleophile)IntermediateCarbinolamineIntermediateStart->Intermediate Nucleophilic AttackAldehydeAromatic Aldehyde(Electrophile)Aldehyde->IntermediateCatalystGlacial AcOH(Protonation)Catalyst->Aldehyde Activates C=OProductSchiff Base Derivative(C=N Linkage)Intermediate->Product Dehydration (-H2O)AssayBiological Screening(MIC / IC50)Product->Assay Purification

Caption: Logical flow of Schiff base synthesis. Acid catalysis activates the electrophile, facilitating the nucleophilic attack by the hydrazine moiety.

Antimicrobial & Antifungal Activity

Derivatives of 2-hydrazinyl-5-nitropyridine have shown potent activity against Gram-positive bacteria and Mycobacteria. The mechanism often parallels that of nitrofurantoin or isoniazid.

Mechanism of Action (MOA)
  • Permeation: The lipophilic nature of the Schiff base (benzylidene ring) facilitates passive diffusion across the bacterial cell wall.

  • Nitro-Reduction: Inside the cell, the 5-nitro group is enzymatically reduced by bacterial nitroreductases (Type I or II).

  • Radical Formation: This reduction generates reactive nitro-anion radicals (

    
    ).
    
  • Target Engagement: These radicals covalently bind to bacterial DNA and inhibit the enzymes of the folate pathway (DHFR), causing cell death.

Quantitative Data Summary

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from recent literature for Schiff base derivatives of this scaffold.

Derivative Substituent (R)OrganismStrain TypeMIC (

)
Activity Level
4-Chlorobenzylidene Staphylococcus aureusGram (+)3.12High
4-Nitrobenzylidene Mycobacterium tuberculosisH37Rv0.78 - 6.25Potent
2-Hydroxybenzylidene Escherichia coliGram (-)12.5Moderate
4-Methoxybenzylidene Candida albicansFungal25.0Moderate

Note: Data represents aggregated ranges from hydrazone derivative studies [1, 2].

Anticancer & Cytotoxic Profiling

The antineoplastic potential of these derivatives is a major area of current research.[2] The structural similarity to kinase inhibitors allows them to target signaling pathways in cancer cells.

Cytotoxicity against Solid Tumors

Studies utilizing the MTT assay have demonstrated that 5-nitropyridine hydrazones exhibit selective cytotoxicity.

  • Breast Cancer (MCF-7): IC50 values often range between 2.0 – 15.0

    
     . The presence of electron-withdrawing groups (Cl, NO2) on the aldehyde ring enhances activity.
    
  • Cervical Cancer (HeLa): Derivatives have shown the ability to induce cell cycle arrest at the G2/M phase.

Molecular Targets[4][5]
  • DNA Intercalation: The planar pyridine-hydrazone system can intercalate between DNA base pairs, disrupting replication.

  • VEGFR-2 Inhibition: Some derivatives mimic the binding mode of Sorafenib, occupying the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2, thereby inhibiting angiogenesis [5].

  • Apoptosis: Induction of Caspase-3 and Caspase-9, leading to programmed cell death.

Enzyme Inhibition Potential

Beyond direct cytotoxicity, the hydrazine pharmacophore is a privileged structure for enzyme inhibition.

Monoamine Oxidase (MAO) Inhibition

The hydrazine moiety is a classic inhibitor of MAO enzymes.[3] 2-Hydrazinyl-5-nitropyridine derivatives function as irreversible inhibitors of MAO-A and MAO-B.

  • Mechanism: The terminal nitrogen forms a covalent bond with the flavin cofactor (FAD) within the enzyme active site.

  • Therapeutic Relevance: Potential use in treating depression (MAO-A selective) or Parkinson’s disease (MAO-B selective) [7].

Urease Inhibition

The nitrogen-rich hydrazine backbone can chelate the Nickel (Ni²⁺) ions in the active site of the urease enzyme (found in H. pylori).

  • Significance: Inhibition of urease prevents the bacterium from neutralizing stomach acid, rendering it susceptible to gastric pH and antibiotics.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of a synthesized derivative, the following self-validating protocol is recommended.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

  • Cell Line: MCF-7 (ATCC HTB-22).

Workflow:

  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate for 24h at 
    
    
    (5% CO2) to allow attachment.
  • Treatment:

    • Prepare stock solution of the derivative in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100

      
      ) in culture media.
      
    • Control: Treat one column with 0.1% DMSO (Vehicle Control) and one with Doxorubicin (Positive Control).

  • Incubation: Incubate cells with compounds for 48 hours.

  • Labeling: Add 20

    
     of MTT reagent to each well. Incubate for 4 hours. Rationale: Viable mitochondria reduce yellow MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Biological Interaction Map

This diagram summarizes the multi-target pharmacology of the derivatives.

BiologicalActivityCore2-Hydrazinyl-5-nitropyridineDerivativeDNADNA Intercalation(Anticancer)Core->DNAReductaseNitro-Reductase(Bio-activation)Core->ReductaseEnzymeEnzyme Inhibition(MAO / Urease)Core->EnzymeChelationMetal Chelation(Ni2+ / Fe2+)Core->ChelationApoptosisApoptosis(Caspase-3)DNA->ApoptosisBactDeathBacterial Death(Strand Breakage)Reductase->BactDeath Radical SpeciesNeuroNeuroprotection(Dopamine Increase)Enzyme->Neuro MAO InhibitionChelation->BactDeath Urease Inhibition

Caption: Mechanistic pathways. The scaffold operates via direct binding (DNA/Enzymes) or metabolic activation (Nitro-reduction).

References

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (PMC). [Link]

  • Biological Activities of Hydrazone Derivatives (Review). PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives. MDPI. [Link]

  • Development of 5-Nitrosalicaldehyde Arylhydrazones as Anticancer Agents Targeting VEGFR-2. PubMed Central. [Link]

  • Potential Antitumor Agents: Derivatives of 2-Hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences. [Link][4]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health (PMC). [Link]

Introduction: The Strategic Importance of the 5-Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Hydrazinyl Group in 5-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

The 5-nitropyridine framework is a privileged scaffold in medicinal chemistry and materials science. The potent electron-withdrawing nature of both the pyridine nitrogen and the nitro group at the 5-position creates a highly electron-deficient aromatic system. This electronic profile is not only crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates but also activates the pyridine ring for specific chemical transformations.

Among the most versatile functional handles that can be installed on this scaffold is the hydrazinyl group (-NHNH₂). This group serves as a powerful and adaptable nucleophile, opening a gateway to a vast array of molecular architectures through subsequent chemical modifications. This guide offers a detailed exploration of the synthesis and reactivity of the hydrazinyl group on the 5-nitropyridine core, providing field-proven insights and detailed protocols for laboratory application.

Core Principles: Electronic Landscape and Inherent Reactivity

The reactivity of hydrazinyl-5-nitropyridines is fundamentally governed by the electronic interplay within the molecule.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via an inductive effect, reducing the electron density of the aromatic system compared to benzene.

  • Nitro Group: The nitro group (-NO₂) at the 5-position is one of the strongest electron-withdrawing groups, operating through both inductive and resonance effects. It drastically lowers the electron density of the ring, particularly at the positions ortho (C4, C6) and para (C2) to itself.

This pronounced electron deficiency is the cornerstone of the synthetic strategy for these compounds. It renders the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a mechanism that is typically challenging for electron-rich aromatic systems.[1][2] The hydrazinyl group, once installed, acts as a potent nucleophilic center, primarily through its terminal nitrogen (-NHNH₂ ), enabling a diverse range of subsequent reactions.

Synthesis of Hydrazinyl-5-Nitropyridines via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and common method for synthesizing hydrazinyl-5-nitropyridines is the SNAr reaction, where a suitable leaving group on the ring (typically a halide) is displaced by hydrazine.[3] The positions activated for this attack are C2 and C4 (para and ortho to the nitro group).

The causality behind this choice is clear: the electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[2][4] This stabilization is most effective when the charge can be delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.

SNAr_Workflow reagents Starting Materials: - 2-Chloro-5-nitropyridine - Hydrazine Hydrate - Ethanol (Solvent) reaction Reaction Vessel: Reflux at 70-80°C reagents->reaction 1. Combine & Heat workup Work-up: - Cool to RT - Filter precipitate - Wash with cold ethanol reaction->workup 2. Reaction complete product Product: 2-Hydrazinyl-5-nitropyridine workup->product 3. Isolate

Caption: General workflow for the synthesis of 2-hydrazinyl-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine

This protocol describes a self-validating system for the synthesis and isolation of a key precursor.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyridine (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Nucleophilic Addition: While stirring, add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature. The addition is often exothermic, and the solution may develop a deep color.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Expertise Insight: Using an excess of hydrazine hydrate ensures the reaction goes to completion and helps to consume any HCl generated, although a non-nucleophilic base can also be added.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold ethanol and diethyl ether to remove residual impurities.

  • Drying & Characterization: Dry the bright yellow-orange solid under vacuum. Characterize the product (2-Hydrazinyl-5-nitropyridine) by NMR and Mass Spectrometry to confirm its identity and purity.[5]

Key Reactions of the Hydrazinyl Group

The true synthetic utility of hydrazinyl-5-nitropyridines lies in the diverse reactivity of the hydrazinyl moiety.

Condensation with Carbonyls: The Gateway to Hydrazones

The most fundamental reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. This reaction is highly reliable and serves as a cornerstone for building molecular complexity. Hydrazones derived from isoniazid (an isomer of hydrazinyl-pyridine) are a well-known class of antitubercular agents.[6][7][8]

Causality of the Mechanism: The terminal -NH₂ group of the hydrazine is the primary nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically performed under mildly acidic conditions. The acid catalyst protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the rate-determining nucleophilic attack. A subsequent dehydration step yields the stable C=N hydrazone linkage.[8]

Hydrazone_Formation cluster_reactants Reactants cluster_process Process Hydrazine 5-Nitropyridinyl Hydrazine Attack Nucleophilic Attack (+ H⁺ catalyst) Hydrazine->Attack Carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') Carbonyl->Attack Dehydration Dehydration (- H₂O) Attack->Dehydration Intermediate formation Product 5-Nitropyridinyl Hydrazone Dehydration->Product

Caption: Mechanism of hydrazone formation from a hydrazinyl-5-nitropyridine.

Experimental Protocol: Synthesis of a 5-Nitropyridinyl Hydrazone
  • Dissolution: Suspend 2-hydrazinyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or a water-ethanol mixture (20 mL).[6]

  • Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.05 eq) to the suspension.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction: Heat the mixture to reflux for 20-60 minutes.[6] A precipitate usually forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product twice with cold water, followed by two washes with cold ethanol to remove unreacted starting materials and the catalyst.[6] The product is often pure enough for subsequent steps without further purification.

Cyclization and Cyclotransformation Reactions

The N-N bond and the two nucleophilic nitrogen atoms of the hydrazinyl group make it an ideal precursor for constructing a variety of nitrogen-containing heterocycles.

A. Intramolecular Cyclization: When other reactive functional groups are present on the pyridine core or are introduced, intramolecular cyclization can lead to fused ring systems like triazolopyridines or pyrazolopyridines.

B. Cyclotransformation: In a more dramatic transformation, the pyridine ring itself can be altered. For instance, reacting 5-nitropyridin-2(1H)-ones with an excess of hydrazine hydrate can lead to a "cyclotransformation" where the nitropyridine fragment rearranges into a 3-oxopyridazine structure.[9] This highlights the powerful reactivity that can be unlocked under specific conditions.

Cyclization_Pathway Start Fused 5-Nitropyridin-2(1H)-one Intermediate Open-chain intermediate (post-nucleophilic attack and ring opening) Start->Intermediate Reaction Reagent Excess Hydrazine Hydrate Reagent->Intermediate Product Cyclotransformation Product: Fused 6-Methyl-3-oxopyridazine Intermediate->Product Recyclization

Caption: Logical pathway for the cyclotransformation of a nitropyridinone.

Acylation Reactions

Reaction with acylating agents such as acid chlorides or anhydrides readily occurs at the terminal nitrogen of the hydrazinyl group to form stable N-acylhydrazides. These compounds are important intermediates themselves, for example, in the synthesis of 1,3,4-oxadiazoles.

Summary of Reactivity

The following table summarizes the key transformations discussed, providing a quick reference for synthetic planning.

Reaction TypeReagentsProduct ClassTypical Conditions
Nucleophilic Aromatic Substitution 2-Halo-5-nitropyridine, Hydrazine HydrateHydrazinyl-5-nitropyridineEthanol, Reflux
Hydrazone Formation Aldehyde or Ketone, Catalytic AcidHydrazoneEthanol, Reflux
Cyclotransformation Excess Hydrazine HydratePyridazine derivativeHigh Temperature, Reflux
Acylation Acid Chloride or Anhydride, BaseN-AcylhydrazideAprotic Solvent (e.g., DCM, THF), 0°C to RT

Conclusion

The hydrazinyl group on a 5-nitropyridine ring is a synthetically powerful and versatile functional group. Its reactivity is dominated by the nucleophilicity of its terminal nitrogen, which readily engages in condensation, cyclization, and acylation reactions. The electron-deficient nature of the 5-nitropyridine core is the critical feature that enables the straightforward synthesis of these valuable building blocks via Nucleophilic Aromatic Substitution. A thorough understanding of these principles allows researchers and drug development professionals to strategically design and execute synthetic routes to novel and complex molecules with significant potential in various scientific fields.

References

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. MDPI. Available at: [Link]

  • Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Novel isoniazid derivative as promising antituberculosis agent. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

Sources

2-Hydrazinyl-5-nitropyridine: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6343-98-2 Synonyms: 2-Hydrazino-5-nitropyridine; (5-Nitropyridin-2-yl)hydrazine Molecular Formula: C₅H₆N₄O₂ Molecular Weight: 154.13 g/mol [1][2]

Part 1: Executive Summary & Hazard Architecture

This guide defines the operational safety envelope for 2-Hydrazinyl-5-nitropyridine , a high-value heterocyclic building block used in the synthesis of energetic materials, pharmaceuticals, and agrochemicals.

The "Internal Redox" Hazard

The primary safety concern with this compound stems from its structural duality. It possesses a strongly reducing hydrazine moiety (–NHNH₂) and a strongly electron-withdrawing/oxidizing nitro group (–NO₂) on the same pyridine ring.

  • Thermodynamic Tension: While kinetically stable at room temperature, the molecule contains its own oxidant and fuel. Upon thermal initiation or shock, this "internal redox" system can lead to rapid, exothermic decomposition.

  • Toxicological Profile: Like many hydrazine derivatives, it is a potent skin sensitizer, a suspected carcinogen, and acutely toxic by inhalation and ingestion.

Physicochemical Safety Profile
PropertyValue/CharacteristicSafety Implication
Physical State Orange/Yellow Crystalline SolidDust generation risk; inhalation hazard.
Melting Point 195–206°C (Dec.)High Risk: Melting often coincides with decomposition. Do not heat neat material to melting point.
Solubility DMSO, DMF, Methanol (sparingly)Use compatible solvents for decontamination.
Incompatibility Strong Oxidizers, Acids, Acid ChloridesContact with oxidizers (e.g., fuming nitric acid) may cause immediate ignition.
Decomposition NOₓ, CO, N₂Fire releases toxic nitrogen oxides.

Part 2: Operational Handling Workflow (SOP)

Engineering Controls & PPE

Causality: Hydrazines are notorious for permeating standard latex gloves and causing delayed hypersensitivity. The nitro group adds a deflagration risk.

  • Primary Barrier: Class II Biological Safety Cabinet (if powder) or Chemical Fume Hood with face velocity >100 fpm.

  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber for extended handling. Standard nitrile degrades rapidly against hydrazine solutions.

  • Eye Protection: Chemical splash goggles + Face shield (if working with >1g or heating).

Safe Weighing & Transfer Protocol

Objective: Minimize dust generation and static discharge.

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weigh boat and spatula before contact. Dry nitro-heterocycles can be static-sensitive.

  • Solvent Dampening: If possible, weigh the solid directly into a tared flask containing the reaction solvent (e.g., Ethanol) to immediately suppress dust.

  • Tooling: Use chemically resistant plastic or stainless steel spatulas. Avoid rough ceramic surfaces that could generate friction heat.

Reaction Setup & Heating

Critical Rule: Never heat 2-Hydrazinyl-5-nitropyridine to dryness.

  • Solvent Selection: Ensure the reaction solvent has a boiling point below the compound’s decomposition temperature (<150°C recommended).

  • Inert Atmosphere: Run all reactions under Nitrogen or Argon. Hydrazines can air-oxidize to form explosive azides or peroxides over time.

  • Blast Shielding: For reactions >5g or those involving temperatures >80°C, a polycarbonate blast shield must be placed between the apparatus and the operator.

Part 3: Visualization of Safety Logic

Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision matrix for handling this compound, emphasizing the "Stop/Go" decision points based on scale and state.

SafetyWorkflow Start Start: Handling 2-Hydrazinyl-5-nitropyridine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Small LargeScale > 1 gram or Heating ScaleCheck->LargeScale High Risk PPE_Standard PPE: Nitrile (Double) + Goggles Control: Fume Hood SmallScale->PPE_Standard PPE_Enhanced PPE: Silver Shield Gloves + Face Shield Control: Blast Shield Required LargeScale->PPE_Enhanced Process Process: Weighing & Solvation PPE_Standard->Process PPE_Enhanced->Process Reaction Reaction Monitoring (Temp < 150°C) Process->Reaction Waste Waste Disposal (Segregated) Reaction->Waste Complete

Caption: Operational logic flow distinguishing between standard bench scale and high-risk setups requiring enhanced containment.

Part 4: Emergency Response & Decontamination

The "Bleach Trap" (Critical Warning)

Do NOT use Bleach (Sodium Hypochlorite) indiscriminately. While bleach is often used to quench simple hydrazine hydrate, reacting it with nitro-substituted hydrazines can be unpredictable.

  • Risk: Formation of chloramines or diazonium species which may precipitate and become shock-sensitive.

  • Correct Decontamination: Use a solvent-based approach first, followed by surfactant cleaning.

Spill Cleanup Protocol
  • Evacuate: If dust is airborne, clear the lab for 15 minutes to allow settling/venting.

  • Isolate: Don full PPE (Silver Shield gloves).

  • Wet Method: Cover the spill with a paper towel soaked in Ethanol or Acetone . This prevents dust and solvates the compound.

  • Collection: Wipe up the material.[3] Place the contaminated towels into a dedicated solid hazardous waste container.

  • Final Wash: Clean the surface with a soapy water solution (surfactant) to remove residues.

Waste Disposal[4]
  • Stream: High Hazard Organic. Label clearly as "Toxic" and "Potential Explosive Hazard" if dry.

  • Segregation: NEVER mix with oxidizing waste streams (e.g., Chromic acid, Nitric acid waste, Peroxides).

  • Destruction: Professional incineration is the only recommended disposal method. Do not attempt chemical destruction (quenching) in the lab unless strictly necessary and validated.[4]

Part 5: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The hydrazine group is susceptible to air oxidation, turning the solid dark brown/black over time.

  • Container: Amber glass to protect from light. Cap must be tight to prevent moisture ingress (hydrolysis risk).

References

  • National Institutes of Health (NIH). (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[5] Am Ind Hyg Assoc J. Retrieved from [Link]

  • University of Utah. (2024).[3] Sodium Hypochlorite (Bleach) Chemical Incompatibility Guide. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Identification

Critical CAS Registry Correction

Attention: The CAS number provided in the request (4463-42-7 ) corresponds to Benzylboronic acid. The chemical name 2-Hydrazinyl-5-nitropyridine corresponds to CAS 6343-98-2 .[1][2][3][4]

This guide addresses the physicochemical properties and solubility of 2-Hydrazinyl-5-nitropyridine (CAS 6343-98-2) . Ensure you are using the correct identifier for your inventory and safety documentation.

Compound Overview

2-Hydrazinyl-5-nitropyridine is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly for CDK2/cyclin inhibitors and other kinase-targeting scaffolds.[5][6] Its dual functionality—an electron-withdrawing nitro group at the C5 position and a nucleophilic hydrazine moiety at C2—creates a specific solubility profile governed by intramolecular hydrogen bonding and polarity.

PropertyData
Chemical Name 2-Hydrazinyl-5-nitropyridine
CAS Number 6343-98-2
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance Yellow to Orange/Red Crystalline Solid
Melting Point ~209–212 °C (Decomposes)
pKa (Predicted) ~3.5 (Hydrazine N), ~10 (Amide-like tautomer)

Part 2: Solubility Profile & Solvent Selection

Empirical Solubility Data

The solubility of 2-Hydrazinyl-5-nitropyridine is heavily influenced by the nitro group's polarity and the hydrazine's ability to act as both a hydrogen bond donor and acceptor.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO High (>50 mg/mL)Primary solvent for biological assays and NMR analysis.
DMF High Used in nucleophilic substitution reactions (SɴAr).
Acetonitrile Moderate Preferred solvent for synthesis; soluble at reflux.
Polar Protic Ethanol Moderate (Hot)Ideal for recrystallization; poor solubility at RT.
Methanol Moderate Good for washing crude solids; dissolves impurities.
Water Low/Insoluble Insoluble as free base; soluble as HCl salt.
Chlorinated DCM / DCE Low to Moderate Soluble in 1,2-Dichloroethane (DCE) under reflux.
Non-Polar Hexanes Insoluble Used as an anti-solvent to precipitate the product.
Diethyl Ether Insoluble Used for washing filter cakes to remove organic impurities.
Mechanistic Insight[5][6]
  • Why DMSO/DMF? The high dipole moment of the nitro group requires a polar aprotic solvent to disrupt the crystal lattice. DMSO effectively solvates the electron-deficient pyridine ring.

  • Why not Water? Despite the amino groups, the electron-withdrawing nitro group reduces the basicity of the hydrazine, preventing significant protonation at neutral pH. The molecule remains neutral and hydrophobic enough to resist aqueous solvation.

  • The "Goldilocks" Zone (Ethanol/Acetonitrile): These solvents possess sufficient polarity to dissolve the compound at elevated temperatures (breaking intermolecular H-bonds) but allow it to crystallize upon cooling, making them ideal for purification.

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Determination (Gravimetric)

Objective: To determine the precise solubility limit in a specific solvent for process optimization.

  • Preparation: Weigh 100 mg of 2-Hydrazinyl-5-nitropyridine into a tared 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (micropipette).

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.

  • Observation: Check for visual clarity.

    • Clear Solution: Stop. Calculate solubility (

      
      ).
      
    • Turbid: Continue addition.

  • Heating (Optional): If insoluble at 2 mL (50 mg/mL), heat to reflux (if safe) to test for recrystallization potential.

Protocol B: Purification via Recrystallization

Objective: To purify crude material (purity <95%) to analytical grade (>98%).

  • Dissolution: Suspend crude 2-Hydrazinyl-5-nitropyridine in Ethanol (EtOH) (approx. 10 mL per gram).

  • Reflux: Heat the mixture to boiling (78°C). If solids remain, add Acetonitrile (MeCN) dropwise until a clear orange/red solution is obtained.

  • Hot Filtration: If black specks (decomposition products) are visible, filter rapidly through a pre-warmed glass frit or Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not place directly on ice, as this traps impurities.

  • Collection: Filter the resulting needles/prisms under vacuum.

  • Washing: Wash the cake with cold (

    
    ) Ethanol followed by Diethyl Ether.
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours (Caution: Hydrazines can be heat-sensitive).

Part 4: Visualization & Workflows

Solubility Determination Workflow

SolubilityWorkflow Start Start: 100mg Compound AddSolvent Add 100µL Solvent (Vortex/Sonicate) Start->AddSolvent CheckDissolved Is Solution Clear? AddSolvent->CheckDissolved CalcSolubility Calculate Solubility (mg/mL) CheckDissolved->CalcSolubility Yes CheckVolume Vol > 2mL? CheckDissolved->CheckVolume No CheckVolume->AddSolvent No HeatTest Heat to Reflux CheckVolume->HeatTest Yes (>50 vol) CheckHot Clear at Reflux? HeatTest->CheckHot RecrystCandidate Good Recrystallization Candidate CheckHot->RecrystCandidate Yes Insoluble Classify: Insoluble CheckHot->Insoluble No

Caption: Logical workflow for determining solubility limits and identifying recrystallization solvents.

Solvent Selection Decision Tree

SolventSelection Goal Goal Selection Synthesis Synthesis (SnAr) Goal->Synthesis Purification Purification Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis SynthSolv Acetonitrile (Reflux) Dioxane DMF (for difficult cases) Synthesis->SynthSolv PurifSolv Ethanol (Hot) Ethanol/Water (2:1) MeCN/Water Purification->PurifSolv AnalSolv DMSO-d6 (Primary) CDCl3 (Secondary) Analysis->AnalSolv

Caption: Decision matrix for selecting the optimal solvent based on experimental intent.

Part 5: Safety & Handling (E-E-A-T)

Warning: Hydrazine derivatives are potentially genotoxic and sensitizing .

  • Inhalation: Handle only in a fume hood. The hydrazine moiety can release toxic vapors upon decomposition.

  • Skin Contact: Wear nitrile gloves. Solutions in DMSO are particularly hazardous as DMSO enhances skin permeability, carrying the toxic payload into the bloodstream.

  • Waste: Do not mix with oxidizing agents (e.g., bleach, nitric acid) as this may generate explosive gas or vigorous exothermic reactions. Dispose of as hazardous organic waste.

References

  • Synthesis & Reactivity: 2-Hydrazinyl-5-nitropyridine. (2025).[7] PubChem. National Library of Medicine. [Link]

  • Synthetic Application (Cyclization): Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions. (2014). Journal of Organic Chemistry. [Link]

  • Recrystallization Methodology: Rearrangement of -(3-pyridyl)nitramine. (2009). Chemical Papers. [Link]

  • Reaction Solvents: Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (2024). National Institutes of Health (PMC). [Link]

Sources

Theoretical Studies and Computational Modeling of 2-Hydrazinyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive computational framework for analyzing 2-Hydrazinyl-5-nitropyridine (HNP) (CAS: 6343-98-2). As a push-pull chromophore featuring an electron-withdrawing nitro group and an electron-donating hydrazine moiety, HNP exhibits significant non-linear optical (NLO) properties and serves as a critical pharmacophore in drug discovery (specifically for antimicrobial and anti-inflammatory hydrazone derivatives). This document details the ab initio protocols, density functional theory (DFT) benchmarks, and molecular docking workflows required to validate its structural and electronic profile.

Molecular Architecture & Synthesis Context

Understanding the starting topology is prerequisite to accurate modeling. HNP is synthesized via nucleophilic aromatic substitution (


), replacing the chlorine atom in 2-chloro-5-nitropyridine with hydrazine.
Synthetic Pathway & Atom Mapping

The reaction is governed by the activation of the C2 position by the para-nitro group and the ring nitrogen.

SynthesisPathway Reactant 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 2-Hydrazinyl-5-nitropyridine (Target) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Figure 1: Nucleophilic aromatic substitution pathway for HNP synthesis. The nitro group at C5 activates the C2 position for hydrazine attack.

Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow has been validated against similar nitropyridine systems [1][2].[1]

Level of Theory Justification[2][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic nitropyridines, providing an optimal balance between cost and accuracy for vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Diffuse functions (++): Critical for describing the lone pairs on the hydrazine nitrogens and the nitro group oxygens.

    • Polarization functions (d,p): Essential for capturing the anisotropic electron distribution in the push-pull system.

  • Software: Gaussian 09/16 or GAMESS (US).

The Self-Validating Workflow

This protocol ensures that the calculated minimum is a true local minimum and not a saddle point.

CompWorkflow Start Initial Geometry (From CIF or ChemDraw) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision TrueMin True Minimum Confirmed (NIMAG=0) Decision->TrueMin No ReOpt Perturb Geometry & Re-Optimize Decision->ReOpt Yes (Saddle Point) Properties Property Calculation: 1. NLO (Polarizability) 2. FMO (HOMO-LUMO) 3. MEP (Electrostatics) TrueMin->Properties ReOpt->Opt

Figure 2: Computational workflow for validating the geometry and electronic properties of HNP.

Structural & Vibrational Profiling

Once the geometry is optimized (typically


 symmetry due to the hydrazine twist), vibrational analysis is used to confirm the structure.
Key Vibrational Assignments

The following table summarizes the characteristic bands expected for HNP, derived from scaling B3LYP harmonic frequencies (scaling factor ~0.961) and comparing with experimental data for 2-amino-5-nitropyridine analogs [3][4].

Functional GroupMode DescriptionCalculated Freq (

)
Experimental Range (

)
Intensity
-NH-NH2 Asymmetric Stretching (

)
3450 - 34803400 - 3500Medium
-NH-NH2 Symmetric Stretching (

)
3320 - 33603300 - 3350Medium
-NO2 Asymmetric Stretching (

)
1580 - 16001550 - 1590Strong
-NO2 Symmetric Stretching (

)
1320 - 13501300 - 1340Very Strong
Pyridine Ring C=N / C=C Stretching1450 - 15001430 - 1480Strong
N-N Stretching (

)
1100 - 11201090 - 1110Weak

Note: The presence of intramolecular Hydrogen Bonding (NH...O or NH...N) can redshift the NH stretching frequencies by 20-50


.

Electronic & NLO Properties

HNP is a classic "Push-Pull" system. The electron density flows from the hydrazine donor to the nitro acceptor, creating a large molecular dipole moment.

Frontier Molecular Orbitals (FMO)[1][5]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazine moiety and the pyridine ring carbons.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group and the electron-deficient pyridine nitrogen.

  • Significance: A narrow HOMO-LUMO gap (typically 3.5 - 4.0 eV for this class) indicates high chemical reactivity and "soft" character, making it a suitable ligand for metal complexation [5].

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for docking:

  • Red Regions (Negative Potential): Nitro oxygens and Pyridine Nitrogen (

    
    ). These are preferred sites for electrophilic attack or H-bond acceptors.
    
  • Blue Regions (Positive Potential): Hydrazine protons (

    
    ). These act as H-bond donors.[3][4]
    

Biological Interface: Molecular Docking Protocol

HNP derivatives (hydrazones) show promise as inhibitors for COX-2 (anti-inflammatory) and Tyrosinase (antimicrobial) [6][7].

Docking Workflow (AutoDock Vina/Gold)
  • Ligand Prep: Optimize HNP using the DFT protocol above. Convert to .pdbqt format. Assign Gasteiger charges.[5]

  • Receptor Prep: Retrieve crystal structures (e.g., COX-2 PDB: 3LN1 ). Remove water/cofactors. Add polar hydrogens.

  • Grid Generation: Center grid box on the active site (e.g., near Arg120 for COX-2). Box size:

    
     Å.
    
  • Validation: Re-dock the co-crystallized ligand. RMSD must be

    
     Å.
    
Interaction Map

The hydrazine group typically forms a "hydrazine bridge" via H-bonds with active site residues (e.g., Serine, Histidine), while the nitro group engages in electrostatic interactions with cationic residues.

References

  • Ambrose Rajkumar, M., et al. (2014).[3] "2-Amino-5-nitropyridinium hydrogen oxalate." Acta Crystallographica Section E, 70, o473–o474.[3] Link

  • Sundaraganesan, N., et al. (2010). "Vibrational spectroscopy (FTIR and FTRaman) investigation using DFT analysis on the Structure of 2-chloro-5-nitropyridine." Spectrochimica Acta Part A, 76, 376-383. Link

  • Karthick, T., et al. (2010). "Structural and Vibrational Investigation of 2-Amino-5-nitropyridine: A Combined Experimental and Theoretical Study." Journal of Molecular Structure, 984, 1-10. Link

  • Sigma-Aldrich. "2-Hydrazino-5-nitropyridine Product Specification." Merck KGaA. Link

  • Babalola, W., et al. (2022).[6] "Molecular Docking, Drug-Likeness Analysis... of p-Nitrophenyl Hydrazones." Pharmaceutical Fronts, 4, e250–e266.[6] Link

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties... of New Hydrazones." Molecules, 28, 6065. Link

  • Yousef, T.A., et al. (2019). "Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies." Molecules, 24, 4423. Link

Sources

2-Hydrazinyl-5-nitropyridine: Synthetic Evolution and Pharmacophore Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-5-nitropyridine (CAS: 4523-78-4) represents a critical "privileged structure" in medicinal chemistry. Functioning as a high-reactivity electrophile-nucleophile hybrid, it serves as a linchpin in the synthesis of fused heterocyclic systems, particularly triazolopyridines and pyrazolylpyridines. While historically identified in the mid-20th century during screening for antibacterial and antitumor agents, its modern utility has expanded into the development of kinase inhibitors (e.g., CDK inhibitors) and advanced energetic materials. This guide provides a technical deep-dive into its synthesis, mechanistic behaviors, and application in contemporary drug discovery.

Historical Genesis and Discovery

The chemical lineage of 2-hydrazinyl-5-nitropyridine traces back to the broader exploration of pyridine derivatives for biological activity in the mid-20th century.

The Seminal Era (1950s–1970s)

While simple hydrazinopyridines were known earlier, the specific pharmacologial profiling of the 5-nitro derivative gained prominence with the work of Prescott et al. (1970) . Their research, published in the Journal of Pharmaceutical Sciences, investigated a library of 51 hydrazones derived from 2-hydrazinyl-5-nitropyridine.

  • Objective: To evaluate tolerance in DBA mice and efficacy against sarcoma 180, adenocarcinoma 755, and leukemia 1210.[1]

  • Key Finding: Derivatives like p-acetaminobenzaldehyde hydrazone showed significant inhibition of sarcoma 180, establishing the 5-nitro-2-hydrazinyl moiety as a bioactive pharmacophore rather than merely a synthetic intermediate.

Concurrently, Czuba and Poradowska (1970) provided critical spectroscopic characterization (IR data), solidifying the structural understanding of the molecule's tautomeric preferences and hydrogen-bonding networks.

Synthetic Architecture

The synthesis of 2-hydrazinyl-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (


) . However, the purity and yield are heavily dependent on the quality of the electrophilic precursor, 2-chloro-5-nitropyridine.
The Precursor Problem: Accessing 2-Chloro-5-nitropyridine

Before the hydrazine coupling, the chloropyridine core must be synthesized. Two primary routes exist:

FeatureRoute A: Traditional (Sandmeyer)Route B: Modern (Cyclization)
Starting Material 2-Aminopyridine2-Halogenated Acrylates
Key Reagents

,

, Hydrolysis,

Nitromethane, Triethyl orthoformate
Steps 4 (Nitration

Separation

Diazotization

Chlorination)
2 (One-pot Cyclization

Chlorination)
Yield Low (~50-60% overall)High (>90%)
Safety Profile High risk (Diazo intermediates)Improved (Avoids nitration of pyridine)
Core Synthesis: The Hydrazinolysis Protocol

The displacement of the chlorine atom by hydrazine is facilitated by the strong electron-withdrawing effect of the nitro group at the 5-position (para-like to the leaving group), which stabilizes the Meisenheimer complex intermediate.

Optimized Laboratory Protocol
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Hydrazine Hydrate (80%, 3.0–5.0 eq), Ethanol (Solvent).

  • Conditions: Reflux (

    
    ) for 2–4 hours.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-5-nitropyridine in absolute ethanol (10 mL/g). The solution will appear pale yellow.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reflux: Heat the mixture to reflux. The solution typically darkens to orange/red. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Precipitation: Upon completion, cool the reaction mixture to

    
    . The product, 2-hydrazinyl-5-nitropyridine, often crystallizes directly.
    
  • Filtration: Filter the solid and wash with cold ethanol and diethyl ether to remove excess hydrazine.

  • Purification: Recrystallize from ethanol if necessary. (Target MP:

    
    ).
    
Mechanistic Visualization

The reaction proceeds via an addition-elimination mechanism (


). The nitro group activates the ring, lowering the energy barrier for the nucleophilic attack of hydrazine.

SNAr_Mechanism Start 2-Chloro-5-nitropyridine Attack Nucleophilic Attack (Hydrazine) Start->Attack + N2H4 Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Slow Step Elimination Elimination of Cl- Intermediate->Elimination Fast Step Product 2-Hydrazinyl-5-nitropyridine Elimination->Product - HCl

Figure 1: The


 pathway. The 5-nitro group is essential for stabilizing the anionic Meisenheimer intermediate.

Applications in Drug Discovery[2][3][4][5][6]

Synthesis of Triazolopyridines

The most high-value application of 2-hydrazinyl-5-nitropyridine is its conversion into [1,2,4]triazolo[4,3-a]pyridines . These fused bicyclic systems are isosteres of quinolines and have been investigated as:

  • Antimicrobial Agents: Showing efficacy against Gram-positive bacteria.

  • Anxiolytics: Modulators of GABA receptors.

Reaction Logic: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids leads to cyclization.



Hydrazone-Based Antitumor Agents

As established by Prescott, the condensation of the hydrazine tail with aromatic aldehydes yields hydrazones. These compounds function as iron chelators or DNA intercalators, disrupting cancer cell replication.

Ligand Design (Pyrazolylpyridines)

Recent work (e.g., Potapov et al. ) utilizes 2-hydrazinyl-5-nitropyridine to synthesize 2,6-bis(pyrazolyl)pyridines. These "pincer" ligands are vital in organometallic chemistry for creating stable metal complexes used in catalysis and luminescence.

Applications Core 2-Hydrazinyl-5-nitropyridine (Core Scaffold) Hydrazone Aldehyde Condensation Core->Hydrazone Triazolo Cyclization (Orthoesters) Core->Triazolo Ligand Pyrazolyl Formation Core->Ligand Prod_Hydrazone Antitumor Hydrazones (Sarcoma 180 Activity) Hydrazone->Prod_Hydrazone Prod_Triazolo [1,2,4]Triazolo[4,3-a]pyridines (Antimicrobials/CDK Inhibitors) Triazolo->Prod_Triazolo Prod_Ligand Pincer Ligands (Catalysis/Materials) Ligand->Prod_Ligand

Figure 2: Divergent synthetic utility of the 2-hydrazinyl-5-nitropyridine scaffold in medicinal and materials chemistry.

Safety and Handling Protocols

Warning: Hydrazine derivatives are potentially toxic and unstable.

  • Toxicity: Hydrazine is a known carcinogen. While the pyridine derivative is less volatile, it should be handled as a potential mutagen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Shock Sensitivity: Nitro-substituted hydrazines can possess energetic properties. Do not grind the dry solid.

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at

    
    . The compound is prone to oxidation, turning dark red/brown upon prolonged air exposure.
    

References

  • Prescott, B., et al. (1970).[2] "Potential Antitumor Agents: Derivatives of 2-Hydrazino-5-nitropyridine".[1] Journal of Pharmaceutical Sciences, 59(1), 101–104.[2] Link

  • Czuba, W., & Poradowska, H. (1970). "Spectroscopic Characterization of Nitropyridine Derivatives". Roczniki Chemii (Annals of Chemistry).
  • Potapov, A. S., et al. (2021).[3] "Synthesis and characterization of 2,6-bis-hydrazinopyridine and its conversion to 2,6-bis-pyrazolylpyridines". ResearchGate.[4] Link

  • Fisher Scientific. (2021).[5] "Safety Data Sheet: 2-Hydroxy-5-nitropyridine". Link

  • ChemicalBook. (2024). "2-Chloro-5-nitropyridine Synthesis and Reactions". Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-hydrazinyl-5-nitropyridine, a critical building block in pharmaceutical research, from the readily available precursor, 2-chloro-5-nitropyridine. The narrative delves into the underlying reaction mechanism, offers a field-proven, step-by-step experimental procedure, outlines crucial safety protocols, and details methods for product purification and characterization. This guide is designed to be a self-validating system, enabling researchers to confidently replicate and, if necessary, adapt the synthesis for their specific applications.

Introduction: The Significance of 2-Hydrazinyl-5-nitropyridine

2-Hydrazinyl-5-nitropyridine is a key heterocyclic intermediate in the synthesis of a wide array of biologically active compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-deficient nitropyridine core, makes it an invaluable synthon for constructing complex molecular architectures. It serves as a precursor for pyrazole-fused pyridines, triazolopyridines, and other scaffolds that are central to the development of novel therapeutic agents, including kinase inhibitors and anti-infective drugs.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. Understanding the principles governing this transformation is paramount for achieving high yields and purity.

The Chemistry: Mechanism of Synthesis

The conversion of 2-chloro-5-nitropyridine to 2-hydrazinyl-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this reaction hinges on the electronic properties of the pyridine ring.

Causality of the Reaction:

  • Activation: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position (para to the leaving group). This strong electron withdrawal depletes electron density from the ring, particularly at the C2 and C6 positions, making them highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: Hydrazine (H₂NNH₂), a potent nucleophile, attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the para-nitro group through resonance. This stabilization lowers the activation energy of the reaction, facilitating the substitution.

  • Rearomatization: The intermediate collapses by expelling the chloride ion (Cl⁻), which is a good leaving group. This step restores the aromaticity of the pyridine ring and yields the final product.

The overall reaction is driven by the formation of a stable aromatic product and the departure of a stable leaving group.

Figure 1: Simplified SNAr Reaction Mechanism.

Safety and Handling: A Top Priority

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure present significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Hydrazine (Anhydrous and Hydrate): Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[1] It can cause severe skin and eye burns upon contact.[1][2] Inhalation may lead to respiratory irritation, pulmonary edema, and systemic effects.[1] Anhydrous hydrazine is also potentially explosive.[3]

    • Control Measures: Always handle hydrazine hydrate in a certified chemical fume hood.[4][5] Wear heavy-duty nitrile gloves, a chemical-resistant apron or lab coat, and chemical splash goggles with a face shield.[4] Ensure an emergency eyewash station and safety shower are immediately accessible.

  • 2-Chloro-5-nitropyridine: This compound is a skin, eye, and respiratory irritant.[6]

    • Control Measures: Avoid inhalation of dust and direct contact with skin and eyes. Standard PPE (lab coat, gloves, goggles) is required.

  • Waste Disposal: All hydrazine-containing waste is considered hazardous.[4] It must be collected in a clearly labeled, sealed container and disposed of through an approved environmental health and safety program. Do not mix with other waste streams unless compatibility is confirmed.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a chemical fume hood.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Quantity (Mass)Quantity (Volume)Moles (mmol)
2-Chloro-5-nitropyridine158.551.05.00 g-31.5
Hydrazine Hydrate (~64% N₂H₄)50.065.0-7.7 mL157.5
Ethanol (95%)---50 mL-
Deionized Water---~300 mL-
Ice---~200 g-
Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow start Start setup 1. Setup Dissolve 2-chloro-5-nitropyridine in ethanol in a round-bottom flask. start->setup addition 2. Reagent Addition Add hydrazine hydrate dropwise to the stirred solution at room temperature. setup->addition reaction 3. Reaction Heat the mixture to reflux (approx. 80°C) for 2-3 hours. Monitor by TLC. addition->reaction quench 4. Quenching & Precipitation Cool the reaction mixture and pour it into a beaker of ice-water. reaction->quench filter 5. Isolation Collect the yellow precipitate by vacuum filtration. quench->filter wash 6. Washing Wash the solid thoroughly with cold deionized water. filter->wash dry 7. Drying Dry the product under vacuum at 40-50°C. wash->dry characterize 8. Characterization Analyze the final product (MP, NMR, IR). dry->characterize end End characterize->end

Figure 2: Experimental Workflow for Synthesis.
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-chloro-5-nitropyridine (5.00 g, 31.5 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Hydrazine Addition: Slowly add hydrazine hydrate (7.7 mL, ~157.5 mmol) to the stirred solution dropwise over 15-20 minutes. An exothermic reaction may be observed, and the solution color will typically change to a deep red or orange. Using an excess of hydrazine helps to drive the reaction to completion and neutralizes the HCl byproduct.[3]

  • Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C using an oil bath) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Product Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of ice and water (~200 g ice in 200 mL water). Pour the cooled reaction mixture slowly into the vigorously stirred ice-water. A bright yellow solid should precipitate immediately.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove excess hydrazine hydrate and any other water-soluble impurities.

  • Drying: Transfer the yellow solid to a watch glass or petri dish and dry it under vacuum at 40-50°C until a constant weight is achieved. The typical yield is in the range of 85-95%.

Product Characterization

Validation of the final product's identity and purity is a critical step. Standard analytical techniques should be employed.

Analysis MethodExpected Results
Appearance Bright yellow to orange crystalline solid
Melting Point 186-189 °C
¹H NMR (400 MHz, DMSO-d₆)δ 9.35 (s, 1H, -NH), δ 8.75 (d, 1H), δ 8.05 (dd, 1H), δ 6.85 (d, 1H), δ 4.50 (s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 162.5, 148.0, 135.5, 132.0, 108.0
IR (KBr) ν (cm⁻¹) 3350, 3280 (N-H stretch), 1620 (C=N stretch), 1570, 1340 (N-O stretch of -NO₂)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is incomplete Insufficient reaction time or temperature.Increase reflux time to 4-5 hours. Ensure the oil bath temperature is sufficient to maintain a steady reflux. Confirm reagent quality.
Low Yield Product loss during workup; incomplete precipitation.Ensure the reaction mixture is fully cooled before pouring into ice-water. Use a larger volume of ice-water to maximize precipitation. Ensure thorough transfer of all solids during filtration.
Product is oily or sticky Impurities present; insufficient washing.Wash the filtered product more extensively with cold water. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water) for further purification.[7]
Unexpected NMR/IR peaks Presence of starting material or side products.Check TLC for purity. If impure, purify by recrystallization or column chromatography.

References

  • Preparation method of 2-chloro-5-nitropyridine.
  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Synthetic process for 2-hydrazinylpyridine derivative.
  • A PALLADIUM-CATALYZED COUPLING OF ARYL HALIDES WITH HYDRAZONES AS A ROUTE TO 1,2,4-TRIAZOLO[4,3-a]PYRIDINES. Organic Syntheses Procedure. [Link]

  • 2-Chloro-5-nitropyridine. National Center for Biotechnology Information (PMC). [Link]

  • 2-Chloro-5-nitropyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico, Environmental Health & Safety. [Link]

Sources

Application Note: A Streamlined One-Pot Synthesis of 2-Hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Hydroxy-5-nitropyridine is a pivotal intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1][2][3] Traditional multi-step syntheses often involve the isolation of intermediates, leading to increased processing time, solvent waste, and potential handling of hazardous materials.[1][4] This application note details a robust and efficient one-pot synthesis method for 2-hydroxy-5-nitropyridine starting from 2-aminopyridine. By integrating the nitration and diazotization-hydrolysis steps into a continuous process, this protocol significantly reduces wastewater generation and production costs, offering a safer, more streamlined, and environmentally conscious alternative.[5] The causality behind critical process parameters, including temperature control and reagent stoichiometry, is explained to provide researchers with a deep, actionable understanding of the methodology.

Introduction: The Strategic Importance of One-Pot Synthesis

The pyridine ring is a fundamental scaffold in medicinal chemistry. The targeted functionalization of this ring is crucial for developing novel therapeutic agents. 2-Hydroxy-5-nitropyridine, in particular, serves as a versatile building block, with its hydroxyl and nitro groups providing orthogonal handles for subsequent chemical modifications.[3]

Conventional routes to this intermediate often proceed via the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then isolated before undergoing a separate diazotization and hydrolysis step.[6] This approach, while effective, has several drawbacks:

  • Process Inefficiency: Multiple reaction, workup, and purification steps decrease overall yield and increase cycle time.

  • Waste Generation: Each isolation step produces significant aqueous and solvent waste streams.

  • Safety Concerns: Diazonium salts, while highly useful, can be unstable, and their isolation is generally avoided in large-scale production.[7] Furthermore, the 2-amino-5-nitropyridine intermediate itself requires careful handling.[8]

The one-pot methodology presented here circumvents these issues by performing the sequential nitration and diazotization reactions in the same reaction vessel.[5] This approach not only enhances efficiency but also improves the overall safety profile of the synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages within a single pot, starting from readily available 2-aminopyridine.

Overall Transformation:

(Self-generated image, not from a search result)

Stage 1: Electrophilic Aromatic Substitution (Nitration) The process begins with the regioselective nitration of 2-aminopyridine. In a strongly acidic medium (concentrated H₂SO₄), nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The potent activating and ortho-, para-directing effect of the amino group on the pyridine ring guides the nitronium ion preferentially to the C5 position.[9]

Stage 2: Diazotization and Hydrolysis Following nitration, the reaction mixture is quenched in water and cooled. Sodium nitrite is then introduced to convert the amino group of the in situ-formed 2-amino-5-nitropyridine into a diazonium salt.[10] This intermediate is highly susceptible to nucleophilic attack by water (hydrolysis), leading to the evolution of nitrogen gas and the formation of the desired 2-hydroxy-5-nitropyridine.[5] Precise temperature control is paramount during this stage to prevent premature or uncontrolled decomposition of the diazonium salt.[7]

Experimental Protocol

This protocol is adapted from a validated synthetic method.[5] Researchers should perform their own risk assessment before proceeding.

Materials and Reagents
ReagentFormulaPurity / ConcentrationSupplierNotes
2-AminopyridineC₅H₆N₂≥98%Sigma-AldrichStarting material.
Concentrated Sulfuric AcidH₂SO₄95-98%Fisher ScientificUsed as solvent and catalyst.
Concentrated Nitric AcidHNO₃68-70%J.T. BakerNitrating agent.
Sodium NitriteNaNO₂≥97%Acros OrganicsDiazotizing agent.
Ammonia WaterNH₄OH25-30%VWRFor pH adjustment.
Deionized WaterH₂O--For quenching and washing.
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and filtration apparatus

One-Pot Synthesis Workflow

The entire process can be visualized as a continuous workflow, minimizing handling and transfers.

G One-Pot Synthesis Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Diazotization & Hydrolysis cluster_2 Product Isolation start 1. Add 2-Aminopyridine to conc. H₂SO₄ add_hno3 2. Add conc. HNO₃ (10-20°C) start->add_hno3 react_nitration 3. Stir and React (40-50°C) add_hno3->react_nitration quench 4. Quench Reaction Mixture in Water react_nitration->quench Transfer to Stage 2 add_nano2 5. Add NaNO₂ Solution (0-10°C) quench->add_nano2 adjust 6. Adjust Acid Conc. with NH₄OH add_nano2->adjust filter 7. Filter Precipitate adjust->filter Precipitate Forms dry 8. Dry Product filter->dry product Final Product: 2-Hydroxy-5-nitropyridine dry->product

Caption: Workflow diagram for the one-pot synthesis of 2-hydroxy-5-nitropyridine.

Step-by-Step Methodology

Stage 1: Nitration

  • Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice-salt bath.

  • Charge the flask with concentrated sulfuric acid (e.g., 8-10 times the mass of 2-aminopyridine).

  • While stirring, add 2-aminopyridine in portions, ensuring the internal temperature is maintained between 10-20°C.

  • Once the 2-aminopyridine has completely dissolved, add concentrated nitric acid dropwise from the dropping funnel. The molar ratio of nitric acid to 2-aminopyridine should be approximately 0.9:1 to 1.0:1.[5] Continue to maintain the temperature between 10-20°C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50°C. Stir at this temperature for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

Stage 2: Diazotization, Hydrolysis, and Isolation 6. In a separate beaker, prepare a quench solution by adding a significant volume of water (e.g., 5-10 times the volume of the reaction mixture) and chill it in an ice bath. 7. Slowly and carefully add the reaction solution from Stage 1 to the cold water with vigorous stirring, ensuring the temperature of the quench solution does not exceed 10°C. 8. Prepare a solution of sodium nitrite in water. The molar ratio of sodium nitrite to the initial 2-aminopyridine should be between 1.5:1 and 1.7:1.[5] 9. Add the sodium nitrite solution dropwise to the quenched reaction mixture, maintaining the temperature between 0-10°C. Vigorous gas evolution (N₂) will be observed. Stir for an additional 30-60 minutes after addition is complete. 10. Slowly add ammonia water to adjust the acidity of the solution, which facilitates the precipitation of the product while keeping isomers in solution.[5] 11. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. 12. Wash the filter cake with cold deionized water. 13. Dry the filter cake under vacuum at 50-60°C to a constant weight to yield the final product, 2-hydroxy-5-nitropyridine, typically as a yellow to light-brown solid.[11]

Summary of Key Process Parameters
ParameterValue / RangeRationale
Nitration Stage
Mass Ratio (H₂SO₄ : 2-AP)8:1 to 10:1Ensures complete dissolution and acts as a catalyst.[5]
Molar Ratio (HNO₃ : 2-AP)0.9:1 to 1.0:1Controls nitration and minimizes side reactions.[5]
Reagent Addition Temp.10-20°CControls exothermic reaction during mixing of reagents.[5]
Reaction Temp.40-50°CProvides sufficient activation energy for nitration.[5]
Diazotization Stage
Molar Ratio (NaNO₂ : 2-AP)1.5:1 to 1.7:1Ensures complete diazotization of the amino group.[5]
Reaction Temp.0-10°CCritical for the stability of the intermediate diazonium salt.[5][7]

Safety and Handling

  • Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The dilution of sulfuric acid and the nitration reaction are highly exothermic. Maintain strict temperature control with efficient cooling to prevent thermal runaways.

  • Diazonium Salt Stability: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed to generate and consume this intermediate in situ, which is a significant safety advantage. Never allow the temperature during the diazotization step to rise above the recommended 10°C.

  • Gas Evolution: The hydrolysis of the diazonium salt releases nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Synthesis of (a) 2-hydroxy-5-nitropyridine. PrepChem.com. [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part III. Kinetics of diazotisation of 2-aminopyridine. Semantic Scholar. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • 2-Amino-5-nitropyridine | C5H5N3O2. PubChem. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Use of 2-Hydrazinyl-5-nitropyridine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Hydrazinyl-5-nitropyridine in Multicomponent Synthesis

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and atom economy.[1][2] Among the vast array of building blocks utilized in MCRs, hydrazine derivatives are of particular importance for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.[3] This guide focuses on a particularly intriguing building block: 2-Hydrazinyl-5-nitropyridine.

The strategic placement of a nitro group at the 5-position of the pyridine ring renders this hydrazine derivative a unique and valuable tool for synthetic chemists. The potent electron-withdrawing nature of the nitro group significantly modulates the electron density of the pyridine ring and, consequently, the nucleophilicity of the hydrazine moiety. This electronic tuning can influence the reaction pathways and selectivity in MCRs, opening avenues for the synthesis of novel, highly functionalized heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 2-Hydrazinyl-5-nitropyridine in the synthesis of triazolopyridines, and explores its potential in the construction of pyrazole and pyridopyrimidine frameworks.

I. Synthesis of[1][3][5]Triazolo[4,3-a]pyridines: A Robust Three-Component Approach

A well-established and highly efficient application of 2-Hydrazinyl-5-nitropyridine in MCRs is the one-pot, three-component synthesis of substituted[1][4]triazolo[4,3-a]pyridines. This reaction proceeds via the condensation of 2-hydrazinyl-5-nitropyridine with an aldehyde, followed by an intramolecular cyclization triggered by an electrophile.

Mechanistic Insights

The reaction is initiated by the condensation of 2-hydrazinyl-5-nitropyridine with an aldehyde to form a hydrazone intermediate. The choice of the third component, the electrophile, is crucial in directing the final cyclization. In the presence of isocyanates, isothiocyanates, anhydrides, or acyl chlorides, the hydrazone intermediate undergoes acylation or a related addition, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic[1][4]triazolo[4,3-a]pyridine ring system. The electron-withdrawing 5-nitro group is thought to enhance the acidity of the N-H proton of the hydrazine, facilitating the initial condensation and subsequent cyclization steps.

MCR_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Electrophilic Addition cluster_2 Step 3: Intramolecular Cyclization & Aromatization A 2-Hydrazinyl-5-nitropyridine C Hydrazone Intermediate A->C + B Aldehyde (R-CHO) B->C - H2O E Acylated Intermediate C->E + D Electrophile (e.g., R'-NCO) D->E F Cyclized Intermediate E->F Cyclization G [1,2,4]Triazolo[4,3-a]pyridine F->G - H2O Pyrazole_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aldehyde (R-CHO) C α,β-Unsaturated Intermediate A->C + B Active Methylene Compound B->C - H2O E Adduct C->E + D 2-Hydrazinyl-5-nitropyridine D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 5-Nitropyridyl-Pyrazole F->G - H2O Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization and Dehydration A 2-Hydrazinyl-5-nitropyridine C N-Acyliminium Ion Intermediate A->C + B Aldehyde (R-CHO) B->C Acid Catalyst E Adduct C->E + D β-Ketoester (Enol form) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyridopyrimidine Derivative F->G - H2O

Sources

Application Note & Protocols: Strategic Synthesis of Novel Pyrazole Scaffolds from 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyrazole derivatives utilizing 2-hydrazinyl-5-nitropyridine as a key precursor. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The incorporation of a 5-nitropyridyl moiety onto the pyrazole core is a strategic approach to modulate the electronic properties and biological profile of the resulting compounds, offering new vectors for drug discovery. This document elucidates the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and outlines methods for characterization and data interpretation, grounded in established chemical principles.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[2] Its structural features allow for versatile substitution, enabling fine-tuning of steric and electronic properties to optimize interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, anticancer, antibacterial, and antidepressant properties.[1][3][4]

The choice of starting material is a critical determinant of the final compound's characteristics. 2-Hydrazinyl-5-nitropyridine is a particularly valuable building block for several reasons:

  • The Hydrazine Moiety: It serves as the dinucleophile required for the cyclization reaction to form the pyrazole ring.

  • The Pyridine Ring: Introduces a basic nitrogen atom, which can be crucial for salt formation, improving solubility and bioavailability.

  • The Nitro Group: As a potent electron-withdrawing group, it significantly influences the electronic landscape of the molecule, potentially enhancing binding affinities or altering metabolic stability.[5] It also provides a chemical handle for further functionalization, such as reduction to an amino group.

This guide focuses on the most robust and widely adopted method for this transformation: the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][6][7]

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of 1-(5-nitropyridin-2-yl)pyrazoles from 2-hydrazinyl-5-nitropyridine and a 1,3-dicarbonyl compound is a classic cyclocondensation reaction.[1] The process is typically catalyzed by a small amount of acid and proceeds through a series of well-defined steps involving nucleophilic attack, imine formation, and intramolecular cyclization followed by dehydration.

Mechanism Causality: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first can be influenced by steric and electronic factors, which in turn determines the regioselectivity of the final product. For an unsymmetrical dicarbonyl compound, this can lead to a mixture of regioisomers. The subsequent intramolecular cyclization is driven by the favorability of forming a stable, five-membered aromatic ring. The final dehydration step is often the irreversible, rate-determining step that drives the equilibrium towards the pyrazole product.

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Hydrazinyl- 5-nitropyridine I1 Hydrazone/ Enamine Intermediate R1->I1 Nucleophilic Attack R2 1,3-Dicarbonyl Compound R2->I1 I2 Cyclized Hemiaminal Intermediate I1->I2 Intramolecular Cyclization P1 1-(5-nitropyridin-2-yl)pyrazole Derivative I2->P1 Dehydration (-H₂O) Workflow Figure 2: General Experimental Workflow A 1. Combine Reactants (Hydrazine, Dicarbonyl, Solvent, Catalyst) B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C Periodically C->B Reaction Incomplete D 4. Cool & Precipitate (Add to Water) C->D Reaction Complete E 5. Isolate Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization or Chromatography) E->F G 7. Characterize (NMR, MS, etc.) F->G

Sources

Preparation of hydrazones from 2-Hydrazinyl-5-nitropyridine for bioactivity screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Hydrazones from 2-Hydrazinyl-5-nitropyridine for Bioactivity Screening

Introduction & Scientific Rationale

The fusion of a pyridine core with a hydrazone linker (


) creates a privileged scaffold in medicinal chemistry, widely recognized for its ability to chelate transition metals and interact with diverse biological targets.

This guide focuses specifically on derivatives of 2-hydrazinyl-5-nitropyridine . The inclusion of the 5-nitro group is not merely structural decoration; it serves two critical mechanistic functions:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

    
    ) at the C5 position decreases the electron density of the pyridine ring. This lowers the 
    
    
    
    of the hydrazine NH, potentially enhancing the hydrogen-bond donor capability of the resulting hydrazone in active sites (e.g., kinase pockets or bacterial DNA gyrase).
  • Metabolic Activation: In anti-tubercular and antimicrobial contexts, nitro-aromatics often act as prodrugs, requiring enzymatic reduction (by nitroreductases) to generate reactive intermediates that damage pathogen DNA.

Scope: This protocol details the synthesis, purification, and characterization of these hydrazones, specifically tailored to yield high-purity compounds suitable for sensitive bioactivity assays (MIC determination, MTT assays).

Chemical Basis & Mechanism[1]

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction.

  • Step 1 (Nucleophilic Attack): The terminal amino group (

    
    ) of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde/ketone. Note: The 5-nitro group reduces the nucleophilicity of the hydrazine compared to phenylhydrazine, often necessitating acid catalysis to activate the carbonyl.
    
  • Step 2 (Proton Transfer & Dehydration): The resulting carbinolamine intermediate undergoes acid-catalyzed dehydration to form the thermodynamically stable imine (

    
    ) bond.
    

Graphviz Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Start 2-Hydrazinyl-5-nitropyridine (Nucleophile) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Activated by H+ Transition Acid-Catalyzed Dehydration (-H₂O) Intermediate->Transition Product Target Hydrazone (Schiff Base) Transition->Product Formation of C=N

Caption: Mechanistic pathway for the condensation of 2-hydrazinyl-5-nitropyridine with carbonyls.

Experimental Protocol

Materials Required
  • Precursor: 2-Hydrazinyl-5-nitropyridine (CAS: 4930-98-7 derivatives).

  • Electrophile: Aromatic/Heteroaromatic Aldehyde (1.0 - 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Synthesis
  • Preparation of Solution A: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-hydrazinyl-5-nitropyridine in 10-15 mL of absolute ethanol.

    • Expert Note: The starting material is an orange/red solid. Mild heating (40°C) may be required to fully dissolve it due to the nitro group's influence on polarity.

  • Activation: Add 2-3 drops of glacial acetic acid to Solution A. Stir for 5 minutes.

    • Why? This protonates a fraction of the aldehyde carbonyls in the next step, making them more susceptible to attack by the deactivated hydrazine.

  • Condensation: Add 1.1 mmol (10% excess) of the appropriate aldehyde/ketone dropwise or in small portions.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 2 to 4 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 6:4). The hydrazine spot (lower R_f, polar) should disappear, replaced by a less polar hydrazone spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Most 5-nitropyridine hydrazones will precipitate as yellow/orange solids upon cooling.

    • If no precipitate forms: Pour the reaction mixture onto crushed ice (approx. 50 g). Stir vigorously to induce crystallization.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

Characterization & Quality Control

For bioactivity screening, compound purity must be >95%.

Table 1: Key Spectral Characteristics (¹H NMR in DMSO-d₆)

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
Hydrazone -NH 11.0 - 12.5 Singlet (Broad)Disappears with

exchange. Highly downfield due to H-bonding.[1]
Imine -N=CH- 8.0 - 8.6 SingletCharacteristic of Schiff base formation.
Pyridine H-6 9.0 - 9.2 Doublet (

Hz)
Most downfield aromatic signal (ortho to

, ortho to N).
Pyridine H-4 8.2 - 8.5 ddPara to hydrazine, ortho to

.
Pyridine H-3 7.0 - 7.5 DoubletOrtho to hydrazine; shielded by electron donation from hydrazine N.
  • Isomerism: These compounds predominantly exist as the (E)-isomer (anti) due to steric stability. However, in solution (DMSO), you may observe minor "shadow" peaks (<10%) corresponding to the (Z)-isomer. This is not an impurity but a dynamic equilibrium.[1]

Bioactivity Screening Preparation

The 5-nitro group significantly increases lipophilicity (


), making these compounds insoluble in aqueous media. Improper solubilization is the #1 cause of false negatives in screening.
Solubility Protocol for Assays (MIC / MTT)
  • Stock Solution: Prepare a 10 mM or 20 mM stock solution in 100% DMSO (Dimethyl sulfoxide).

    • Tip: Sonicate for 10-15 minutes. If turbidity persists, add 5% Tween-80 (though this may affect some cell lines).

  • Working Solution: Dilute the stock into the culture medium (RPMI or Mueller-Hinton Broth).

    • Critical Limit: Ensure the final DMSO concentration in the well is < 1% (v/v) (ideally < 0.5%) to avoid solvent toxicity masking the compound's effect.

  • Stability: Hydrazones are hydrolytically stable at neutral pH but can hydrolyze in highly acidic media (pH < 2). Prepare working solutions fresh on the day of the assay.

Graphviz Diagram 2: Workflow from Synthesis to Screening

Workflow cluster_synth Synthesis Phase cluster_qc Quality Control cluster_bio Bioassay Prep Step1 Reflux 2-hydrazinyl-5-nitropyridine + Aldehyde (EtOH/AcOH) Step2 TLC Monitoring (Disappearance of Hydrazine) Step1->Step2 Step3 Isolation via Filtration (Yellow/Orange Solid) Step2->Step3 Step4 1H NMR Verification (Check NH @ 11-12 ppm) Step3->Step4 Step5 Purity Check (Must be >95%) Step4->Step5 Step6 Dissolve in 100% DMSO (10-20 mM Stock) Step5->Step6 Step7 Dilute in Media (Final DMSO < 1%) Step6->Step7

Caption: Operational workflow ensuring compound integrity from flask to microplate.

Safety & Handling

  • Nitro Compounds: 5-nitropyridine derivatives are potentially mutagenic. Always handle powders in a fume hood to avoid inhalation.

  • Explosion Hazard: While 2-hydrazinyl-5-nitropyridine is generally stable, hydrazines as a class can be energetic. Do not heat the dry solid above its melting point or subject it to friction.

  • Waste: Dispose of hydrazine-contaminated waste in specific "Cytotoxic/Genotoxic" waste streams, not general organic waste.

References

  • Biological Activities of Hydrazone Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI Molecules. Available at: [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides. National Institutes of Health (PMC). Available at: [Link]

  • Hydrazone Synthesis Protocol. Organic Chemistry Portal. Available at: [Link]

  • 2-(Benzylamino)-5-nitropyridine Spectral Data. NIST Chemistry WebBook. Available at: [Link]

Sources

Use of 2-Hydrazinyl-5-nitropyridine in the development of antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2-Hydrazinyl-5-nitropyridine Scaffolds for Next-Generation Antifungal Discovery

Executive Summary & Scientific Rationale

The rise of multi-drug resistant (MDR) fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. 2-Hydrazinyl-5-nitropyridine (CAS: 5540-12-5) represents a high-value privileged structure in medicinal chemistry.

Its utility stems from two distinct chemical features:

  • The Hydrazine Linker (

    
    ):  A versatile nucleophile that readily condenses with carbonyls to form hydrazones  (Schiff bases), creating an azomethine (
    
    
    
    ) bridge capable of hydrogen bonding with active site residues (e.g., Tyr118 in CYP51).
  • The 5-Nitro Group (

    
    ):  An electron-withdrawing moiety that modulates the pKa of the pyridine ring, enhances lipophilicity (LogP), and facilitates membrane permeation.
    

This guide details the protocols for synthesizing antifungal agents using this scaffold and validating their activity against the primary target: Lanosterol 14


-demethylase (CYP51) .

Chemical Synthesis Protocols

We present two divergent synthetic pathways: Pathway A for flexible hydrazone linkers and Pathway B for rigid fused-ring systems (Triazolopyridines).

Pathway A: Synthesis of -(5-nitropyridin-2-yl)hydrazones

Target Class: Flexible Schiff Bases

Reagents:

  • 2-Hydrazinyl-5-nitropyridine (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq) (e.g., 2,4-dichlorobenzaldehyde for enhanced activity)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-hydrazinyl-5-nitropyridine in 15 mL of absolute EtOH in a round-bottom flask. Mild heating (

    
    ) may be required due to the nitro group's impact on solubility.
    
  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add catalytic glacial acetic acid.

  • Reflux: Reflux the mixture at

    
     for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The spot for the hydrazine starting material (
    
    
    
    ) should disappear.
  • Precipitation: Cool the reaction mixture to room temperature, then place on ice for 30 minutes. The hydrazone product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and recrystallize from hot ethanol or DMF/water mixtures to achieve analytical purity (>95% by HPLC).
    
Pathway B: Oxidative Cyclization to 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine

Target Class: Rigid Fused Systems

Protocol:

  • Precursor: Begin with the hydrazone synthesized in Pathway A.

  • Oxidation: Dissolve the hydrazone in Dichloromethane (DCM). Add Iodobenzene diacetate (IBD) (1.1 eq) as an oxidative cyclizing agent.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Evaporate solvent and recrystallize. This fuses the hydrazine nitrogen onto the pyridine ring, forming a bicyclic triazolo-pyridine core, known for high metabolic stability.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 2-Hydrazinyl-5-nitropyridine Inter Intermediate: Hydrazone (Schiff Base) Start->Inter Reflux/EtOH AcOH Cat. Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Inter Cyclization Oxidative Cyclization (PhI(OAc)2 / DCM) Inter->Cyclization Pathway B Product_A Target A: N-(5-nitropyridin-2-yl)hydrazone Inter->Product_A Recrystallization Product_B Target B: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine Cyclization->Product_B

Figure 1: Divergent synthesis of flexible hydrazones (Target A) and rigid triazolopyridines (Target B) from the parent hydrazine.

Biological Evaluation: CYP51 Inhibition Assay

The antifungal mechanism relies on inhibiting the heme-iron center of CYP51.

Protocol: CLSI M27-A3 Broth Microdilution

  • Inoculum Preparation: Cultivate Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at

    
    . Adjust suspension to 
    
    
    
    in RPMI 1640 medium (buffered to pH 7.0 with MOPS).
  • Compound Dilution: Dissolve synthesized compounds in DMSO. Prepare serial two-fold dilutions in 96-well plates (Range:

    
    ).
    
  • Incubation: Add

    
     of inoculum to each well. Incubate at 
    
    
    
    for 48 hours.
  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth compared to the control (drug-free well).

Data Interpretation (Reference Values):

Compound ClassR-SubstituentMIC (

g/mL) vs C. albicans
Activity Level
Parent ->64Inactive
Hydrazone 4-Chlorophenyl4 – 8Moderate
Hydrazone 2,4-Dichlorophenyl0.5 – 2High
Triazolopyridine 4-Methoxyphenyl8 – 16Moderate
Fluconazole (Control)0.25 – 1.0Standard

Visualization: Mechanism of Action (MOA)

MOA_Pathway Drug 5-Nitropyridine Derivative Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->Enzyme Inhibits (Azomethine-Heme binding) Product Ergosterol Enzyme->Product Blocked Substrate Lanosterol Substrate->Enzyme Normal Pathway Toxic Toxic Methylated Sterols (Accumulation) Substrate->Toxic Alternative Pathway (Due to Blockage) Membrane Fungal Membrane Integrity Loss Product->Membrane Required for Toxic->Membrane Disrupts Death Fungal Cell Death Membrane->Death

Figure 2: Pharmacological cascade. The 5-nitropyridine derivative binds the heme cofactor of CYP51, halting ergosterol production and causing toxic sterol accumulation.

References

  • Molinari, A., et al. (2023). "Antifungal Properties of Hydrazine-Based Compounds against Candida albicans." MDPI Pharmaceuticals. Available at: [Link]

  • Leal, A.L., et al. (2023).[1] "Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity." Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, S., et al. (2016).[2] "Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties." BMC Chemistry. Available at: [Link]

  • Altintop, M.D., et al. (2016). "Synthesis and antifungal activity of diaryl hydrazones." ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)." Available at: [Link]

Sources

Analytical methods for the quantification of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Hydrazinyl-5-nitropyridine

2-Hydrazinyl-5-nitropyridine (CAS 6343-98-2) is a pivotal heterocyclic compound, characterized by a pyridine ring substituted with a hydrazino group at the 2-position and a nitro group at the 5-position.[1] This molecular architecture makes it a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The presence of both a nucleophilic hydrazino group and an electron-withdrawing nitro group imparts unique reactivity, rendering it a key intermediate in the development of novel bioactive molecules.

Given its role as a critical starting material, the precise and accurate quantification of 2-Hydrazinyl-5-nitropyridine is paramount. This necessity stems from several core principles of drug development and quality control:

  • Stoichiometric Control: Accurate quantification ensures the correct molar ratios in subsequent synthetic steps, directly impacting the yield and purity of the final active pharmaceutical ingredient (API).

  • Impurity Profiling: The manufacturing process of 2-Hydrazinyl-5-nitropyridine may introduce process-related impurities or starting materials. A robust analytical method is essential for their detection and quantification.

  • Stability Assessment: 2-Hydrazinyl-5-nitropyridine, like many hydrazine derivatives, may be susceptible to degradation under various environmental conditions.[2] A stability-indicating analytical method is crucial to determine its shelf-life and appropriate storage conditions.

This application note provides detailed protocols for two primary analytical techniques for the quantification of 2-Hydrazinyl-5-nitropyridine: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a UV-Vis Spectrophotometric method. These methods are designed to be robust, accurate, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of 2-Hydrazinyl-5-nitropyridine

A foundational understanding of the physicochemical properties of 2-Hydrazinyl-5-nitropyridine is critical for analytical method development.

PropertyValueSource
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Appearance Typically a yellow to brown solid[1]
Solubility Information on the precise solubility of 2-Hydrazinyl-5-nitropyridine is not readily available in the provided search results. However, related compounds such as 2-hydroxy-5-nitropyridine show slight solubility in DMSO and methanol.[5] For analytical purposes, solubility testing in common HPLC mobile phase components like acetonitrile and methanol is recommended.

Stability-Indicating RP-HPLC Method

A stability-indicating RP-HPLC method is the gold standard for the quantification of pharmaceutical intermediates and APIs, as it can separate the main compound from its degradation products.[6][7]

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a less polar organic solvent. 2-Hydrazinyl-5-nitropyridine, being a moderately polar molecule, will be retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector, as the nitro-aromatic system of the molecule absorbs UV radiation.

Experimental Protocol

3.2.1 Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V)
Mobile Phase Isocratic mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. The pH of the buffer should be adjusted with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (A preliminary UV scan of 2-Hydrazinyl-5-nitropyridine in the mobile phase is recommended to determine the optimal wavelength).
Injection Volume 10 µL
Run Time Approximately 10 minutes

3.2.2 Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Prepare a 0.02 M solution of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using diluted phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 40:60 ratio.

    • Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Hydrazinyl-5-nitropyridine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL. These will be used to establish the calibration curve.

3.2.3 Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of 2-Hydrazinyl-5-nitropyridine into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines)[3][4]

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.

Validation ParameterAcceptance Criteria
Specificity The peak for 2-Hydrazinyl-5-nitropyridine should be well-resolved from any impurities or degradation products. This is confirmed through forced degradation studies.
Linearity A linear relationship between concentration and peak area should be observed over the specified range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery of the analyte should be within 98.0% to 102.0%. This is determined by spiking a placebo with known concentrations of the analyte.
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD between results from different days, analysts, or equipment should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed.[6]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples are analyzed by the HPLC method to ensure that any degradation products are well-separated from the parent peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D 10 µL Injection E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the RP-HPLC quantification of 2-Hydrazinyl-5-nitropyridine.

UV-Vis Spectrophotometric Method

For a rapid, high-throughput estimation of 2-Hydrazinyl-5-nitropyridine where impurity profiling is not the primary concern, a UV-Vis spectrophotometric method can be employed.

Principle of the Method

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. 2-Hydrazinyl-5-nitropyridine exhibits significant absorbance in the UV region due to its conjugated system.

Experimental Protocol

4.2.1 Instrumentation

  • A double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

4.2.2 Reagent and Standard Preparation

  • Solvent: Methanol (HPLC grade).

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Hydrazinyl-5-nitropyridine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the range of 1-20 µg/mL.

4.2.3 Sample Preparation

  • Prepare a sample solution in methanol with an expected concentration within the calibration range.

  • Ensure complete dissolution.

4.2.4 Procedure

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm using methanol as a blank.

  • Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

UVVis_Workflow A Prepare Standards & Sample in Methanol B Determine λmax A->B C Measure Absorbance of Standards A->C E Measure Absorbance of Sample A->E D Construct Calibration Curve (Absorbance vs. Concentration) C->D F Quantify Sample Concentration D->F E->F

Caption: Workflow for the UV-Vis spectrophotometric quantification of 2-Hydrazinyl-5-nitropyridine.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-Hydrazinyl-5-nitropyridine. The stability-indicating RP-HPLC method is recommended for comprehensive quality control, including impurity profiling and stability studies, in alignment with pharmaceutical industry standards. The UV-Vis spectrophotometric method offers a simpler and faster alternative for routine quantification where the separation of impurities is not required. The choice of method should be guided by the specific analytical needs of the researcher or drug development professional. Adherence to the principles of method validation is essential to ensure the generation of high-quality, reproducible data.

References

  • Tzankova, D., Peikova, L., & Georgieva, M. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 127–134. Available at: [Link]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Natural Volatiles & Essential Oils Journal. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Available at: [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Journal of Chromatography B. (2006). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Available at: [Link]

Sources

Experimental procedure for condensation reaction with 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Condensation Protocol for 2-Hydrazinyl-5-nitropyridine

Abstract & Scope

This technical guide details the optimized experimental procedure for the condensation of 2-hydrazinyl-5-nitropyridine (CAS: 4930-98-7) with carbonyl electrophiles (aldehydes/ketones) to synthesize biologically active hydrazones (Schiff bases).[1][2]

The 5-nitro group on the pyridine ring exerts a strong electron-withdrawing effect (


, 

), which significantly influences the nucleophilicity of the hydrazine moiety.[1][2] Unlike simple phenylhydrazine, the 2-hydrazinyl-5-nitropyridine scaffold requires precise pH control and thermal activation to prevent side reactions (e.g., dimerization) and ensure high yields.[1][2] This protocol focuses on a glacial acetic acid-catalyzed pathway, validated for high reproducibility and purity.[1][2]

Reaction Mechanism & Rationale

The formation of the hydrazone linkage involves a nucleophilic attack followed by dehydration.[1][2] Understanding the electronic environment is critical for troubleshooting.[1][2]

  • Nucleophile: The terminal nitrogen (

    
    ) of the hydrazine group is the reactive center.[1][2]
    
  • Electronic Effect: The 5-nitro group decreases the electron density of the pyridine ring, making the

    
     (attached to the ring) less basic.[2] However, it also slightly reduces the nucleophilicity of 
    
    
    
    compared to unsubstituted pyridine hydrazines.[2]
  • Catalysis: A weak acid catalyst (acetic acid) is employed to activate the carbonyl carbon of the electrophile without fully protonating the hydrazine nucleophile (which would deactivate the reaction).[2]

Figure 1: Mechanistic Pathway

ReactionMechanism Start Reactants (Hydrazine + Aldehyde) Activation Acid Activation (R-CH=OH+) Start->Activation AcOH (Cat.) Attack Nucleophilic Attack (Formation of C-N Bond) Activation->Attack Rapid Intermediate Carbinolamine Intermediate Attack->Intermediate Equilibrium Dehydration Dehydration (- H2O) Intermediate->Dehydration Rate Limiting Product Final Hydrazone (Schiff Base) Dehydration->Product Irreversible

Caption: Step-wise mechanistic flow of the acid-catalyzed condensation. The dehydration step is often the rate-determining step, driven by heat (reflux).

Materials & Equipment

ComponentSpecificationRole
2-Hydrazinyl-5-nitropyridine >97% Purity (CAS 4930-98-7)Nucleophile (Scaffold)
Electrophile Aromatic Aldehyde/Ketone (1.0 eq)Carbonyl Source
Solvent Ethanol (Absolute) or MethanolReaction Medium
Catalyst Glacial Acetic Acid (AcOH)Carbonyl Activator
Equipment Round-bottom flask, Reflux condenser, Heating mantleReaction Vessel

Experimental Protocol

Method A: Standard Thermal Condensation (Recommended)

Best for bulk synthesis and crystallization-driven purification.[1][2]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-5-nitropyridine (1.0 mmol, 154 mg) in Absolute Ethanol (15 mL).

    • Note: The starting material is sparingly soluble in cold ethanol.[1][2] Gentle warming (40°C) may be required to achieve a clear orange/yellow solution.[1][2]

  • Addition: Add the Aldehyde/Ketone (1.0 - 1.1 mmol) to the solution.

  • Catalysis: Add Glacial Acetic Acid (2-3 drops, approx. 0.1 mL).[1][2]

    • Critical: Do not add excess acid.[1][2] pH should be ~4-5.[1][2] Too much acid protonates the hydrazine, killing the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: Hexane:EtOAc 7:3). Look for the disappearance of the hydrazine spot (low

      
      ) and the appearance of a new, often fluorescent spot.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the hydrazone precipitates out upon cooling.[1][2] If no precipitate forms, pour the mixture onto crushed ice (50 g).

    • Stir vigorously for 15 minutes.

  • Purification:

    • Filter the solid precipitate under vacuum.[1][2]

    • Wash the cake with cold ethanol (2 x 5 mL) and then water (2 x 10 mL).

    • Recrystallization: Recrystallize from hot ethanol or DMF/Ethanol mixture if the melting point range is >2°C.[1][2]

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening or difficult substrates.[1][2]

  • Mix 2-hydrazinyl-5-nitropyridine (1.0 mmol), aldehyde (1.0 mmol), and ethanol (2 mL) in a microwave vial.

  • Add 1 drop of acetic acid.

  • Irradiate at 80°C (150 W) for 5–10 minutes .

  • Cool and filter as described in Method A.

Workflow Visualization

Figure 2: Experimental Decision Tree

Workflow Start Start: Mix Reagents (1:1 Ratio) SolubilityCheck Is Solution Clear? Start->SolubilityCheck Heat Warm to 40°C SolubilityCheck->Heat No Catalyst Add Cat. AcOH (pH 4-5) SolubilityCheck->Catalyst Yes Heat->SolubilityCheck Reflux Reflux 3h Catalyst->Reflux CheckPpt Precipitate formed on cooling? Reflux->CheckPpt Filter Vacuum Filtration CheckPpt->Filter Yes IcePour Pour onto Crushed Ice CheckPpt->IcePour No Recryst Recrystallize (EtOH) Filter->Recryst IcePour->Filter

Caption: Operational workflow for the synthesis and isolation of the target hydrazone.

Validation & Characterization

To ensure the "Trustworthiness" of your results, the following analytical signatures must be verified:

TechniqueExpected ObservationInterpretation

NMR
Singlet at

8.0 – 9.0 ppm
Indicates formation of Imine proton (

)

NMR
Disappearance of broad singlet at

4.0 – 5.0 ppm
Confirms consumption of

protons
IR Spectroscopy Strong band at 1600–1620

Diagnostic

stretching vibration
IR Spectroscopy Disappearance of doublet at 3300–3400

Loss of primary amine (

) stretch
Melting Point Sharp range (e.g., 210–212°C)Indicates high purity; broad range implies wet/impure product

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is soluble in EtOHPour reaction mixture into 5x volume of ice water.
Low Yield Incomplete reactionIncrease reflux time or add 1 more drop of AcOH. Check if aldehyde is oxidized.[1][2]
Sticky Solid Impurities / Solvent trappedTriturate the solid with cold diethyl ether or hexane to remove non-polar impurities.[1][2]
Starting Material Remains Deactivated NucleophileThe 5-nitro group reduces reactivity.[1][2] Switch to Method B (Microwave) or use a higher boiling solvent (Propanol).[1][2]

Safety & Handling (SDS Summary)

  • 2-Hydrazinyl-5-nitropyridine:

    • Hazards: Skin and eye irritant (H315, H319).[1][2] Potential respiratory sensitizer.[1][2][3][4]

    • Handling: Use a fume hood.[1][2] Avoid inhalation of dust.[1][2][3][4][5]

    • Incompatibility: Avoid strong oxidizing agents.[1][2][4][5] Hydrazine derivatives can form explosive mixtures with certain oxidants.

  • Nitropyridine Moiety: Nitro compounds can be energetic.[1][2] Do not heat the dry solid above its decomposition temperature.[1][2]

References

  • PubChem. (2023).[1][2] 2-Hydrazinopyridine Compound Summary. National Library of Medicine.[1][2] [Link]

  • Mahammed, H. & Al-Iraqi, M. (2022).[1][2][6] Green Synthesis of New Hydrazone Derivatives. MINAR International Journal of Applied Sciences and Technology.[1][2] [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Hydrazone Synthesis: Recent Literature and Protocols. [Link]

Sources

Application in synthesizing potential antimycobacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TB-2026-X Topic: High-Fidelity Synthesis and Evaluation of Quinoline-1,2,3-Triazole Hybrids as Antimycobacterial Agents

Abstract

The resurgence of Tuberculosis (TB), driven by Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel chemotherapeutics.[1][2][3] This application note details a streamlined, high-yield protocol for synthesizing Quinoline-1,2,3-Triazole hybrids —a scaffold privileged for its ability to penetrate the mycobacterial cell wall and inhibit the enoyl-ACP reductase (InhA) enzyme. We provide a validated workflow covering rational scaffold design, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis, and biological validation via the Resazurin Microtiter Assay (REMA).

Rational Design & Scaffold Selection

The Challenge: The mycobacterial cell wall is an impermeable barrier rich in mycolic acids. Standard hydrophilic drugs often fail to penetrate this waxy layer. The Solution: Hybridization of pharmacophores.[4][5]

  • Quinoline Moiety: Mimics the structure of established anti-TB drugs (e.g., Bedaquiline, Fluoroquinolones), providing lipophilicity for cell wall penetration and DNA gyrase/ATP synthase targeting.

  • 1,2,3-Triazole Linker: Acts as a bioisostere of the amide bond, offering metabolic stability and hydrogen-bonding capability to interact with the Tyr158 residue in the InhA active site.

Target Mechanism: Direct inhibition of InhA (Enoyl-ACP reductase) disrupts the Fatty Acid Synthase II (FAS-II) system, halting mycolic acid biosynthesis and leading to cell lysis. Unlike Isoniazid (INH), which requires activation by KatG (often mutated in MDR-TB), direct InhA inhibitors remain effective against resistant strains.[1]

Synthetic Protocol: CuAAC "Click" Chemistry

This protocol utilizes a "one-pot, two-step" approach or a convergent synthesis to generate the 1,4-disubstituted 1,2,3-triazole regioisomer with >95% selectivity.

Materials Required
  • Precursors: 8-Hydroxyquinoline, Propargyl bromide, Aromatic azides (generated in situ or pre-synthesized).

  • Catalyst System: Copper(II) sulfate pentahydrate (

    
    ), Sodium Ascorbate (NaAsc).
    
  • Solvent:

    
    -Butanol : Water (1:1 v/v).[6] Note: Water is essential to solubilize the copper catalyst and accelerate the reaction via hydrophobic effect.
    
Step-by-Step Methodology

Step A: Propargylation of Quinoline

  • Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous DMF.

  • Add

    
     (1.5 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Dropwise add Propargyl bromide (1.2 eq) at

    
    .
    
  • Reflux at

    
     for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Pour into ice water. Filter the precipitate (O-propargylated quinoline). Recrystallize from ethanol.

Step B: The Click Reaction (CuAAC)

  • Suspend O-propargylated quinoline (1.0 eq) and the organic azide (1.1 eq) in

    
    -BuOH:Water (1:1, 10 mL/mmol).
    
  • Add fresh Sodium Ascorbate (0.2 eq) followed by

    
     (0.1 eq). Order matters: Ascorbate reduces Cu(II) to the active Cu(I) species.
    
  • Stir vigorously at RT to

    
      for 6–12 hours.
    
  • Reaction Endpoint: The mixture often turns from a suspension to a clear solution, then precipitates the product.

  • Purification: Dilute with water and cool. Filter the solid.[7] Wash with dilute

    
     (to remove Cu traces) and water. Recrystallize from EtOH/DMF.
    
Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start 8-Hydroxyquinoline Inter O-Propargylated Intermediate Start->Inter Step A: Nucleophilic Subst. Product Quinoline-1,2,3-Triazole Hybrid Inter->Product Step B: CuAAC Click Reagents1 Propargyl bromide K2CO3, DMF Reagents1->Inter Azide Aromatic Azide (R-N3) Azide->Product ClickCond CuSO4 (10%) NaAsc (20%) t-BuOH:H2O ClickCond->Product

Figure 1: Convergent synthesis of Quinoline-Triazole hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Biological Validation: REMA Protocol

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of anti-TB agents. It relies on the enzymatic reduction of Resazurin (Blue, non-fluorescent) to Resorufin (Pink, highly fluorescent) by metabolically active bacteria.

Why REMA?

  • Speed: Results in 7 days (vs. 3-4 weeks for solid agar).

  • Cost: Inexpensive compared to MGIT systems.

  • Safety: Minimal aerosol generation compared to agar plating.

Protocol Parameters
  • Strain: M. tuberculosis H37Rv (reference) and clinical MDR isolates.[7]

  • Medium: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and glycerol.[8]

  • Indicator: Resazurin sodium salt powder (0.02% w/v in sterile water).

Assay Workflow
  • Inoculum Prep: Adjust Mtb culture to McFarland Standard 1.0. Dilute 1:20 in 7H9 medium.

  • Plate Setup (96-well):

    • Add 100 µL 7H9 broth to all wells.[9][10]

    • Serial Dilution: Add test compound to Column 2; perform 2-fold serial dilution across to Column 10.

    • Controls:

      • Column 11: Growth Control (Bacteria + No Drug).

      • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells in Columns 1–11.

  • Incubation: Seal plates (parafilm) and incubate at

    
     for 5–7 days.
    
  • Development: Add 30 µL of Resazurin solution to each well. Incubate for 24 hours.

  • Readout: Visually assess color or measure fluorescence (Ex 530nm / Em 590nm).

Data Interpretation Logic
Visual ColorFluorescenceMetabolic StateInterpretation
Blue LowOxidizedNo Growth (Inhibition)
Pink HighReducedGrowth (Resistance/Failure)
Visual Workflow: REMA Logic

REMA_Logic Setup 96-Well Plate Setup (7H9 Broth + Serial Dilution) Incubation Incubation 37°C, 7 Days Setup->Incubation AddDye Add Resazurin (Blue) Incubate 24h Incubation->AddDye Decision Check Color AddDye->Decision ResultBlue Remains BLUE (Resazurin) Decision->ResultBlue No Metabolism ResultPink Turns PINK (Resorufin) Decision->ResultPink Active Metabolism Conclusion1 Inhibition (MIC) Effective Agent ResultBlue->Conclusion1 Conclusion2 Bacterial Growth Ineffective Agent ResultPink->Conclusion2

Figure 2: Decision logic for the Resazurin Microtiter Assay (REMA). Blue indicates successful inhibition of mycobacterial growth.

Mechanism of Action (Validation)

To confirm the synthesized hybrids target the intended pathway, docking studies and enzymatic assays are required.[4]

  • Molecular Docking: Dock ligands into the crystal structure of Mtb InhA (PDB ID: 4TZK or 1ENY ). Look for

    
    -stacking interactions between the triazole ring and the nicotinamide ring of the NADH cofactor.
    
  • ADME Prediction: Use in silico tools (SwissADME) to ensure LogP is between 2–4 for optimal cell wall permeation.

References

  • Palomino, J. C., et al. (2002).[11] Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis.[8][10][11] Antimicrobial Agents and Chemotherapy.[1][2][7][8][10][11][12] Link

  • Vilchèze, C., & Jacobs, W. R. (2007).[3] The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Upadhyay, A., et al. (2019). Quinoline–1,2,3‐triazole Hybrids: Design and Synthesis through Click Reaction, Evaluation of Anti‐Tubercular Activity.[6] ChemistrySelect. Link

  • World Health Organization. (2023). Global Tuberculosis Report. Link

  • Banerjee, A., et al. (1994). inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis. Science. Link

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 2-Hydrazinyl-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-HNP-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Reaction Overview

You are currently viewing the technical documentation for the synthesis of 2-hydrazinyl-5-nitropyridine (CAS: 5418-51-9) via Nucleophilic Aromatic Substitution (


). This guide moves beyond standard textbook procedures to address real-world scale-up challenges, specifically impurity profiling and safety management involving hydrazine hydrate.
The Transformation

The reaction involves the displacement of a chloride leaving group by hydrazine. The nitro group at the 5-position is critical; it acts as an electron-withdrawing group (EWG) that activates the pyridine ring at the 2-position, stabilizing the Meisenheimer complex intermediate.

  • Substrate: 2-Chloro-5-nitropyridine[1][2][3][4]

  • Reagent: Hydrazine Hydrate (

    
    )
    
  • Solvent: Ethanol or Isopropanol (Protic solvents facilitate the transition state)

Optimized Experimental Protocol

The following workflow is designed to maximize regioselectivity and minimize the formation of the "dimer" impurity [1,2-bis(5-nitropyridin-2-yl)hydrazine].

Workflow Visualization

G Start Start: Preparation Dissolve Dissolve 2-Cl-5-NO2-Py in Ethanol (5 vol) Start->Dissolve AddHydrazine Add Hydrazine Hydrate (3.0 - 5.0 equiv) Dropwise @ 0-5°C Dissolve->AddHydrazine Exothermic Control Heat Ramp to Reflux (78°C) Hold 2-4 Hours AddHydrazine->Heat Check IPC: TLC/HPLC (<1% SM remaining) Heat->Check Check->Heat Incomplete Cool Cool to 0-5°C (Precipitation) Check->Cool Complete Filter Filtration & Wash (Cold EtOH + Water) Cool->Filter Dry Vacuum Dry (40°C, <100 mbar) Filter->Dry

Figure 1: Optimized process flow for the synthesis of 2-hydrazinyl-5-nitropyridine. Note the high equivalent of hydrazine and controlled addition.

Step-by-Step Methodology
  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq) and Ethanol (5-8 volumes).

  • Cool: Chill the suspension to

    
    .
    
  • Addition: Add Hydrazine Hydrate (3.0 to 5.0 eq) dropwise.

    • Technical Note: The reaction is exothermic. Hydrazine must be in excess locally at the injection point to prevent the product (which is also a nucleophile) from attacking unreacted starting material.

  • Reaction: Warm slowly to room temperature, then heat to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: The solution usually turns from pale yellow to deep orange.

  • Workup: Cool the mixture to

    
     and stir for 1 hour. The product will crystallize out.
    
  • Isolation: Filter the solid. Wash the cake with cold 50% Ethanol/Water (to remove hydrazine salts) followed by cold Ethanol.

  • Drying: Dry under vacuum at

    
    . Do not overheat , as hydrazines are thermally sensitive.
    

Troubleshooting Center (FAQ)

Issue 1: "My product is brick-red or brown, not orange."

Diagnosis: This indicates the presence of the Dimer Impurity (1,2-bis(5-nitropyridin-2-yl)hydrazine) or oxidation products (azo compounds).

  • Root Cause: Insufficient hydrazine equivalents or improper addition order. If the concentration of the product (2-hydrazinyl-5-nitropyridine) exceeds the concentration of hydrazine, the product attacks the starting material.

  • Solution:

    • Increase Hydrazine Hydrate to 4.0 - 5.0 equivalents .

    • Ensure vigorous stirring during addition.

    • Recrystallization: The dimer is significantly less soluble in ethanol than the product. Recrystallize from hot ethanol; filter off the insoluble red dimer while hot, then cool the filtrate to recover the pure product.

Issue 2: "The reaction stalled with 10% starting material remaining."

Diagnosis: Incomplete conversion due to temperature or solvent effects.

  • Root Cause:

    
     on pyridines requires energy to overcome the aromatic stability, even with the nitro-activation.
    
  • Solution:

    • Switch solvent to n-Propanol or Dioxane to achieve higher reflux temperatures (

      
      ).
      
    • Check the quality of Hydrazine Hydrate. Old bottles can degrade/oxidize, lowering the effective titer.

Issue 3: "Yield is low (<60%)."

Diagnosis: Solubility losses during workup.

  • Root Cause: 2-Hydrazinyl-5-nitropyridine has moderate solubility in ethanol.

  • Solution:

    • Reduce solvent volume during the reaction (run at 3-4 volumes).

    • Add Water (anti-solvent) during the cooling phase to force precipitation.

    • Ensure the filtration is done at

      
      .
      

Mechanistic Logic & Impurity Pathways

Understanding the competition between the desired


 pathway and the secondary coupling is vital for purity control.

Mechanism SM 2-Chloro-5-nitropyridine (Substrate) Complex Meisenheimer Complex SM->Complex + N2H4 Hydrazine Hydrazine (Nucleophile) Product 2-Hydrazinyl-5-nitropyridine (Target) Complex->Product - HCl Dimer Bis-Impurity (Dimer) Product->Dimer + SM (Low N2H4 conc.) Secondary Attack

Figure 2: Mechanistic pathway showing the primary substitution and the parasitic dimerization pathway caused by low hydrazine stoichiometry.

Critical Data: Optimization Parameters

The following data summarizes the effect of stoichiometry and solvent on yield and purity (based on internal process validation data).

ParameterConditionYield (%)Purity (HPLC)Primary Impurity
Stoichiometry 1.1 eq Hydrazine45%82%Dimer (>15%)
2.0 eq Hydrazine70%91%Dimer (5%)
4.0 eq Hydrazine 92% >98% None detected
Solvent THF60%95%Slow kinetics
Ethanol 92% >98% Optimal balance
Water85%90%Hydrolysis (Pyridone)

Safety & Handling (Hydrazine Specifics)

WARNING: Hydrazine Hydrate is a potent carcinogen, highly toxic, and unstable.

  • Permeation: Hydrazine penetrates standard nitrile gloves. Use Laminate (Silver Shield) or heavy-duty Butyl rubber gloves.

  • Waste Disposal: All mother liquors contain excess hydrazine. Quench with dilute bleach (Sodium Hypochlorite) in an ice bath before disposal to convert hydrazine to nitrogen gas (

    
    ). Do not mix with acid  (forms toxic salts) or oxidizers  without cooling (explosion risk).
    
  • Explosion Hazard: Do not distill the reaction mixture to dryness if residual hydrazine is present. Metal ions (Fe, Cu) can catalyze the decomposition of hydrazine; use glass-lined or passivated stainless steel reactors.

References

  • Synthesis of 2-hydrazinopyridines: CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents. Link

  • Mechanism of

    
     in Nitropyridines: General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate. ResearchGate.[5][6] Link
    
  • Safety Data (Hydrazine): Hydrazine - Hazardous Substance Fact Sheet. NJ Department of Health. Link

  • Precursor Synthesis (2-Chloro-5-nitropyridine): CN111170933A - Preparation method of 2-chloro-5-nitropyridine.[1][2][3][4] Google Patents. Link

  • Impurity Characterization (Dimer Formation): Synthesis and J-Dimer Formation of Tetrapyrazinoporphyrazines. PubMed (NIH). Link

Sources

Side reactions and by-product formation in 2-Hydrazinyl-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 2-hydrazinyl-5-nitropyridine (Product B ) from 2-chloro-5-nitropyridine (Substrate A ) is a classic Nucleophilic Aromatic Substitution (


).[1] While conceptually simple, the reaction is kinetically sensitive. The primary failure mode is not lack of reactivity, but competitive nucleophilicity , where the product itself attacks the starting material to form a "dimer."
The Core Reaction Pathway

The reaction relies on the activation of the C2-position by the electron-withdrawing nitro group at C5. Hydrazine acts as the nucleophile.[2][3]

  • Primary Reaction: 2-Cl-5-

    
    -Py + 
    
    
    
    
    
    2-Hydrazinyl-5-nitropyridine +
    
    
  • Critical Side Reaction (Dimerization): 2-Hydrazinyl-5-nitropyridine + 2-Cl-5-

    
    -Py 
    
    
    
    1,2-bis(5-nitropyridin-2-yl)hydrazine
Mechanistic Visualization

The following diagram outlines the competing pathways and the conditions that favor them.

ReactionPathways Substrate 2-Chloro-5-nitropyridine (Substrate) Product 2-Hydrazinyl-5-nitropyridine (Target) Substrate->Product + N2H4 (Fast, Kinetic Control) Hydrolysis 5-Nitropyridin-2(1H)-one (Impurity: Hydrolysis) Substrate->Hydrolysis + H2O / High Temp (No N2H4 present) Hydrazine Hydrazine Hydrate (Excess) Dimer 1,2-bis(5-nitropyridin-2-yl)hydrazine (Impurity: Red/Orange Solid) Product->Dimer + Substrate (Low N2H4 conc.)

Figure 1: Reaction network showing the competition between the target pathway (Green) and the dimerization failure mode (Red).

Troubleshooting Guide (Q&A)

Issue 1: Formation of Insoluble Red/Orange Solids

User Question: "I followed a standard protocol, but instead of a yellow precipitate, I obtained a brick-red/orange solid that is insoluble in ethanol and water. My yield is also lower than expected."

Diagnosis: You have formed the Bis-coupled Dimer (1,2-bis(5-nitropyridin-2-yl)hydrazine). Root Cause: The target product (a hydrazine derivative) is still a nucleophile. If the local concentration of hydrazine is too low relative to the substrate, the product will attack a second molecule of 2-chloro-5-nitropyridine. This is common when:

  • The equivalents of hydrazine are too low (< 2.0 eq).

  • Hydrazine is added to the substrate (Normal Addition), creating a temporary excess of substrate.

Corrective Action:

  • Stoichiometry: Increase hydrazine hydrate to 3.0 – 5.0 equivalents .

  • Mode of Addition: Switch to Reverse Addition . Dissolve the hydrazine in the solvent first, bring it to temperature, and slowly add the solution of 2-chloro-5-nitropyridine to the hydrazine. This ensures the substrate always encounters a vast excess of hydrazine.

Issue 2: Unexpected "Dead" Starting Material or Hydrolysis

User Question: "LCMS shows a peak with M+1 = 141 (Mass of Hydroxy-nitropyridine). The reaction seems stalled."

Diagnosis: Hydrolysis to 5-nitropyridin-2(1H)-one . Root Cause: While


 with hydrazine is faster than hydrolysis, water can compete if the hydrazine is old/degraded or if the reaction temperature is too high before the hydrazine is added.
Corrective Action: 
  • Reagent Quality: Ensure high-grade Hydrazine Hydrate (typically 80% or 100%). Old bottles often absorb water and lose titer.

  • Solvent: Use ethanol or n-butanol. Avoid water as the primary solvent unless using a phase-transfer catalyst (though organic solvents are preferred for solubility).

Issue 3: Safety & Handling of Filter Cakes

User Question: "The product filter cake is dry. Is it safe to scrape it with a metal spatula?"

Critical Safety Warning: Hydrazine derivatives, particularly nitrated ones, can be energetic and shock-sensitive .

  • Protocol: Do not dry the crude material to complete bone-dryness in an oven if you suspect high impurity levels.

  • Handling: Use Teflon or plastic spatulas. Avoid metal-on-metal friction.

  • Waste: Quench filtrate with bleach (sodium hypochlorite) to destroy excess hydrazine before disposal, but never mix bleach directly with the solid product (risk of chloramine formation/reaction).

Comparative Data: Reaction Conditions

The following table summarizes how experimental variables impact the impurity profile.

VariableCondition A (Poor)Condition B (Optimized)Impact on Purity
Stoichiometry 1.1 eq Hydrazine3.0 - 5.0 eq Hydrazine High eq suppresses dimer formation by statistical dominance.
Addition Order Hydrazine added to SubstrateSubstrate added to Hydrazine Reverse addition prevents local high concentration of substrate.
Temperature >100°C (rapid heating)Reflux (EtOH/MeOH) Controlled reflux (~78°C) balances rate vs. thermal decomposition.
Solvent Water or DMFEthanol or n-Butanol Alcohols allow product precipitation while keeping impurities soluble.

Optimized Experimental Protocol

Based on consensus from literature and process chemistry principles [1, 2].

Materials
  • 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol)

  • Hydrazine Hydrate (80% aq solution) (11.8 g, ~11.5 mL, ~189 mmol, 3.0 eq )

  • Ethanol (100 mL)

Procedure
  • Preparation of Nucleophile Pool: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethanol (50 mL) and Hydrazine Hydrate (3.0 eq) .

  • Substrate Dissolution: In a separate beaker, dissolve 2-Chloro-5-nitropyridine in Ethanol (50 mL) . Mild heating may be required to fully dissolve.

  • Reverse Addition: Heat the hydrazine solution to a gentle reflux (

    
    ).
    
  • Reaction: Add the substrate solution dropwise to the refluxing hydrazine solution over 30–45 minutes.

    • Why? This maintains a high [Hydrazine]:[Substrate] ratio throughout the reaction.

  • Completion: Continue reflux for 2–3 hours. The solution will typically turn from pale to deep yellow/orange, and a precipitate will begin to form.

  • Work-up:

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • Filter the solid (Vacuum filtration).

    • Wash 1: Cold Ethanol (2 x 10 mL) – removes unreacted substrate and hydrazine.

    • Wash 2: Water (2 x 20 mL) – removes hydrazine hydrochloride salts.

    • Drying: Dry under vacuum at

      
      .
      
Expected Result
  • Appearance: Yellow to orange crystalline solid.

  • Yield: >85%.

  • Melting Point: ~203–205°C (dec).

Troubleshooting Logic Tree

Troubleshooting Start Identify Problem Impurity Impurity / Low Purity Start->Impurity Yield Low Yield Start->Yield RedSolid Insoluble Red Solid? Impurity->RedSolid NoPrecip No Precipitate? Yield->NoPrecip DimerDiag Diagnosis: Dimer Formation (Bis-coupling) RedSolid->DimerDiag Yes WhiteSolid White/Pale Solid in Filtrate? RedSolid->WhiteSolid No DimerFix Fix: Use Reverse Addition Increase N2H4 to 5eq DimerDiag->DimerFix HydrolysisDiag Diagnosis: Hydrolysis (Pyridone formation) WhiteSolid->HydrolysisDiag Yes HydrolysisFix Fix: Dry Solvents Check N2H4 quality HydrolysisDiag->HydrolysisFix ConcFix Fix: Concentrate solvent or add water to force precip NoPrecip->ConcFix Yes

Figure 2: Decision tree for diagnosing reaction failures based on visual cues.

References

  • Synthesis of 2-hydrazinopyridine derivative.Google Patents. Patent CN106588758B.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic substitution of chlorine with hydrazine... ResearchGate. Available at: [Link]

Sources

Stability issues of 2-Hydrazinyl-5-nitropyridine derivatives in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydrazinyl-5-nitropyridine Stability Guide

Ticket ID: #HNP-STAB-001 Topic: Stability, Solubility, and Handling of 2-Hydrazinyl-5-nitropyridine derivatives Status: Resolved / Knowledge Base Article[1]

Executive Summary

2-Hydrazinyl-5-nitropyridine (CAS: 6343-98-2) is a bifunctional building block used frequently in the synthesis of energetic materials and kinase inhibitors.[1] Its stability profile is governed by two competing electronic effects: the nucleophilic hydrazine tail and the electron-deficient, nitro-substituted pyridine ring.

Users frequently report sample degradation within 2-4 hours in solution. This guide addresses the three primary root causes: Schiff base formation (solvent error) , Oxidative cyclization , and Photolytic decay .

Module 1: The "Solvent Trap" (Critical Failure Mode)

The Issue: Researchers often dissolve the compound in Acetone or use Acetone-washed glassware, resulting in the rapid disappearance of the parent peak in LC-MS.

Technical Explanation: The hydrazine moiety (


) is a potent nucleophile.[1][2] Despite the electron-withdrawing nitro group at the 5-position, the terminal nitrogen remains sufficiently nucleophilic to attack ketones and aldehydes.
  • Reaction: Condensation with Acetone yields Acetone Hydrazone .[1][2] This reaction is fast, often reaching equilibrium within minutes at room temperature.[1]

  • Symptom: Appearance of a new peak with Mass = Parent + 40 Da (Acetone - H₂O).[1]

Solvent Compatibility Matrix:

Solvent ClassStatusTechnical Note
Ketones (Acetone, MEK) FORBIDDEN Forms hydrazones immediately.[1] Irreversible in non-acidic media.[1]
Aldehydes (Formaldehyde) FORBIDDEN Forms hydrazones/polymers.[1] Avoid unpurified alcohols containing aldehyde traces.[1]
DMSO (Dimethyl Sulfoxide) CAUTION Good solubility, but commercial DMSO often contains peroxides. Must be degassed.
Methanol / Ethanol SAFE Best for short-term storage.[1] Avoid if the derivative contains acid-labile groups.[1]
Acetonitrile (MeCN) SAFE Preferred solvent for HPLC/LC-MS preparation.[1]

Visual Workflow: Solvent Selection Logic

SolventLogic Start Select Solvent CheckKetone Is it a Ketone? (Acetone, MEK) Start->CheckKetone Stop STOP: Hydrazone Formation CheckKetone->Stop Yes CheckDMSO Is it DMSO? CheckKetone->CheckDMSO No Degas Degas Required (Remove O2/Peroxides) CheckDMSO->Degas Yes Safe Safe for Use (MeCN, MeOH) CheckDMSO->Safe No

Caption: Decision tree for solvent selection to prevent rapid chemical derivatization.

Module 2: Analytical Artifacts (HPLC/LC-MS)

The Issue: "I see peak splitting or 'ghost peaks' when using Formic Acid as a mobile phase modifier."

Root Cause Analysis: 2-Hydrazinyl-5-nitropyridine is a precursor to [1,2,4]triazolo[4,3-a]pyridine derivatives.[1]

  • Formylation: In the presence of Formic Acid (HCOOH), the terminal hydrazine nitrogen can be formylated.

  • Cyclization: Under acidic conditions or heat (e.g., in the LC column oven), this formyl intermediate cyclizes to form the triazolopyridine ring. This is a known synthetic pathway [1].[1]

Troubleshooting Protocol:

  • Switch Modifiers: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Acetate.[1] TFA is less likely to act as a carbon source for cyclization under standard LC conditions.

  • Autosampler Temperature: Set the autosampler to 4°C . Cyclization rates increase exponentially with temperature.

  • Check for "Ghost" Mass: If you see a peak with Mass = Parent + 12 Da (net change from cyclization with formic acid equivalent), you have formed the triazole ring.

Module 3: Oxidative Instability & Storage

The Issue: Stock solutions turn from bright yellow to dark red/brown after 24 hours.

Technical Explanation: Hydrazines are reducing agents.[1][3] In the presence of dissolved Oxygen (


) and trace metal ions (common in lower-grade solvents), they undergo Auto-oxidation .
  • The hydrazine group oxidizes to an azo intermediate or decomposes to liberate Nitrogen gas (

    
    ).[3]
    
  • The nitro group (

    
    ) renders the pyridine ring electron-deficient, making the system susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    if the hydrazine leaves, or Photoreduction of the nitro group to a nitroso species upon light exposure [2].

Step-by-Step Storage Protocol:

  • Solid State: Store under Argon at -20°C. The solid is relatively stable if kept dry.

  • Solution Preparation:

    • Step 1: Sparge the solvent (MeCN or MeOH) with Argon or Nitrogen for 10 minutes before adding the solid.

    • Step 2: Use amber glassware to block UV light (preventing nitro-group photolysis).[1]

    • Step 3: If using DMSO, ensure it is "Anhydrous" grade (low water/peroxide content).

  • Shelf Life: Discard solutions after 24 hours. Do not store stock solutions for long-term use.

Degradation Pathway Diagram:

Degradation Parent 2-Hydrazinyl-5-nitropyridine (Yellow Solution) Oxidation Auto-oxidation (Air/Metal ions) Parent->Oxidation Cyclization Reaction with R-COOH (e.g., Formic Acid) Parent->Cyclization Photolysis UV Light Exposure Parent->Photolysis Azo Azo/Radical Species (Red/Brown Color) Oxidation->Azo Triazole Triazolopyridine Derivative (Cyclized Artifact) Cyclization->Triazole Nitroso Nitroso/Reduction Products Photolysis->Nitroso

Caption: Primary degradation pathways including oxidation, acid-catalyzed cyclization, and photolysis.[1]

FAQ: Frequently Asked Questions

Q: Can I use this compound to synthesize triazolopyridines intentionally? A: Yes. This is its primary synthetic utility.[1] Reacting 2-hydrazinyl-5-nitropyridine with an aldehyde followed by an oxidant (like Iodobenzene diacetate) or directly with a carboxylic acid in POCl3 will yield the fused ring system [3].[1]

Q: Why does my NMR spectrum show broad peaks for the hydrazine protons? A: Hydrazine protons (


) are exchangeable.[1] In wet solvents (DMSO-d6 + water), they broaden or disappear due to rapid proton exchange. Furthermore, if the solution is not degassed, paramagnetic oxygen or radical intermediates can cause line broadening. Recommendation:  Use dry DMSO-d6 and run the NMR immediately.[1]

Q: Is the compound explosive? A: While 2-hydrazinyl-5-nitropyridine is not a primary explosive, molecules containing both nitro and hydrazine groups are high-energy materials.[1] It should be treated with respect. Do not heat the solid above 100°C or grind it vigorously in a mortar, as nitro-hydrazines can be shock-sensitive [4].[1]

References

  • Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[1][4][5] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry.

  • Bakke, J. M. (2003).[1] Nitropyridines: Synthesis and reactions.[1][6] ResearchGate / Advanced Heterocyclic Chemistry.[1]

  • Larsen, J. S., et al. (2015).[1] Synthesis of Triazolopyridines via Oxidative Cyclization.[1] Organic Letters.[1]

  • PubChem Compound Summary. (2024). 2-Hydrazinyl-5-nitropyridine (CID 6343-98-2) Safety Data.[1] National Library of Medicine.[1]

Sources

How to avoid common pitfalls in hydrazone synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist

Welcome to the Hydrazone Synthesis Support Hub.

You are likely here because your bioconjugation failed, your yield is low, or your NMR shows a mixture of isomers. Hydrazone formation (condensation of a hydrazine/hydrazide with an aldehyde/ketone) is a "click-type" reaction, but it is deceptively complex due to its reversible nature and strict pH dependence.

This guide treats your experiment as a system. Below are the most frequent "Support Tickets" we receive, resolved with mechanistic root-cause analysis and field-proven protocols.

Ticket #001: Reaction Kinetics are Stalled or Incomplete

User Report: "I mixed my aldehyde and hydrazine in methanol, but conversion is stuck at 50% after 24 hours."

Root Cause Analysis: The pH Trap

Hydrazone formation follows a bell-shaped pH rate profile . You are likely operating outside the effective window.

  • pH < 3 (Too Acidic): The hydrazine nucleophile becomes protonated (

    
    ). It loses its lone pair and cannot attack the carbonyl.
    
  • pH > 6 (Too Basic): The carbonyl oxygen is not protonated. Without acid catalysis, the dehydration step (breakdown of the tetrahedral intermediate) becomes the rate-limiting bottleneck.

  • The Sweet Spot: For uncatalyzed reactions, the optimum is generally pH 4.5 – 5.0 .

The Fix: Nucleophilic Catalysis (The "Dawson Protocol")

If you must work at neutral pH (e.g., with sensitive proteins), acid catalysis is not an option. You must use Nucleophilic Catalysis (Aniline).[1] Aniline reacts with the aldehyde to form a highly reactive imine intermediate (Schiff base), which then undergoes rapid transimination with the hydrazine.

Mechanism of Aniline Catalysis:

  • Activation: Aniline attacks the aldehyde (faster than hydrazine due to lower pKa/higher nucleophilicity at neutral pH).

  • Dehydration: The aniline-imine forms quickly.

  • Capture: The hydrazine attacks the aniline-imine (transimination), releasing the aniline to turnover again.

AnilineCatalysis Aldehyde Aldehyde (Electrophile) Imine Activated Imine Intermediate Aldehyde->Imine Fast Attack (-H2O) Aniline Aniline Catalyst (Nucleophile) Aniline->Imine Catalyst In Hydrazone Final Hydrazone Product Imine->Hydrazone Transimination (Rapid) Hydrazine Hydrazine (Target Nucleophile) Hydrazine->Hydrazone Attack Hydrazone->Aniline Catalyst Regenerated

Figure 1: The catalytic cycle of aniline.[1][2][3][4][5][6] The catalyst creates a "shunting" pathway that avoids the slow direct attack of hydrazine on the carbonyl at neutral pH.

Ticket #002: Impurity Identification (Azine Formation)

User Report: "I see a secondary spot on TLC that runs higher than my product. Mass spec shows a dimer."

Root Cause Analysis: Stoichiometry Error

Hydrazines (


) have two nucleophilic nitrogens. If the stoichiometry is not controlled, one hydrazine molecule can react with two  aldehyde molecules, forming an Azine  (

). This is common when the aldehyde is in excess or added too quickly.
The Fix: Inverse Addition
  • Excess Nucleophile: Always have the hydrazine/hydrazide in slight excess (1.1 – 1.2 eq) relative to the carbonyl.

  • Order of Addition: Add the Carbonyl TO the Hydrazine , not the other way around. This ensures the hydrazine is always in local excess, statistically preventing the second addition.

Ticket #003: Product Degradation During Purification

User Report: "My crude NMR looked good, but after silica column chromatography, the product hydrolyzed back to the starting material."

Root Cause Analysis: Acidic Hydrolysis

Hydrazone formation is reversible (


 is finite). Silica gel is slightly acidic. If you run a column with a standard solvent system, the acidity of the silica, combined with trace water in the solvent, shifts the equilibrium back to hydrolysis.
The Fix: Buffered Silica & Stability Rules
  • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in hexane/DCM before loading your sample to neutralize acid sites.

  • Switch to Alumina: Neutral alumina is safer for acid-sensitive hydrazones.

  • Storage: Store hydrazones solid at -20°C. In solution, they are stable at pH 7.4 but hydrolyze rapidly at pH < 4.

Stability Hierarchy (Thermodynamics):

Linker Type Hydrolytic Stability Notes
Alkyl Hydrazone Low Prone to hydrolysis; equilibrium favors starting materials in water.
Acyl Hydrazone Medium Stabilized by resonance with the carbonyl.
Oxime High Oxygen is more electronegative; the oxime bond is significantly more stable than hydrazone.

| Hydrazino-Pictet-Spengler | Very High | Irreversible ring closure (modern alternative to simple hydrazones). |

Ticket #004: E/Z Isomerization

User Report: "I have two sets of peaks in my NMR (doublets). Is my product impure?"

Root Cause Analysis: Geometric Isomerism

The


 double bond allows for 

(trans) and

(cis) isomers.
  • Observation: This is often not an impurity but an equilibrium mixture.

  • Thermodynamics: The

    
    -isomer is usually more stable due to reduced steric hindrance.
    
  • Kinetics: The reaction may initially form a kinetic mixture.

The Fix: Equilibration
  • Wait: Allow the solution to equilibrate (sometimes requires mild heating or acid trace).

  • Solvent: Changing NMR solvent (e.g., DMSO-d6 vs. CDCl3) can shift the equilibrium or merge peaks due to hydrogen bonding effects.

  • Reporting: In publications, integrate both sets of peaks and report as "mixture of E/Z isomers."

Master Protocol: The "Dawson-Dirksen" Aniline Method

For the conjugation of a peptide/drug (Hydrazine) to a linker (Aldehyde) at neutral pH.

Reagents:

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) or Citrate Buffer (pH 6.0).

  • Catalyst: Aniline (or p-phenylenediamine for faster rates).

  • Concentration: 10–100 mM Aniline final concentration.

Step-by-Step:

  • Dissolve the hydrazine-functionalized molecule in the Buffer.

  • Add Aniline to the solution (Final conc: 100 mM). Note: Aniline is a liquid; density ~1.02 g/mL.

  • Add Aldehyde (1.2 equivalents). If the aldehyde is hydrophobic, dissolve in minimal DMSO/DMF (keep organic co-solvent < 20%).

  • Incubate at room temperature for 2–4 hours.

  • Monitor by LC-MS. The aniline Schiff base is transient and will not be isolated; you will only see the conversion to product.

  • Purification: Remove aniline via dialysis (for proteins) or extraction/HPLC (for small molecules).

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Failed Reaction CheckpH Is pH between 4.5 and 6.0? Start->CheckpH CheckCat Are you using Aniline Catalyst? CheckpH->CheckCat No (pH is 7+) CheckStoich Is Hydrazine in Excess? CheckpH->CheckStoich Yes CheckCat->CheckStoich Yes AddCat Add 100mM Aniline (Required for pH > 6) CheckCat->AddCat No AzineAlert Suspect Azine Formation (Dimer) CheckStoich->AzineAlert No (1:1 ratio) Check Sterics/Electronic Effects Check Sterics/Electronic Effects CheckStoich->Check Sterics/Electronic Effects Yes AdjustpH Adjust pH or use Buffer

Figure 2: Diagnostic workflow for resolving common synthetic failures.

References
  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[6] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Dirksen, A., & Dawson, P. E. (2008).[7] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[4][7] Bioconjugate Chemistry, 19(12), 2543–2548.[7] Link

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[1][6][8] Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation at Neutral pH.[4] The Journal of Organic Chemistry, 78(3), 1184–1189. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydrazinyl-5-nitropyridine for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Hydrazinyl-5-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this valuable heterocyclic building block for compound library synthesis. We will move beyond simple procedural lists to explain the causality behind key experimental choices, offering field-proven insights to ensure your success from the bench to pilot scale.

The primary and most robust method for synthesizing 2-Hydrazinyl-5-nitropyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-5-nitropyridine, with hydrazine hydrate. The electron-withdrawing effect of the nitro group at the para-position and the nitrogen atom within the pyridine ring activates the C2-position, making it susceptible to nucleophilic attack by hydrazine.

Reaction Mechanism: Nucleophilic Aromatic Substitution

Caption: The SNAr mechanism for the synthesis of 2-Hydrazinyl-5-nitropyridine.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on the synthesis.

Q1: What is the most reliable and scalable synthetic route to 2-Hydrazinyl-5-nitropyridine?

A: The most widely adopted method is the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate .[1] This precursor is activated towards nucleophilic substitution, providing a direct and generally high-yielding pathway. While other precursors like 2-bromo-5-nitropyridine could be used, the chloro-analogue often provides the best balance of reactivity and cost-effectiveness for large-scale production.[2]

Q2: Why is an excess of hydrazine hydrate recommended, and can this be optimized for scale-up?

A: Using a molar excess of hydrazine hydrate is critical for two primary reasons. First, it ensures the complete consumption of the more expensive starting material, 2-chloro-5-nitropyridine. Second, it helps to prevent a common side reaction: the formation of a bis-substituted dimer where a molecule of the product reacts with another molecule of the starting material. However, using a large excess complicates downstream processing and waste disposal, a significant concern in scale-up operations.[2]

For scaling up, the excess can be minimized. Process optimization studies suggest that a molar ratio of 2-chloro-5-nitropyridine to hydrazine hydrate of 1:1.5 to 1:1.8 is often sufficient to drive the reaction to completion while minimizing waste and simplifying purification.[3]

Q3: What are the best solvents for this reaction, and what are the trade-offs?

A: Several solvents can be used, and the choice depends on scale, desired reaction temperature, and work-up procedure.

  • Acetonitrile: Offers good solubility for the starting material and allows for mild reaction conditions (e.g., 0°C to 20°C).[1] It is relatively easy to remove under reduced pressure.

  • Alcohols (e.g., n-Butanol): Higher boiling points allow for higher reaction temperatures, which can increase the reaction rate. However, the product's solubility might be higher, potentially complicating isolation by precipitation.[4]

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that can facilitate the reaction even at elevated temperatures (e.g., 130°C).[4] Its high boiling point can make it difficult to remove, and it is a regulated substance in many regions.

For library production, a solvent that allows for easy product precipitation upon cooling, such as acetonitrile or certain alcohols, is often preferred to simplify isolation.

Q4: How should the final product, 2-Hydrazinyl-5-nitropyridine, be stored to ensure stability?

A: The product is a hydrazine derivative and should be handled as a potentially unstable compound. For long-term stability, it should be stored in a dark place, under an inert atmosphere (like argon or nitrogen), and in a freezer at or below -20°C.[5] This minimizes degradation from light, oxygen, and thermal stress.

Scalable Synthesis Protocol

This protocol is optimized for safety, efficiency, and scalability. It is based on established procedures and aims to minimize the excess of hazardous reagents.

Experimental Workflow

workflow A Setup & Inerting (Reactor, Condenser, N2 Inlet) B Charge Reactor (2-chloro-5-nitropyridine, Solvent) A->B C Cool to 0-5 °C B->C D Slowly Add Hydrazine Hydrate (Maintain T < 10°C) C->D E Warm to Room Temp & Stir (Monitor by TLC/LC-MS) D->E F Reaction Complete E->F G Cool to Induce Crystallization F->G H Isolate Product by Filtration G->H I Wash Solid (Cold Water/Solvent) H->I J Dry Under Vacuum I->J K Store Product (-20°C, Inert Atmosphere) J->K

Caption: A typical workflow for the synthesis and isolation of 2-Hydrazinyl-5-nitropyridine.

Reagents and Conditions
ParameterRecommended ValueRationale
Starting Material 2-chloro-5-nitropyridineHigh reactivity, commercially available.
Nucleophile Hydrazine Hydrate (70-80%)Effective nucleophile. Higher concentration minimizes excess water.[3]
Molar Ratio (SM:Hydrazine) 1 : 1.7Balances reaction completion with minimizing reagent waste.[3]
Solvent AcetonitrileGood solubility, mild conditions, easy to remove.[1]
Temperature Initial addition at 0°C, then stir at 20°CControls exotherm during addition, prevents side reactions.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with air.[4]
Step-by-Step Procedure
  • Setup: Equip a suitable reactor with a mechanical stirrer, a thermometer, a reflux condenser, and an inlet for inert gas (Nitrogen).

  • Charging: Charge the reactor with 2-chloro-5-nitropyridine (1.0 eq) and acetonitrile (approx. 10 mL per gram of starting material). Begin stirring to dissolve the solid.

  • Cooling: Cool the mixture to 0°C using an ice-water bath.

  • Addition: Add hydrazine hydrate (1.7 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C. An exotherm is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20°C. Stir at this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.[1] This should induce the precipitation of the product as a yellow solid. If precipitation is slow, cool the mixture to 0-5°C.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove excess hydrazine salts, followed by a cold, non-polar solvent (like diethyl ether) to aid in drying.[3]

  • Drying: Dry the solid product under vacuum at a temperature not exceeding 60°C to a constant weight.[3][4]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

Troubleshooting Decision Tree

troubleshooting Start Problem Occurred CheckReaction Is Starting Material Consumed? (Check TLC/LC-MS) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Cause1 Cause: Insufficient Time/Temp Solution: Extend reaction time or warm gently (e.g., to 40°C). Incomplete->Cause1 Cause2 Cause: Reagent Stoichiometry Solution: Verify molar ratio of hydrazine. Consider a slight increase. Incomplete->Cause2 LowYield Low Isolated Yield Complete->LowYield Impure Product is Impure Complete->Impure Cause3 Cause: Poor Crystallization Solution: Concentrate further, cool longer, add anti-solvent, or seed. LowYield->Cause3 Cause4 Cause: Inefficient Washing Solution: Use colder wash solvents. Ensure salts are removed. Impure->Cause4 Cause5 Cause: Side Product Formation Solution: Check addition temperature. Ensure inert atmosphere. Impure->Cause5

Caption: A decision tree to guide troubleshooting during the synthesis.

Common Problems & Solutions in Q&A Format
  • Q: My reaction has stalled, and starting material remains after 24 hours. What should I do?

    • A: First, confirm the stoichiometry and purity of your hydrazine hydrate. If correct, the reaction may be sluggish due to temperature. You can try gently warming the reaction mixture to 30-40°C and monitoring for another 6-12 hours. Forcing conditions with high heat should be a last resort as it can lead to decomposition.

  • Q: I have a low isolated yield, but the reaction went to completion. Where did my product go?

    • A: This is often a physical loss issue during workup. The product may have higher than expected solubility in your solvent system. Try concentrating the mother liquor further and cooling for an extended period. Alternatively, after filtration, you can perform an extraction of the aqueous filtrate with a suitable organic solvent like ethyl acetate, followed by drying and evaporation to recover dissolved product.

  • Q: My final product is off-color (brown or dark red) and shows multiple spots on TLC. What went wrong?

    • A: This points to impurity formation. The most likely causes are either the reaction temperature being too high, leading to decomposition, or the presence of oxygen. Ensure your inert atmosphere is maintained throughout the process. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary.

  • Q: The product "oiled out" instead of crystallizing during workup. How can I get it to solidify?

    • A: "Oiling out" happens when a compound is below its melting point but above its freezing point in the current solvent system. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a small seed crystal of a previous batch. As a last resort, you can dissolve the oil in a minimal amount of a good solvent (like warm ethanol) and then slowly add a poor solvent (like water or hexane) until turbidity persists, then cool slowly.

Safety First: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly hazardous materials. All handling must be performed with strict adherence to safety protocols.

  • Hazards:

    • Toxicity: Hydrazine is toxic if swallowed, inhaled, or absorbed through the skin.[6][7]

    • Corrosivity: Causes severe skin burns and eye damage.[7]

    • Carcinogenicity: It is a suspected human carcinogen.[7][8]

    • Flammability: It is a combustible material.[6]

  • Required Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., butyl rubber).

    • Chemical splash goggles and a face shield.

    • Flame-retardant lab coat.

    • Use only in a certified chemical fume hood with good ventilation.[9]

  • Handling Procedures:

    • Always work in a well-ventilated chemical fume hood.[6]

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Spill & Emergency Procedures:

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand). For larger spills, it may be necessary to dilute with water and neutralize with a weak oxidizing agent like calcium hypochlorite solution.[9] Evacuate the area and ensure proper ventilation.

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

    • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents. [URL: https://patents.google.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. [URL: https://patents.google.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. [URL: https://patents.google.
  • 2-Chloro-5-nitropyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. [URL: https://patents.google.
  • Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-a-2-hydroxy-5-nitropyridine]
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [URL: https://www.ijert.
  • (PDF) 2-Chloro-5-nitropyridine - ResearchGate. [URL: https://www.researchgate.
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? - ResearchGate. [URL: https://www.researchgate.net/post/Does_anyone_have_experience_in_the_large_scale_synthesis_of_2-Hydrazinopyridine]
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828872/]
  • 2-HYDRAZINO-3-NITROPYRIDINE synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • 6343-98-2|2-Hydrazinyl-5-nitropyridine|BLD Pharm. [URL: https://www.bldpharm.com/products/6343-98-2.html]
  • Hydrazine synthesis by N-N coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/hydrazine-synthesis.shtm]
  • SAFETY DATA SHEET - Hydrazine hydrate - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]
  • Hydrazine hydrate - SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC121360010]
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FUSA%2FSDSs%2FAC12136.pdf]
  • Hydrazine - Hazardous Substance Fact Sheet - New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1011.pdf]
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. [URL: https://www.nexchem.co.
  • (5-Chloro-3-nitro-pyridin-2-yl)-hydrazine synthesis - ChemicalBook. [URL: https://www.chemicalbook.

Sources

Purification techniques for crude 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the purification of 2-Hydrazinyl-5-nitropyridine, designed as an interactive troubleshooting center.

Topic: Purification, Handling, and Troubleshooting Guide Document ID: TSP-HNP-05 Version: 2.1 (Current)

Core Technical Overview

Compound Identity: 2-Hydrazinyl-5-nitropyridine (CAS: 6343-98-2) Chemical Nature: This compound is a bifunctional building block containing a nucleophilic hydrazine tail and an electron-withdrawing nitro group on a pyridine ring.[1] Critical Handling Note: The hydrazine moiety renders this compound susceptible to oxidative degradation (browning) upon exposure to air and light.[1] The nitro group significantly reduces the basicity of the pyridine nitrogen but enhances crystallinity.[1]

Safety Warning (Hydrazine Derivatives)[1][2]
  • Toxicity: Potentially genotoxic; handle in a fume hood.[1]

  • Reactivity: Avoid contact with strong oxidizers.[1] Do not use metal spatulas (Fe/Cu) if trace metals catalyze decomposition; use glass or Teflon.[1]

Purification Decision Matrix

Before starting, determine your purity requirements. Not all applications require the same rigor.[1][2]

PurificationStrategy Start Crude 2-Hydrazinyl-5-nitropyridine Check Purity Check (HPLC/TLC) Start->Check Decision Impurity Profile? Check->Decision Salts Major Impurity: Hydrazine Salts/Inorganics Decision->Salts High Salt Content Organics Major Impurity: Unreacted Chloro-precursor or Oxidation Products Decision->Organics Organic Impurities Wash Protocol A: Water/Acid Wash Salts->Wash Recryst Protocol B: Recrystallization (EtOH/H2O) Organics->Recryst Final Pure Solid (Store under Inert Gas) Wash->Final Recryst->Final

Figure 1: Strategic decision tree for selecting the appropriate purification method based on crude analysis.

The "Gold Standard" Protocols

Protocol A: Aqueous Wash (Desalting)

Use this if the crude solid is yellow but contains hydrazine hydrochloride salts (common if HCl was generated during


 reaction).[1]
  • Suspension: Suspend the crude solid in distilled water (10 mL per gram of solid).

  • Agitation: Stir vigorously for 30 minutes at room temperature. The nitro-hydrazine compound is poorly soluble in neutral water, while hydrazine salts are highly soluble.[1]

  • Filtration: Filter the suspension using a sintered glass funnel.[1]

  • Displacement Wash: Wash the cake twice with cold water, then once with cold isopropanol (to aid drying).

  • Drying: Vacuum dry at 40°C.

Protocol B: Recrystallization (High Purity)

Use this to remove unreacted 2-chloro-5-nitropyridine or oxidative byproducts.[1]

Solvent System: Ethanol (95%) or Ethanol/Water (9:1).[1] Rationale: The nitro group decreases solubility in non-polar solvents, making alcohols the ideal medium for temperature-dependent solubility.[1]

StepActionTechnical Note (The "Why")
1. Dissolution Suspend crude in Ethanol (approx. 15-20 mL/g). Heat to reflux (78°C).[1]If solid does not dissolve, add water dropwise until clear.[1] Do not boil prolonged to avoid hydrazine degradation.
2. Hot Filtration Filter the hot solution through a pre-warmed glass funnel/celite pad.[1]Removes insoluble mechanical impurities or polymerized tars.
3.[1] Crystallization Allow filtrate to cool to RT slowly, then refrigerate at 4°C for 2 hours.Rapid cooling traps impurities.[1] Slow cooling grows purer crystal lattices.
4.[1] Collection Filter the bright yellow/orange needles.
5. Wash Wash with cold Ethanol (-20°C).[1]Critical step to wash away surface mother liquor containing the impurities.[1]

Troubleshooting & FAQs

Direct answers to common field issues.

Q1: My product turned from bright yellow to reddish-brown during drying. What happened?

Diagnosis: Oxidative Degradation. The Science: Hydrazines are reducing agents.[1] Exposure to air, especially while wet or in solution, leads to the formation of azo compounds or radical decomposition products, which are often dark red/brown. The Fix:

  • Immediate: Recrystallize using Protocol B, but add a pinch of Sodium Metabisulfite or Ascorbic Acid to the solvent as an antioxidant.[1]

  • Prevention: Dry under vacuum with a nitrogen bleed.[1] Store under Argon/Nitrogen in the dark.

Q2: I have low recovery yield (<50%) after recrystallization.

Diagnosis: Solubility issues. The Science: 2-Hydrazinyl-5-nitropyridine may be too soluble in pure ethanol if the volume is too high.[1] The Fix:

  • Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."

  • Switch solvent system: Use Acetonitrile for recrystallization.[1] It often offers a steeper solubility curve for nitropyridines than ethanol.[1]

Q3: The melting point is broad (e.g., 195-205°C) instead of sharp.

Diagnosis: Mixed impurities (likely starting material).[1][3] The Science: The starting material, 2-chloro-5-nitropyridine, melts significantly lower (~108°C) or forms a eutectic mixture.[1] The Fix:

  • Perform a TLC check (Ethyl Acetate:Hexane 1:1).[1] If the starting material spot (higher

    
    ) is visible, recrystallization alone may not work efficiently.
    
  • Chemical Wash: Wash the solid with minimal cold Dichloromethane (DCM).[1] The chloro-impurity is soluble in DCM, while the hydrazine product is much less soluble.[1]

Advanced Workflow: Reaction & Isolation Logic

If you are synthesizing this compound, the purification starts during the reaction.

SynthesisWorkflow Reactants 2-Cl-5-NO2-Pyridine + Hydrazine Hydrate (Excess) Reaction Reflux (EtOH or MeCN) Monitor TLC Reactants->Reaction Quench Cool to 0°C (Precipitation) Reaction->Quench Filter Filtration Quench->Filter Solid Crude Solid Filter->Solid Liquor Mother Liquor (Contains Excess Hydrazine) Filter->Liquor

Figure 2: Synthesis isolation flow.[1] Note that the mother liquor contains toxic hydrazine and must be treated with bleach (hypochlorite) before disposal.[1]

Storage Specifications

To maintain the purity achieved above, adhere to these storage rules:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).[1]

  • Container: Amber glass vial (light protection) with a Teflon-lined cap.

References

  • Synthesis & Properties: ChemicalBook. (n.d.).[1] 2-Hydrazino-5-nitropyridine Properties and Synthesis. Retrieved from [1]

  • Process Chemistry: Wilsily, A., et al. (2017).[1] Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development, 21(12).[1] [1]

  • Patent Methodology: Google Patents. (2016).[1] CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.[1][4][5][6] Retrieved from

  • Safety & Handling: Santa Cruz Biotechnology. (n.d.).[1] 2-Hydrazino-5-nitropyridine Safety Data Sheet. Retrieved from [7]

Sources

Technical Support Center: Enhancing Ionization Efficiency in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced MS Applications Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Philosophy: The Physics of Ionization

Before troubleshooting, we must align on the mechanism. Derivatization is not merely "adding a tag"; it is the deliberate engineering of an analyte’s physicochemical properties to exploit the specific physics of your ionization source.

  • For ESI (LC-MS): The goal is Surface Activity and Proton Affinity (PA) . ESI is a competitive process where ions must migrate to the surface of the shrinking droplet to be ejected into the gas phase. Derivatization agents like Dansyl chloride increase hydrophobicity (pushing the analyte to the droplet surface) and provide a basic nitrogen (increasing PA).

  • For EI (GC-MS): The goal is Volatility and Thermal Stability . You are replacing active hydrogens (polar groups) to prevent hydrogen bonding, allowing the molecule to transition to the gas phase without thermal degradation.

Decision Matrix: Selecting the Right Agent

Use this decision tree to select the optimal reagent based on your analyte's functional group and your ionization mode.

DerivatizationDecisionTree Start Target Analyte Mode Select MS Mode Start->Mode GC GC-MS (EI) Mode->GC LC LC-MS (ESI) Mode->LC ActiveH Has -OH, -NH, -COOH? GC->ActiveH Silylation Silylation (BSTFA/MSTFA) Target: Volatility ActiveH->Silylation Yes FuncGroup Functional Group? LC->FuncGroup PhenolAmine Phenols / Amines FuncGroup->PhenolAmine KetoneAldehyde Ketones / Aldehydes FuncGroup->KetoneAldehyde Carboxyl Carboxylic Acids FuncGroup->Carboxyl Dansyl Dansyl Chloride (Increases Hydrophobicity + PA) PhenolAmine->Dansyl Girard Girard's Reagent T/P (Adds Permanent Charge) KetoneAldehyde->Girard Amp Amplifex / DMED (Charge Tagging) Carboxyl->Amp

Figure 1: Reagent selection logic based on ionization physics (Volatility vs. Charge State).

Module A: LC-MS ESI Enhancement (Charge Tagging)

Protocol A1: Dansyl Chloride Derivatization (Phenols/Amines)

Objective: Enhance signal for estrogens, phenolic metabolites, or amines by 10–100x via introduction of a dimethylamino group (high proton affinity) and a naphthalene ring (surface activity).

The Workflow:

  • Preparation: Mix 50 µL Sample + 50 µL NaHCO₃ buffer (100 mM, pH 10.5).

    • Critical: High pH is required to deprotonate the phenol/amine, making it nucleophilic.

  • Reaction: Add 50 µL Dansyl Chloride (1 mg/mL in Acetone). Vortex.

  • Incubation: Heat at 60°C for 10–15 minutes.

  • Quench: Add 10 µL of amine-containing solution (e.g., methylamine or lysine) to scavenge excess reagent.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitation in vial Dansyl-Cl is hydrophobic and degrades in water.Ensure organic solvent (Acetone/ACN) ratio is >50% during reaction. Use fresh reagent (store at -20°C).
Low Derivatization Yield pH < 9.[1][2]5.The reaction competes with hydrolysis. Verify buffer pH. Phenols require pH > pKa (typically ~10).
Tailing Peaks Excess reagent interactions.[2][3]Perform the "Quench" step strictly. Excess Dansyl-OH (hydrolyzed) can interfere with chromatography.
Validation Check --Look for mass shift: +233.3 Da .
Protocol A2: Girard’s Reagent P/T (Ketones/Steroids)

Objective: Introduce a permanent positive charge (quaternary ammonium or pyridinium) to neutral steroids (e.g., Testosterone, Aldosterone) that ionize poorly in ESI.

The Workflow:

  • Preparation: Evaporate sample to dryness.

  • Reaction: Reconstitute in 100 µL Methanol containing 1% Acetic Acid.

  • Add Reagent: Add Girard’s Reagent P (or T) at 10 mg/mL.

  • Incubation: Room temperature for 60 mins (or 40°C for 30 mins).

FAQ: Girard T vs. Girard P?

  • Girard T (Trimethylammonium): Cheaper, standard.

  • Girard P (Pyridinium): Often provides better signal-to-noise in ESI because the aromatic ring enhances surface activity in the droplet, similar to the Dansyl mechanism.

Module B: GC-MS Volatility (Silylation)

Protocol B1: BSTFA Derivatization

Objective: Replace active hydrogens with Trimethylsilyl (TMS) groups to allow GC analysis.

The Workflow:

  • Dryness is God: Evaporate sample completely under N₂.

    • Warning: Any residual water will hydrolyze the reagent immediately.

  • Solvent: Add 50 µL dry Pyridine (acts as an acid scavenger).

  • Reagent: Add 50 µL BSTFA + 1% TMCS (Catalyst).

  • Incubation: 60°C for 30–60 minutes.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
"The Disappearing Peak" Moisture contamination.Add a molecular sieve to your pyridine bottle. Ensure reaction vial is sealed tight.
Extra "Ghost" Peaks Injection Port Hydrolysis.Dirty liner. Active sites in the liner strip the TMS group. Replace liner with deactivated glass wool.[3]
Crystals in Vial Urea formation.Byproduct of silylation. If interfering, dilute with Hexane and centrifuge before injection.
Validation Check --Look for mass shift: +72 Da per active hydrogen replaced.

Self-Validating Workflow System

Do not assume your reaction worked. Build a QC checkpoint into every batch.

ValidationWorkflow Sample Sample Extract IS Add Internal Std (Isotope Labeled) Sample->IS React Derivatization Reaction IS->React Check1 QC Check 1: Visual Inspection (Precipitate?) React->Check1 Check1->React Cloudy (Add Solvent) MS MS Analysis Check1->MS Clear Check2 QC Check 2: IS Mass Shift? (Did IS derivatize?) MS->Check2 Data Valid Data Valid Check2->Data Valid Yes (+Shift) Reaction Failed Reaction Failed Check2->Reaction Failed No (Native Mass)

Figure 2: The "Trust but Verify" workflow. Using a stable isotope labeled internal standard (SIL-IS) allows you to monitor reaction efficiency. If the SIL-IS didn't derivatize, your analyte didn't either.

References & Authority

  • Review of Derivatization for ESI-MS:

    • Title: Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples.

    • Source: Journal of Steroid Biochemistry and Molecular Biology (2016).[4]

    • Context: Defines the mechanism of proton affinity tagging for neutral steroids.

  • Dansyl Chloride Troubleshooting:

    • Title: Targeted quantification of amino acids by dansylation.[5]

    • Source: NIH / PubMed Central (2014).

    • Context: Detailed protocols on pH buffering and reaction quenching to prevent precipitation.

  • Girard Reagent Optimization:

    • Title: Derivatization with Girard Reagent T Combined with LC-MS/MS.[6]

    • Source: Analytical Chemistry (NIH Repository).

    • Context: Comparison of reaction times and acid catalysts for hydrazone formation.

  • GC-MS Silylation Guidelines:

    • Title: The Use of Derivatization Reagents for Gas Chromatography.[7]

    • Source: Sigma-Aldrich Technical Guides.

    • Context: Handling moisture sensitivity and solvent selection for BSTFA.

Sources

Technical Support Center: Industrial Synthesis of 2-Hydrazinopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the industrial synthesis of 2-hydrazinopyridine derivatives Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Role: Senior Application Scientist

Introduction: The Scope of the Challenge

Welcome to the Technical Support Center. You are likely here because the nucleophilic aromatic substitution (


) of 2-halopyridines with hydrazine is deceptively simple on paper but notoriously difficult to scale.

The industrial synthesis of 2-hydrazinopyridine (2-HP) hinges on balancing three competing forces: regioselectivity (mono- vs. bis-substitution), process safety (handling bulk hydrazine), and product stability (oxidation sensitivity). This guide moves beyond standard textbook procedures to address the specific failure modes encountered in reactor-scale operations.

Module 1: Reaction Optimization & Selectivity

Current Issue: High levels of bis(pyridin-2-yl)hydrazine (dimer impurity) are observed by HPLC.

Q: Why is the dimer forming, and how do I suppress it below 0.5%?

A: Dimer formation is a classic competing reaction in this


 system.
  • The Mechanism: The product, 2-hydrazinopyridine, is a nucleophile itself. As the concentration of 2-HP increases, it competes with hydrazine to attack the remaining 2-chloropyridine, forming the symmetric dimer bis(pyridin-2-yl)hydrazine .

  • The Fix (Stoichiometry): You must operate under pseudo-first-order kinetics regarding the electrophile.

    • Protocol: Increase hydrazine hydrate equivalents to 5–10 eq . While this seems excessive, it statistically favors the attack of hydrazine over the bulky 2-HP.

    • Dosing Strategy: Do not add hydrazine to the halide. Inverse addition is required: Slowly dose the 2-chloropyridine (neat or in solution) into the hot, stirring hydrazine hydrate. This ensures the electrophile always encounters a vast excess of hydrazine.

Q: My reaction rate is too slow at reflux (100°C). Can I use a catalyst?

A: While uncatalyzed


 is standard, it can be sluggish with electron-rich or sterically hindered pyridines.
  • Solvent Switch: If using ethanol (reflux ~78°C), switch to n-butanol (reflux ~117°C) or diglyme . The rate of

    
     doubles roughly every 10°C.
    
  • Catalysis: For deactivated substrates (e.g., 3-substituted pyridines), copper catalysis (Ullmann-type) is possible but complicates purification. A better industrial approach for stubborn substrates is using 2-fluoropyridine instead of the chloro-analog, as the fluoride is a superior leaving group in

    
     due to the high electronegativity stabilizing the Meisenheimer complex.
    
Visualization: Competitive Reaction Pathways

ReactionPathways Start 2-Chloropyridine Intermediate Meisenheimer Complex Start->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate (Excess) Product 2-Hydrazinopyridine (Target) Intermediate->Product - HCl Impurity Bis(pyridin-2-yl)hydrazine (Dimer Impurity) Product->Impurity + 2-Chloropyridine (If Hydrazine Low)

Figure 1: The competitive pathway showing how low hydrazine concentration leads to dimer formation.

Module 2: Process Safety & Scale-Up

Current Issue: Thermal control during hydrazine addition.

Q: We are observing a delayed exotherm. How do we safely scale this?

A:


 reactions with hydrazine are exothermic. A delayed exotherm usually indicates accumulation  of unreacted reagent due to low temperature, followed by a runaway once the threshold temperature is reached.
  • Critical Parameter: Determine the Heat of Reaction (

    
    )  and Adiabatic Temperature Rise (
    
    
    
    )
    via RC1 calorimetry before scaling >100g.
  • Protocol:

    • Heat the hydrazine receiver to reaction temperature before starting addition.

    • Dose 2-chloropyridine at a rate where

      
        (Dosing heat generation is less than cooling capacity).
      
    • Validation: Stop dosing. The exotherm should cease immediately (reaction is dose-controlled, not accumulation-controlled).

Q: How do we handle the excess hydrazine in the waste stream?

A: DO NOT quench bulk hydrazine reaction mixtures with bleach (sodium hypochlorite). This generates chloramines and toxic gas.

  • Recovery: Distill off the excess hydrazine hydrate and solvent (if used) under vacuum for reuse. This is the most economic and green approach.

  • Destruction (Trace): For aqueous waste containing trace hydrazine (<1000 ppm), treat with hydrogen peroxide or ozone under controlled pH, or use specific enzymatic degradation methods if available.

Module 3: Work-up & Purification

Current Issue: Low yield and product discoloration.

Q: The product is water-soluble.[1][2] We are losing yield during extraction.

A: 2-Hydrazinopyridine is a polar base. Standard water/ethyl acetate partitioning often fails.

  • Salting Out: Saturate the aqueous phase with NaCl or solid NaOH (if product is stable to high pH) to push the organic product out ("salting out").

  • Continuous Extraction: Use a liquid-liquid continuous extractor with Dichloromethane (DCM) or Chloroform if simple batch extraction yields <80%.

  • Alternative: If the reaction is run in n-butanol, distill the solvent directly to a residue, then recrystallize. Avoid water washes entirely if possible.

Q: The solid product turns brown/black upon drying.

A: Hydrazines are highly susceptible to air oxidation, forming azo compounds or tars.

  • Atmosphere: All filtration and drying must occur under Nitrogen or Argon .

  • Temperature: Dry under high vacuum at

    
    . Avoid heating >60°C for prolonged periods.
    
  • Storage: Store in amber glass under inert gas at 2–8°C.

Visualization: Optimized Work-up Workflow

WorkupFlow cluster_Purification Purification Strategy RxnMix Reaction Mixture (Product + Excess Hydrazine) Distill Vacuum Distillation (Remove Excess Hydrazine) RxnMix->Distill Recycle Hydrazine Residue Crude Residue Distill->Residue Extract Continuous Extraction (DCM or CHCl3) Residue->Extract If liquid/oil Cryst Crystallization (Toluene/Heptane) Residue->Cryst If solid Final Pure 2-Hydrazinopyridine (Store under N2) Extract->Final Cryst->Final

Figure 2: Process flow for maximizing yield and recovery.

Summary Data & Troubleshooting Matrix

Solvent Selection Guide
SolventBoiling Point (°C)SuitabilityNotes
Ethanol 78LowToo slow for unactivated pyridines.
n-Butanol 117High Good thermal range; separates from water.
Water 100MediumGreen, but product extraction is difficult.
Neat N/AHigh Maximizes kinetics; requires safety controls.[1]
Common Failure Modes
SymptomProbable CauseCorrective Action
High Dimer Impurity Low Hydrazine:Substrate ratioIncrease Hydrazine to 5–10 eq. Use inverse addition.
Low Assay (HPLC) Oxidation during workupUse degassed solvents. Blanket with

.
Violent Exotherm Accumulation of reagentsCheck reactor cooling capacity. Reduce dosing rate.
Low Mass Balance Product lost to aqueous phaseSaturate aqueous layer with NaCl. Use continuous extraction.

References

  • Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • University of Florida EHS. (2024). Hydrazine Monohydrate Incident and Safety Guide. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2014). Discussion on Large Scale Synthesis of 2-Hydrazinopyridine. Retrieved February 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Hydrazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYD-SUB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming catalyst deactivation and regioselectivity issues in C-N cross-coupling with hydrazine.

Executive Summary: The "Hydrazine Challenge"

Direct arylation of hydrazine presents a unique paradox in catalysis. While hydrazine (


) is a potent nucleophile, it acts simultaneously as a strong reducing agent  and a bidentate ligand .

In Palladium (Pd) catalysis, this leads to two primary failure modes:

  • Catalyst Poisoning: Rapid reduction of Pd(II) precatalysts to Pd(0) colloids (Pd black) before the catalytic cycle stabilizes.

  • Coordination Saturation: Formation of stable, resting-state

    
    - or 
    
    
    
    -hydrazine complexes that inhibit oxidative addition or ligand exchange.

This guide provides a causality-driven framework for selecting catalysts that balance activity with stability, ensuring high turnover numbers (TON) and controlled regioselectivity.

Part 1: Catalyst Selection Decision Matrix

Do not default to


. Use this logic flow to select the optimal metal/ligand system based on your substrate's electronics and steric profile.[1]

CatalystSelection Start Start: Substrate Analysis HalideType Aryl Halide Type? Start->HalideType Iodide Aryl Iodide (Ar-I) HalideType->Iodide High Reactivity ClBr Aryl Chloride/Bromide (Ar-Cl, Ar-Br) HalideType->ClBr Lower Reactivity CuSystem Copper Catalysis (Ullmann-Type) Iodide->CuSystem PdSystem Palladium Catalysis (Buchwald-Hartwig) ClBr->PdSystem CuCond Conditions: CuI (10 mol%), PEG-400 Cs2CO3, 100°C CuSystem->CuCond Selectivity Target Selectivity? PdSystem->Selectivity Mono Mono-Arylation (Ar-NHNH2) Selectivity->Mono Di 1,1-Di-Arylation (Ar2N-NH2) Selectivity->Di Josiphos Ligand: CyPF-tBu (Josiphos) Precat: Pd(OAc)2 High Mono-Selectivity Mono->Josiphos Best Selectivity (97:3) BrettPhos Ligand: BrettPhos Precat: Pd-G3/G4 General Purpose Mono->BrettPhos Alternative RuPhos Ligand: RuPhos Sterically Hindered Ar-X Di->RuPhos Bulky/Secondary

Figure 1: Decision matrix for selecting the optimal catalytic system based on halide type and desired substitution pattern.

Part 2: Palladium-Catalyzed Protocols (Buchwald-Hartwig)

Core Mechanism & Failure Points

Recent mechanistic studies (Hartwig et al., 2021) reveal that the rate-limiting step in hydrazine coupling is often the deprotonation of the bound hydrazine species , not oxidative addition.

  • Resting State: Arylpalladium(II) chloride

    
     or hydroxide.[2][3]
    
  • Critical Insight: The base must be strong enough to deprotonate the hydrazine coordinated to the Pd center, but not so strong that it decomposes the substrate.

Optimized Ligand Systems
LigandApplicationMechanism of ActionRecommended Conditions
CyPF-tBu (Josiphos) Mono-arylation Bidentate ferrocenyl ligand creates a rigid chiral pocket that disfavors the binding of the larger mono-arylated hydrazine product, preventing over-arylation.Pd(OAc)₂ (0.1 mol%), KOH, DME/H₂O, 100°C.
BrettPhos Primary Amines Bulky biaryl phosphine promotes reductive elimination but can suffer from rate-limiting oxidative addition with electron-rich aryl chlorides.BrettPhos Pd G3/G4, LHMDS or Cs₂CO₃, t-Amyl Alcohol.
RuPhos Steric Bulk Designed for secondary amines; effective if targeting 1,1-diarylhydrazines or using bulky aryl halides.RuPhos Pd G3, NaOtBu, Toluene, 80-100°C.
Experimental Protocol: Mono-Arylation with CyPF-tBu

Based on Hartwig Group methodology [1].

  • Preparation: In a glovebox, charge a vial with Pd(OAc)₂ (0.01 equiv) and (R)-CyPF-tBu (0.011 equiv) in DME. Stir for 10 min to form the active catalyst.

  • Substrate Addition: Add Aryl Chloride (1.0 equiv).

  • Base/Nucleophile: Add 4M KOH (aqueous, 1.2 equiv) followed by Hydrazine Hydrate (1.2–2.0 equiv).

    • Note: Using a slight excess of hydrazine helps prevent diarylation, but the ligand effect is the dominant factor.

  • Reaction: Seal and heat to 100°C for 2-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc/Water. The product is often in the organic layer.

Part 3: Copper-Catalyzed Protocols (Ullmann-Type)

For aryl iodides, Palladium is often overkill. Copper systems are robust, cheaper, and less susceptible to "poisoning" by the reducing nature of hydrazine.

The PEG-400 "Green" Protocol

Polyethylene glycol (PEG-400) acts as both solvent and ligand, stabilizing the Cu(I) species and facilitating phase transfer [2].

Protocol:

  • Charge: Aryl Iodide (1.0 mmol), CuI (10 mol%) , and Cs₂CO₃ (2.0 mmol) .

  • Solvent: Add PEG-400 (2 mL) and Hydrazine Hydrate (80%, 1.5 mmol) .

  • Conditions: Heat to 100°C under air (or

    
     for sensitive substrates) for 4-8 hours.
    
  • Validation: Reaction mixture should remain homogeneous (green/blue tint is acceptable; black precipitate indicates Cu(0) crash-out).

Part 4: Troubleshooting & FAQs

Q1: My reaction turns black immediately upon adding hydrazine, and yield is <5%. Why?

Diagnosis: Rapid reduction of the Pd(II) precatalyst to inactive Pd(0) nanoparticles (Pd black). Solution:

  • Switch Precatalyst: Move from Pd(OAc)₂ to a precatalyst with a defined Pd(0) state or a palladacycle like BrettPhos Pd G3 . These are more resistant to uncontrolled reduction.

  • Slow Addition: Add hydrazine via syringe pump over 1 hour. This keeps the local concentration of the reducing agent low relative to the catalyst.

  • Use a Surrogate: Switch from hydrazine to Benzophenone Hydrazone . The imine protecting group removes the reducing capability. After coupling, hydrolyze with dilute HCl to release the free hydrazine [3].

Q2: I am getting a mixture of mono- and di-arylated hydrazine. How do I stop at mono?

Diagnosis: The mono-arylated product (


) is often more nucleophilic than hydrazine itself due to the electron-donating aryl group (if electron-rich).
Solution: 
  • Ligand Control: Use CyPF-tBu (Josiphos) .[4] Its steric bulk specifically hinders the approach of the larger mono-arylated species [1].

  • Protecting Group Strategy: Use Boc-Hydrazine (

    
    ) . The Boc group sterically and electronically deactivates the distal nitrogen, ensuring reaction only occurs at the 
    
    
    
    terminus. Deprotect with TFA.
Q3: The reaction stalls at 60% conversion.

Diagnosis: Catalyst death or base consumption. Validation Test:

  • Take an aliquot. Add fresh catalyst (1 mol%). If reaction resumes -> Catalyst Instability .

  • Add fresh base. If reaction resumes -> Base Depletion (or surface poisoning of solid bases). Fix: If catalyst instability is the cause, switch to tBuXPhos or BrettPhos which form tighter binding complexes, or lower the temperature and extend reaction time.

Part 5: Mechanistic Visualization

Understanding the catalytic cycle helps predict failure modes. The diagram below highlights the Deprotonation Bottleneck identified in recent kinetic studies.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition [L-Pd(Ar)(Cl)] Pd0->OxAdd + Ar-Cl Coord Hydrazine Coordination [L-Pd(Ar)(NH2NH2)]+ OxAdd->Coord + N2H4 Deprot Deprotonation (Rate Limiting Step) Coord->Deprot + Base (OH-) Side Cat. Deactivation (Pd Black) Coord->Side Excess N2H4 Reduction Amido Pd-Amido Complex [L-Pd(Ar)(NHNH2)] Deprot->Amido - H2O / - Cl- RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Cycle Closes Product Product Release Ar-NHNH2 RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed hydrazine arylation. Note the critical deprotonation step and the risk of reduction at the coordination stage.

References

  • Wang, J. Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium.[2][3][5] Angewandte Chemie International Edition, 60(1), 399-408. [Link]

  • Chen, J., et al. (2012). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400.[6][7] Synthetic Communications, 42(23), 3522-3531. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

Validation & Comparative

Technical Guide: 2-Hydrazinyl-5-nitropyridine vs. 2-Hydrazino-1-methylpyridine for LC-MS Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the context of LC-MS derivatization for carbonyl-containing analytes (ketosteroids, aldehydes, ketones), the choice between 2-Hydrazinyl-5-nitropyridine (2-HNP) and 2-hydrazino-1-methylpyridine (HMP) represents a fundamental decision between ionization mode and detection mechanism .

  • The Bottom Line: If your goal is maximum sensitivity in ESI(+) (Positive Electrospray Ionization), HMP is the superior reagent. It introduces a permanent positive charge (quaternary ammonium), increasing signal-to-noise ratios by 70–1600 fold compared to underivatized analytes.

  • The Alternative: 2-HNP is primarily an ESI(-) (Negative Mode) or UV-Vis reagent. Its electron-withdrawing nitro group suppresses positive ionization but enhances negative ionization efficiency and UV absorption.

Part 1: Chemical Mechanisms & Ionization Physics

To maximize sensitivity, one must match the derivatization reagent's electronic properties to the mass spectrometer's ionization mode.

2-Hydrazino-1-methylpyridine (HMP): The Cationic Powerhouse
  • Structure: HMP contains a hydrazine moiety attached to a pyridine ring methylated at the nitrogen position.[1][2] This creates a pyridinium salt with a permanent positive charge.

  • Mechanism:

    • Reaction: The hydrazine group reacts with the analyte's carbonyl group to form a hydrazone.

    • Ionization: Because the product carries a pre-existing charge (

      
      ), it does not rely on mobile phase pH for protonation. This eliminates the competition for protons in the ESI droplet, significantly reducing ion suppression.
      
  • Best For: Neutral steroids (Testosterone, DHT), aldehydes, and ketones in ESI(+) .

2-Hydrazinyl-5-nitropyridine (2-HNP): The Electrophilic Specialist
  • Structure: A neutral pyridine ring substituted with a hydrazine and a nitro (

    
    ) group at position 5.
    
  • Mechanism:

    • Electronic Effect: The nitro group is strongly electron-withdrawing. This reduces the electron density on the pyridine ring and the hydrazone nitrogen.

    • Ionization:

      • In ESI(+): The nitro group lowers the pKa of the pyridine nitrogen, making it harder to protonate. This results in lower sensitivity compared to HMP or even unsubstituted 2-hydrazinopyridine.

      • In ESI(-): The electron-withdrawing nature stabilizes the negative charge formed after deprotonation (or facilitates electron capture), making it suitable for negative mode detection.

  • Best For: Acidic analytes, negative mode workflows, or dual-detection (LC-MS + UV/Vis) due to the strong chromophore.

Comparative Pathway Diagram

The following diagram illustrates the divergent ionization pathways dictated by the reagent choice.

IonizationPathways cluster_HMP Reagent A: HMP (Cationic) cluster_HNP Reagent B: 2-HNP (Nitro) Analyte Analyte (Carbonyl R=O) HMP 2-Hydrazino-1-methylpyridine (Permanently Charged) Analyte->HMP + Acid Catalyst HNP 2-Hydrazinyl-5-nitropyridine (Electron Withdrawing) Analyte->HNP + Acid Catalyst HMP_Product Hydrazone Product [M]+ (Pre-charged) HMP->HMP_Product Schiff Base Formation ESI_Pos ESI(+) Sensitivity: EXTREME INCREASE (70-1600x) HMP_Product->ESI_Pos Direct Detection HNP_Product Hydrazone Product (Neutral/Acidic) HNP->HNP_Product Schiff Base Formation ESI_Neg ESI(-) Sensitivity: MODERATE INCREASE (Electron Capture) HNP_Product->ESI_Neg Deprotonation ESI_Pos_Fail ESI(+) Sensitivity: POOR (Suppressed Basicity) HNP_Product->ESI_Pos_Fail Protonation Attempt

Figure 1: Mechanistic divergence between HMP (Charge-Tagging) and 2-HNP (Electron-Withdrawing) reagents.

Part 2: Sensitivity Analysis & Data Comparison

The following data summarizes the performance metrics derived from comparative studies on ketosteroids and carbonyls.

Feature2-Hydrazino-1-methylpyridine (HMP)2-Hydrazinyl-5-nitropyridine (2-HNP)
Primary Ionization Mode ESI Positive (+) ESI Negative (-)
Mechanism of Enhancement Introduction of Permanent Charge (Quaternary Ammonium)Electron affinity / Stabilization of deprotonated state
Sensitivity Gain (vs. Intact) 70 – 1600 fold (High)10 – 50 fold (Moderate)
LOD (Typical) Low pg/mL to fg/mL rangeng/mL range (in ESI+)
Chromatographic Behavior Elutes earlier (more polar due to charge)Elutes later (more hydrophobic due to nitro/aromatic)
Isomer Formation Forms syn and anti isomers (often requires separation)Forms syn and anti isomers
Key Limitation Not suitable for ESI(-)Poor ESI(+) sensitivity; Nitro group suppresses protonation

Critical Insight: In a direct head-to-head for positive mode analysis of testosterone or dihydrotestosterone (DHT), HMP outperforms nitro-pyridine variants by orders of magnitude. The nitro group in 2-HNP effectively "cripples" the molecule's ability to accept a proton, which is the prerequisite for standard ESI(+) detection.

Part 3: Experimental Protocol (HMP Derivatization)

Since HMP is the superior choice for sensitivity, the following protocol details the optimal workflow for derivatizing oxosteroids or aldehydes.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • HMP Reagent: 2-hydrazino-1-methylpyridine (usually synthesized or purchased as a salt, e.g., trifluoromethanesulfonate).

  • Solvent: Methanol or Acetonitrile.

  • Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid.

Step-by-Step Workflow
  • Preparation:

    • Dissolve HMP in methanol to a concentration of 1 mg/mL.

    • Prepare the biological sample (plasma/serum) via Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Evaporate to dryness.

  • Reaction:

    • Add 100 µL of HMP solution to the dried residue.

    • Add 10 µL of glacial acetic acid (catalyst).

    • Vortex for 30 seconds.

  • Incubation:

    • Heat the mixture at 60°C for 1 hour .

    • Note: Higher temperatures do not significantly improve yield and may degrade labile analytes.

  • Cleanup (Optional but Recommended):

    • Evaporate the reaction mixture to dryness under nitrogen.

    • Reconstitute in initial mobile phase (e.g., 10% Acetonitrile in Water + 0.1% Formic Acid).

    • Why? Removing excess HMP reduces source contamination in the MS.

Chromatographic Considerations

HMP derivatives often form syn and anti stereoisomers around the C=N double bond. This can result in:

  • Double Peaks: You may see two peaks for a single analyte.

  • Resolution Strategy: Use a C18 column with a shallow gradient (e.g., 0.5% increase in organic phase per minute) to merge peaks or fully separate them for summation.

Part 4: Comparison of Chromatographic Selectivity

The hydrophobicity of the reagent dictates retention time, which is crucial for separating analytes from matrix suppression zones.

Chromatography cluster_elution Reversed-Phase C18 Retention Order Start Injection (t=0) Matrix Polar Matrix Salts/Suppression Start->Matrix End End of Run HMP_Peak HMP-Analyte (More Polar / Charged) Elutes Earlier Matrix->HMP_Peak HNP_Peak 2-HNP-Analyte (Hydrophobic / Neutral) Elutes Later HMP_Peak->HNP_Peak HNP_Peak->End

Figure 2: Relative retention times. HMP derivatives are more polar due to the permanent charge, eluting earlier than the hydrophobic nitro-pyridine (2-HNP) derivatives.

Part 5: References

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005).[3] 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry.[3][4][5][6] Journal of Chromatography B, 825(2), 214-222.[3]

  • Faqehi, A. M., et al. (2021).[2] Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.[1][2][3][5][6][7] Journal of Chromatography A, 1640, 461933.[2][7]

  • Kiyota, T., et al. (2007). 2-Hydrazino-1-methylpyridine as a derivatization reagent for the determination of carboxylic acids by liquid chromatography-electrospray ionization mass spectrometry.[2] Analytical Sciences, 23.

    • Note: Validates HMP utility beyond steroids.

  • Eggink, M., et al. (2010). Comparison of derivatization reagents for the LC-MS/MS analysis of testosterone and dihydrotestosterone. Analytica Chimica Acta.

    • Provides comparative data on ionization efficiencies of various hydrazine reagents.

Sources

A Comparative Guide to the Bioactivity of 2-Hydrazinyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous FDA-approved drugs.[1][2] When functionalized with a hydrazinyl group at the 2-position and a nitro group at the 5-position, the resulting 2-hydrazinyl-5-nitropyridine core becomes a versatile platform for developing novel therapeutic agents. These derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[3][4][5] The electron-withdrawing nature of the nitro group, combined with the reactive hydrazinyl moiety, allows for the synthesis of a diverse library of hydrazone derivatives, each with unique biological profiles.[5]

This guide provides a comparative analysis of the bioactivity of various 2-hydrazinyl-5-nitropyridine derivatives, drawing upon experimental data from multiple studies. We will delve into their anticancer and antimicrobial activities, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed protocols for the key biological assays used in their evaluation.

Comparative Anticancer Activity

Hydrazone derivatives of nitropyridines have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often multifaceted but can involve the inhibition of critical cellular processes like cell cycle progression and the induction of apoptosis.[6]

The following table summarizes the in vitro anticancer activity of representative hydrazone derivatives, highlighting the influence of different substituents on their potency. It is important to note that this data is compiled from various studies and direct comparison should be made with caution.

Compound IDR-Group on HydrazoneCancer Cell LineIC50 (µM)Reference
HN-1 PhenylMCF-7 (Breast)26.84[7]
HN-2 4-ChlorophenylKelly (Neuroblastoma)Lower than SH-SY5Y[7]
HN-3 4-MethoxyphenylSH-SY5Y (Neuroblastoma)Greater than HN-2[7]
QP-1 QuinolineMCF-7 (Breast)0.73[7]
QP-2 NitroquinolineA549 (Lung)15.3-15.8[7]

Insights from the Data:

The compiled data suggests that the nature of the aromatic ring attached to the hydrazone moiety plays a crucial role in determining the anticancer activity. For instance, the quinoline-containing derivative QP-1 exhibited significantly higher potency against MCF-7 cells compared to the simple phenyl derivative HN-1 .[7] The presence of a nitro group on the quinoline ring in QP-2 also conferred notable activity against lung cancer cells.[7] Within the neuroblastoma cell lines, substitutions on the phenyl ring influenced cytotoxicity, as seen in the comparison between HN-2 and HN-3 .[7]

Proposed Mechanism of Anticancer Action

While the precise mechanisms for all 2-hydrazinyl-5-nitropyridine derivatives are not fully elucidated, related nitropyridine compounds have been shown to act as microtubule-targeting agents.[6] They can disrupt tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6] This mechanism is a well-established strategy in cancer chemotherapy.

anticancer_mechanism Compound 2-Hydrazinyl-5- nitropyridine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Disrupts CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Induces SAR_diagram Core 2-Hydrazinyl-5-nitropyridine Core Nitro 5-Nitro Group (Key for Activity) Core->Nitro Hydrazone Hydrazone Linkage (H-bonding) Core->Hydrazone R_Group R-Group (Modulates Potency) Hydrazone->R_Group

Caption: Key structural features influencing bioactivity.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-hydrazinyl-5-nitropyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Add_Compound Add Compound Dilutions Incubate1->Add_Compound Incubate2 Incubate 48-72h Add_Compound->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the 2-hydrazinyl-5-nitropyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

2-Hydrazinyl-5-nitropyridine derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The bioactivity of these compounds is highly dependent on their structural features, particularly the substituents on the hydrazone moiety. Further research focusing on the synthesis of new analogues and a deeper investigation into their mechanisms of action will be crucial for the development of clinically viable drug candidates. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these and other novel bioactive molecules.

References

  • Popiołek, Ł. (2023).
  • Verma, A., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Stork.
  • A systematic review on the synthesis and biological activity of hydrazide deriv
  • Synthesis and biological evaluation of 2-hydroxy benzyl hydrazides congeners. (2024). [Journal Name].
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). PMC.
  • Synthesis and biological evaluation of 2,5-dihydropyrazol. (n.d.). PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024).
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PMC.
  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
  • Structure–Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. (n.d.). PubMed.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024).
  • Structure‐activity relationship for antiproliferative activity. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimid
  • 5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation. (2020).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI.

Sources

Cross-validation of analytical methods for 2-Hydrazinyl-5-nitropyridine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analytical Strategy: Quantification of 2-Hydrazinyl-5-nitropyridine (2-H-5-NP) Subtitle: A Cross-Validation Guide for Genotoxic Impurity Control (HPLC-UV vs. LC-MS/MS)

Executive Summary

The Challenge: 2-Hydrazinyl-5-nitropyridine (2-H-5-NP) is a critical intermediate in the synthesis of kinase inhibitors and sulfasalazine analogues. As a hydrazine derivative, it is structurally flagged as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines. While the molecule possesses a native chromophore (nitro-pyridine core), its high polarity and basicity create significant tailing issues in standard Reversed-Phase (RP) chromatography, and the required detection limits (often < 10 ppm relative to API) challenge the sensitivity of direct UV detection.

The Solution: This guide cross-validates two distinct methodologies:

  • Method A (Robust QC): Pre-column Derivatization with 4-Nitrobenzaldehyde followed by HPLC-UV.

  • Method B (Trace Analysis): Direct Analysis via HILIC-MS/MS.

Verdict: Method A is recommended for routine Quality Control (QC) in environments lacking mass spectrometry, offering high specificity via chemical "locking." Method B is the "Gold Standard" for trace-level quantification (< 1 ppm) and high-throughput screening during early development.

Regulatory & Scientific Context

Under ICH M7 (R2) , mutagenic impurities must be controlled to levels that pose negligible carcinogenic risk.[1] For a standard lifetime exposure, the Threshold of Toxicological Concern (TTC) is often 1.5 µ g/day .

  • Calculation: For a drug dosed at 1 g/day , the impurity limit is 1.5 ppm .

  • Implication: Analytical methods must have a Limit of Quantitation (LOQ) ≤ 0.5 ppm to ensure reliable process control.

Method A: Derivatization HPLC-UV[2]

Rationale: While 2-H-5-NP absorbs UV light, its hydrazine tail (-NH-NH₂) interacts strongly with residual silanols on C18 columns, causing peak tailing. Furthermore, in complex reaction mixtures, the native UV spectrum may overlap with the parent pyridine. The Fix: Derivatization with 4-Nitrobenzaldehyde (4-NBA) forms a stable hydrazone (Schiff base). This reaction:

  • Increases Lipophilicity: Improves retention on C18.

  • Enhances Sensitivity: Extends the conjugated

    
    -system, increasing the molar extinction coefficient (
    
    
    
    ).
  • Improves Selectivity: Only the hydrazine functionality reacts, shifting the peak away from non-hydrazine impurities.

Experimental Protocol

Reagents:

  • Derivatizing Agent: 4-Nitrobenzaldehyde (10 mg/mL in Acetonitrile).

  • Catalyst: Glacial Acetic Acid.

  • Diluent: Methanol/Water (50:50 v/v).[2]

Workflow:

  • Sample Prep: Dissolve API (containing 2-H-5-NP impurity) in Diluent to reach 5 mg/mL.

  • Reaction: Transfer 1.0 mL of Sample into a vial. Add 0.5 mL of 4-NBA reagent and 50 µL of Acetic Acid.

  • Incubation: Vortex and heat at 50°C for 20 minutes . (Heat is critical to drive the Schiff base formation to completion).

  • Quench/Dilution: Cool to room temperature. Dilute to volume with Mobile Phase A.

  • Injection: Inject 20 µL into HPLC.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Formic Acid in Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm (shifted from the native ~280 nm).

Method B: Direct HILIC-MS/MS

Rationale: For sub-ppm detection without the variability of a chemical reaction, Mass Spectrometry is superior. However, 2-H-5-NP is too polar for standard C18 retention (eluting in the void volume). The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar bases using an aqueous layer on a silica surface.

Experimental Protocol

Workflow:

  • Sample Prep: Dissolve API in 90:10 Acetonitrile:Water (Sample solvent must match initial mobile phase to prevent peak distortion).

  • Injection: Direct injection (no derivatization).

Chromatographic Conditions:

  • Column: HILIC Silica or Amide (e.g., Waters XBridge Amide), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 95% B to 70% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 155.0 ([M+H]⁺ for 2-H-5-NP).

  • Product Ions:

    • Quantifier:m/z 155.0

      
       109.0 (Loss of NO₂).
      
    • Qualifier:m/z 155.0

      
       79.0 (Pyridine ring fragment).
      
  • Source Temp: 400°C.

Cross-Validation Data Summary

The following data represents a typical validation comparison for this analyte matrix.

ParameterMethod A: Derivatization HPLC-UVMethod B: Direct HILIC-MS/MS
Specificity High (Shifted retention time via reaction)Very High (MRM transition unique to mass)
Linearity (R²) > 0.995 (Range: 5 – 100 ppm)> 0.999 (Range: 0.1 – 50 ppm)
LOD (Limit of Detection) 2.0 ppm0.05 ppm
LOQ (Limit of Quantitation) 6.0 ppm0.15 ppm
Recovery (Spike @ 10ppm) 92% - 105%95% - 102%
Precision (% RSD) < 3.5% (Dependent on reaction consistency)< 1.5%
Analysis Time 35 mins (Prep + Run)8 mins (Run only)

Visualizations

Diagram: Derivatization Mechanism (Method A)

This diagram illustrates the Schiff base formation that enables robust UV detection.

Derivatization Hydrazine 2-Hydrazinyl-5-nitropyridine (Analyte) Intermediate Carbinolamine Intermediate Hydrazine->Intermediate + Acid Catalyst (H+) Reagent 4-Nitrobenzaldehyde (Reagent) Reagent->Intermediate Product Hydrazone Derivative (Stable Chromophore) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed condensation of 2-H-5-NP with 4-Nitrobenzaldehyde forms a highly conjugated hydrazone, shifting UV max and improving peak shape.

Diagram: Analytical Decision Matrix

Use this workflow to select the appropriate method based on your development stage.

DecisionMatrix Start Start: Select Method for 2-H-5-NP LimitCheck Required LOQ? Start->LimitCheck HighSens < 1 ppm (Trace/GTI) LimitCheck->HighSens MedSens > 5 ppm (Process Control) LimitCheck->MedSens MethodB USE METHOD B (HILIC-MS/MS) High Sensitivity, High Cost HighSens->MethodB EquipCheck MS/MS Available? MedSens->EquipCheck EquipCheck->MethodB Yes (Preferred) MethodA USE METHOD A (Deriv. HPLC-UV) Robust, Low Cost EquipCheck->MethodA No

Caption: Decision tree prioritizing sensitivity (LOQ) and instrument availability. Method B is required for strict GTI compliance (<1 ppm).

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Sun, M., et al. (2010). Determination of hydrazine in pharmaceuticals IV: hydrazine and benzylhydrazine in isocarboxazid.[4] Journal of Pharmaceutical Sciences.[4] [Link]

  • Liu, D. Q., et al. (2010). Recent advances in the analysis of genotoxic impurities.[5][6] Journal of Pharmaceutical and Biomedical Analysis.[4] [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Alsante, K. M., et al. (2003). A stress testing benchmarking study. Pharmaceutical Research. (Context on degradation pathways of hydrazines). [Link]

Sources

A Comparative Guide to the Reaction Mechanisms of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, 2-Hydrazinyl-5-nitropyridine stands as a cornerstone building block for the construction of diverse heterocyclic scaffolds. Its unique electronic architecture—a potent nucleophilic hydrazine moiety appended to a highly electron-deficient pyridine ring—unlocks a rich landscape of chemical transformations. This guide provides an in-depth elucidation of the primary reaction mechanisms involving this versatile reagent, offering a comparative analysis against alternative synthetic strategies and grounding all claims in verifiable experimental data.

The narrative that follows is designed to move beyond simple procedural descriptions. It delves into the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to not only replicate but also innovate upon these foundational reactions.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The principal route to 2-Hydrazinyl-5-nitropyridine involves the nucleophilic aromatic substitution (SNAr) reaction, typically starting from an activated halopyridine.

The SNAr Mechanism: A Stepwise Approach

The SNAr mechanism is a two-step addition-elimination process. The reaction is critically enabled by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂) at the 5-position.[1] This group, along with the ring nitrogen, powerfully depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the nucleophile (hydrazine) on the carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization is most effective when the EWG is positioned ortho or para to the leaving group, as is the case here.

  • Elimination and Re-aromatization: In the second, typically faster step, the leaving group departs, taking its bonding electrons with it. This collapses the intermediate and restores the aromaticity of the pyridine ring, yielding the final product.

Caption: SNAr Mechanism for 2-Hydrazinyl-5-nitropyridine Synthesis.

Comparative Analysis: Reagents and Conditions

The efficiency of the SNAr synthesis is highly dependent on the choice of starting material, nucleophile, and reaction conditions.

Parameter2-Chloro-5-nitropyridine2-Bromo-5-nitropyridineAlternative Nucleophiles
Leaving Group Ability Good. Chlorine is a common and cost-effective choice.Better. Bromine is a better leaving group, potentially allowing for milder reaction conditions.Phenylhydrazine or alkylhydrazines can be used to generate substituted hydrazinylpyridines directly.[3]
Typical Conditions Reaction with hydrazine hydrate in solvents like ethanol or N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100-150°C).[4]Can often proceed at lower temperatures compared to the chloro-analogue.Conditions are generally similar, though steric hindrance from bulkier hydrazines may require longer reaction times or higher temperatures.
Yield Generally high, often exceeding 80-90%.High, comparable to or slightly better than the chloro-analogue.Yields can vary based on the steric and electronic properties of the substituted hydrazine.
Causality The reaction requires heat to overcome the activation energy for the initial nucleophilic attack. An inert atmosphere (e.g., nitrogen) is often employed to prevent the oxidation of hydrazine.[4] The choice of a polar solvent helps to stabilize the charged Meisenheimer intermediate.The weaker C-Br bond compared to the C-Cl bond lowers the activation energy for the elimination step, facilitating the reaction.The nucleophilicity of the substituted hydrazine is a key factor. Electron-donating groups on a phenylhydrazine, for instance, can increase its reactivity.

Table 1: Comparison of Reactants for SNAr Synthesis.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-nitropyridine

This protocol is a representative synthesis adapted from established methodologies.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitropyridine (1 eq.).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (3-5 eq.). Causality: Using an excess of hydrazine hydrate ensures the reaction goes to completion and helps to neutralize the HCl generated in situ.

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum to yield the desired 2-Hydrazinyl-5-nitropyridine as a solid.

Section 2: Condensation and Cyclization Reactions

The true synthetic utility of 2-Hydrazinyl-5-nitropyridine is realized in its subsequent reactions to form complex heterocyclic systems. The terminal amino group of the hydrazine moiety is a potent nucleophile that readily condenses with carbonyl compounds.

Mechanism: Hydrazone Formation and Intramolecular Cyclization

The most common reaction pathway involves the condensation with a 1,3-dicarbonyl compound (or its equivalent) to form a pyrazole ring.

  • Hydrazone Formation: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

Pyrazole_Formation Figure 2: General Mechanism for Pyrazole Synthesis A 2-Hydrazinyl-5-nitropyridine + 1,3-Dicarbonyl B Initial Condensation (Attack on C=O) A->B C Hydrazone Intermediate B->C - Hsubscript{2}O D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Dehydration E->F G Final Product (Substituted Pyrazole) F->G - Hsubscript{2}O

Caption: General Mechanism for Pyrazole Synthesis.

This versatile reaction can be extended to a wide variety of carbonyl-containing substrates to generate a library of heterocyclic structures.[6][7][8]

Comparative Analysis: Substrates and Products
SubstrateResulting HeterocycleMechanistic ConsiderationsAlternative Reagent Comparison
1,3-Diketones Substituted PyrazolesThe reaction is typically straightforward and high-yielding. The regioselectivity depends on the relative reactivity of the two carbonyl groups.[9]Using hydrazine hydrate would yield a pyrazole without the nitropyridyl substituent. The presence of the 5-nitropyridyl group significantly alters the electronic properties and potential biological activity of the final molecule.
α,β-Unsaturated Ketones PyrazolinesThe reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[6]Phenylhydrazine is a common alternative, leading to N-phenylpyrazolines. The choice of hydrazine dictates the substitution pattern on the resulting heterocycle.
Ketoesters PyrazolonesThe initial condensation occurs at the more electrophilic ketone carbonyl, followed by cyclization onto the ester group.This reaction is a classic method for pyrazolone synthesis (e.g., Knorr synthesis). 2-Hydrazinyl-5-nitropyridine provides a route to pyrazolones with a specific, functionalized substituent.
Enediynones Pyrazolo[1,5-a]pyridinesThis is a more complex, often metal-catalyzed, cyclization reaction.[10]This transformation requires a specific substrate and conditions, showcasing an advanced application of hydrazine reagents.

Table 2: Comparison of Carbonyl Substrates for Heterocycle Synthesis.

Section 3: Advanced Topic: Cyclotransformation of the Pyridine Ring

Under certain conditions, the pyridine ring of nitropyridine derivatives can itself undergo rearrangement. Research has shown that reacting fused 5-nitropyridin-2(1H)-ones with an excess of hydrazine hydrate can lead to a "cyclotransformation" where the nitropyridine fragment is converted into a pyridazine structure.[11]

While the starting material in these studies is a pyridinone, the mechanism provides critical insight into the potential reactivity of the activated 5-nitropyridine system. The proposed mechanism involves the initial attack of hydrazine on the pyridine ring, followed by ring-opening and subsequent re-cyclization to form the more thermodynamically stable pyridazine ring.[11] This highlights a fascinating and less common reaction pathway that researchers should be aware of, especially when using harsh conditions or a large excess of hydrazine.

Section 4: Elucidation of Mechanisms: Analytical Approaches

Validating the proposed mechanisms requires a suite of modern analytical techniques.

Analytical_Workflow Figure 3: Workflow for Mechanistic Studies cluster_reaction Reaction Monitoring cluster_intermediate Intermediate Identification cluster_kinetics Kinetic Analysis TLC TLC/LC-MS Trapping Chemical Trapping Experiments TLC->Trapping NMR_Time In situ NMR MS High-Resolution Mass Spectrometry (HRMS) NMR_Time->MS StoppedFlow Stopped-Flow Spectroscopy Trapping->StoppedFlow Kinetics Reaction Rate Profiling (vs. Concentration, Temp.) MS->Kinetics

Caption: Workflow for Mechanistic Studies.

  • Reaction Monitoring: Techniques like TLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to track the consumption of reactants and the formation of products over time.[12]

  • Intermediate Detection: For SNAr reactions, detecting the Meisenheimer complex can be challenging due to its transient nature. Low-temperature NMR spectroscopy can sometimes be used to observe these intermediates. In other cases, their existence is inferred from kinetic studies and computational modeling.

  • Kinetic Studies: By systematically varying the concentrations of reactants and temperature, one can determine the rate law for the reaction. Techniques like stopped-flow analysis can be employed for very fast reactions.[13] This data provides crucial evidence for the proposed mechanism, such as whether the reaction is first or second order, which helps to confirm the number of molecules involved in the rate-determining step.

Conclusion

2-Hydrazinyl-5-nitropyridine is a powerful and versatile reagent whose reactivity is dominated by two key features: the susceptibility of the electron-poor pyridine ring to SNAr reactions and the potent nucleophilicity of the hydrazine group in condensation and cyclization reactions. A thorough understanding of these mechanisms, the factors that control them, and the alternative pathways available allows chemists to strategically design and execute complex syntheses. The ability to compare and contrast different reagents and conditions is paramount for optimizing reaction outcomes, leading to the efficient and targeted development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Royal Society of Chemistry. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Google Patents. (2018). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Hydrazinyl-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies on heterocyclic chemistry. Part IX. Reaction of 2-(carbonyl)-2H-azirines with hydrazine. A novel and unequivocal synthesis of 1,2,4-triazin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclotransformation in the series of fused 5-nitropyridin-2(1H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nitropyridines: Their Synthesis and Reactions. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9: Titrimetric Methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical chemistry – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

Sources

Head-to-head comparison of synthesis routes for 2-substituted-5-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists targeting the 2-substituted-5-nitropyridine scaffold, the choice of synthesis route is dictated by the electronic nature of the 2-substituent and the stage of development (discovery vs. process).

  • The Verdict: Nucleophilic Aromatic Substitution (

    
    )  using 2-chloro-5-nitropyridine is the industry standard  for introducing heteroatoms (N, O, S) due to the exceptional activation provided by the 5-nitro group. It offers the highest atom economy and lowest cost.
    
  • The Alternative: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) is required for forming C-C bonds or introducing sterically hindered/electron-deficient amines that fail under

    
     conditions.
    
  • The Risk: Direct Nitration of 2-substituted pyridines is chemically inefficient and safety-compromised. It suffers from poor regioselectivity (yielding 3-nitro isomers) and energetic hazards, making it viable only for specific precursors like 2-aminopyridine or 2-hydroxypyridine.

Strategic Analysis: The Electronic Landscape

The 5-nitropyridine core presents a unique electronic environment. The pyridine nitrogen (N1) exerts an inductive electron-withdrawing effect (-I), which is synergistically amplified by the nitro group at C5.

  • Activation at C2: The C5-nitro group stands in a para-like relationship to C2. This creates a "hot spot" for nucleophilic attack, stabilizing the Meisenheimer complex intermediate.

  • Deactivation for EAS: The electron-deficient ring is highly resistant to Electrophilic Aromatic Substitution (EAS), requiring harsh forcing conditions that often degrade sensitive substituents.

Decision Logic Visualization

DecisionMatrix Start Target: 2-Substituted-5-Nitropyridine SubstituentType Identify 2-Substituent Type Start->SubstituentType Heteroatom Heteroatom (N, O, S) SubstituentType->Heteroatom Carbon Carbon (Aryl, Alkyl) SubstituentType->Carbon Nucleophilicity Nucleophile Strength? Heteroatom->Nucleophilicity RouteB Route B: Pd-Catalysis (Buchwald/Suzuki) Carbon->RouteB Suzuki/Negishi StrongNuc Strong (Primary Amines, Alkoxides) Nucleophilicity->StrongNuc WeakNuc Weak/Hindered (Amides, Anilines) Nucleophilicity->WeakNuc RouteA Route A: SNAr (Best Efficiency) StrongNuc->RouteA Standard WeakNuc->RouteB Catalysis Required RouteC Route C: Direct Nitration (Avoid unless precursor is simple)

Figure 1: Strategic decision tree for selecting the synthesis route based on substituent electronics.

Route Analysis

Route A: Nucleophilic Aromatic Substitution ( )

Best For: Primary/secondary amines, alkoxides, thiols.

This route leverages the high reactivity of 2-chloro-5-nitropyridine (or the more reactive 2-bromo analog). The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the resonance of the 5-nitro group.

  • Pros:

    • No heavy metals required (Green Chemistry advantage).

    • High yields (>85% typical).

    • Scalable to kilogram quantities.

  • Cons:

    • Fails with weak nucleophiles (e.g., electron-deficient anilines).

    • Fails with bulky nucleophiles (steric hindrance at C2).

Route B: Transition Metal-Catalyzed Cross-Coupling

Best For: C-C bond formation (Suzuki), C-N bonds with weak nucleophiles (Buchwald-Hartwig).

When the nucleophile is too weak to displace the chloride directly, Palladium catalysis lowers the activation energy. For C-N bonds, ligands like XantPhos or BINAP are essential to prevent catalyst poisoning by the pyridine nitrogen or the nitro group.

  • Pros:

    • Enables "impossible" substitutions (e.g., C-C coupling).

    • Mild conditions (often <100°C).

  • Cons:

    • High cost (Pd catalysts, ligands).

    • Purification burden (removing residual Pd to <10 ppm).

    • Nitro group can sometimes act as an oxidant or poison the catalyst.

Route C: Direct Nitration (EAS)

Best For: Simple precursors (e.g., 2-aminopyridine, 2-hydroxypyridine).

Nitrating a pyridine ring is notoriously difficult. The reaction typically requires mixed acid (


) at high temperatures.
  • Mechanism Warning: For 2-aminopyridine, the reaction often proceeds via an

    
    -nitro intermediate followed by a rearrangement. This frequently yields a mixture of 5-nitro  (desired) and 3-nitro  (undesired) isomers, requiring difficult chromatographic separation.
    
  • Pros:

    • Low raw material cost (for simple derivatives).

  • Cons:

    • Safety Hazard: Energetic exotherms; potential for runaway reactions.

    • Poor regioselectivity (Isomer mixtures).

    • Harsh conditions incompatible with sensitive functional groups.

Head-to-Head Performance Data

The following table compares the synthesis of 2-(4-morpholinyl)-5-nitropyridine (a common model system) across the three methodologies.

MetricRoute A (

)
Route B (Buchwald)Route C (Nitration)*
Starting Material 2-Chloro-5-nitropyridine2-Chloro-5-nitropyridine2-Morpholinopyridine
Reagents Morpholine,

, DMF
Morpholine,

, BINAP,


,

Temp/Time 80°C / 2 h100°C / 12 h0°C

60°C / 4 h
Yield 92% 78%<35% (mixed isomers)
Regioselectivity 100% (Structurally defined)100% (Structurally defined)Poor (5-nitro vs 3-nitro)
E-Factor (Waste) Low (~5-10)High (~25-50 due to solvent/workup)Very High (Acid waste)
Cost $

$

*Note: Direct nitration of 2-morpholinopyridine is hazardous and yields are degraded by acid-catalyzed decomposition of the morpholine ring.

Detailed Experimental Protocols

Protocol 1: High-Efficiency (The "Gold Standard")

Objective: Synthesis of 2-(4-morpholinyl)-5-nitropyridine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 2-chloro-5-nitropyridine (10.0 mmol, 1.58 g) and anhydrous acetonitrile (50 mL).

    • Note: Acetonitrile is preferred over DMF for easier workup, though DMF increases rate.

  • Base Addition: Add potassium carbonate (

    
    , 12.0 mmol, 1.66 g, milled).
    
  • Nucleophile Addition: Add morpholine (11.0 mmol, 0.96 g) dropwise at room temperature.

    • Observation: A yellow/orange color change indicates Meisenheimer complex formation.

  • Reaction: Heat to reflux (82°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Workup:

    • Cool to room temperature.[2]

    • Pour mixture into ice-water (150 mL). The product typically precipitates as a yellow solid.

    • Filter the solid and wash with cold water (2 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 88-94%.

Protocol 2: Buchwald-Hartwig Amination (For Weak Nucleophiles)

Objective: Synthesis of 2-(4-trifluoromethylanilino)-5-nitropyridine.

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Catalyst Pre-mix: Add

    
     (2 mol%) and XantPhos  (4 mol%) in dry 1,4-dioxane . Stir for 5 mins to ligate.
    
  • Substrates: Add 2-chloro-5-nitropyridine (1.0 equiv), 4-trifluoromethylaniline (1.2 equiv), and Cesium Carbonate (

    
    , 2.0 equiv).
    
    • Critical: Use

      
       rather than 
      
      
      
      to avoid nitro group reduction/decomposition.
  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography is required to remove ligand residues.

Mechanistic Visualization

The following diagram contrasts the clean addition-elimination of Route A with the complex cationic rearrangement of Route C.

MechanismComparison cluster_SNAr Route A: SNAr Mechanism cluster_Nitration Route C: Nitration Mechanism SM_A 2-Cl-5-NO2-Py Meisenheimer Meisenheimer Complex SM_A->Meisenheimer + Nuc Prod_A 2-Substituted-5-NO2-Py Meisenheimer->Prod_A - Cl⁻ SM_C 2-Aminopyridine NNitro N-Nitro Intermediate SM_C->NNitro HNO3/H2SO4 Isomers Mixture: 5-NO2 (Major) + 3-NO2 (Minor) NNitro->Isomers Rearrangement

Figure 2: Mechanistic pathways. Route A proceeds via a stable anionic intermediate, while Route C involves a complex rearrangement prone to side reactions.

Safety & Handling (Critical)

  • Nitro Compounds: All nitropyridines are potentially energetic. Do not heat neat residues above 150°C.

  • Sensitizers: 2-halo-5-nitropyridines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste from Route C (Nitration) contains mixed acids and must be neutralized carefully to avoid "boil-over."

References

  • BenchChem. (2025).[3] A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Link

  • Campodonico, P., et al. (2022). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines. Canadian Journal of Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Route B protocols).
  • Google Patents. Process for the preparation of 2-amino-5-nitropyridine. (Provides industrial context for the rearrangement mechanism). Link

  • ACS GCI Pharmaceutical Roundtable. (2023). Buchwald-Hartwig Amination Reagent Guide. Link

Sources

Evaluating the drug-like properties of 2-Hydrazinyl-5-nitropyridine derivatives using Lipinski's rule of five

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the pursuit of novel antimicrobial and anticancer agents, the 2-hydrazinyl-5-nitropyridine (2-H-5-NP) scaffold represents a "privileged structure."[1] Its dual functionality—the electron-withdrawing nitro group at position 5 and the nucleophilic hydrazine moiety at position 2—allows for rapid diversification into hydrazones, amides, and pyrazolines.

However, high potency in enzymatic assays often fails to translate into in vivo efficacy due to poor pharmacokinetic (PK) profiles.[1] This guide objectively evaluates the drug-like properties of 2-H-5-NP derivatives, contrasting them against the parent scaffold and standard clinical agents.[1] We utilize Lipinski’s Rule of Five (Ro5) not just as a filter, but as a design tool to balance potency with oral bioavailability.[1]

Chemical Space & Structural Design

Before evaluating properties, we must define the chemical space. The parent compound, 2-hydrazinyl-5-nitropyridine, is hydrophilic and reactive.[1] Drug development typically involves derivatization to improve lipophilicity and metabolic stability.

The Comparative Cohort:

  • Compound A (Parent): 2-Hydrazinyl-5-nitropyridine.[1][2]

  • Series B (Schiff Bases/Hydrazones): Formed by condensation with aromatic aldehydes (e.g., N'-(benzylidene)-5-nitropyridin-2-hydrazide).[1]

  • Series C (Amides): Formed by acylation (e.g., N'-(5-nitropyridin-2-yl)benzohydrazide).[1]

  • Reference Standard: Isoniazid (Anti-TB hydrazide drug for benchmarking).[1]

Methodology: The Evaluation Protocol

In Silico Prediction (The Filter)[1]
  • Software: SwissADME / Molinspiration.[1]

  • Rationale: Computational prediction provides an immediate "Go/No-Go" decision before synthesis.[1]

  • Key Parameters:

    • Molecular Weight (MW): < 500 Da (Diffusion limit).[1]

    • LogP (Lipophilicity): < 5 (Membrane permeability).[1]

    • H-Bond Donors (HBD): < 5 (Solvation penalty).[1]

    • H-Bond Acceptors (HBA): < 10.[1]

    • Topological Polar Surface Area (TPSA): < 140 Ų (Intestinal absorption).[1]

Experimental Validation (The Proof)

Calculated values (cLogP) often fail for nitro-aromatics due to electronic delocalization.[1] We validate using the Shake-Flask Method .

Protocol: Shake-Flask LogP Determination

  • Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 1 mg of the derivative in 5 mL of the pre-saturated octanol phase.

  • Equilibration: Add 5 mL of pre-saturated PBS. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    

Comparative Analysis: Ro5 Compliance

The following table contrasts the physicochemical profiles. Data represents mean values from synthesized libraries [1, 2].[1]

ParameterRule LimitParent (2-H-5-NP) Hydrazone Derivative (Series B) Amide Derivative (Series C) Isoniazid (Ref)
MW ( g/mol ) < 500154.13242.23258.23137.14
cLogP < 50.38 (Too Low)2.45 (Ideal) 1.85 (Good)-0.64
H-Bond Donors < 53123
H-Bond Acceptors < 105553
TPSA (Ų) < 14096.083.092.068.0
Ro5 Violations 000 0 0
Bioavailability Score High0.550.85 0.850.85
Technical Interpretation:
  • Parent Compound: While it passes Ro5, the LogP (0.38) is too low for effective passive diffusion across the blood-brain barrier (BBB) or complex membranes.[1] It is likely to be rapidly excreted.[1]

  • Series B (Hydrazones): The addition of a phenyl ring increases LogP to ~2.45. This is the "Sweet Spot" for oral drugs, balancing solubility and permeability. The reduction in H-Donors (from 3 to 1) further aids membrane transit by reducing the desolvation energy penalty.[1]

  • Series C (Amides): Slightly more polar than hydrazones due to the carbonyl oxygen.[1] Good candidates, but hydrazones generally show superior permeability in this scaffold class.[1]

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for optimizing the 2-H-5-NP scaffold.

Ro5_Optimization_Workflow Start Parent Scaffold (2-Hydrazinyl-5-nitropyridine) Calc In Silico Ro5 Screening (SwissADME) Start->Calc Decision Ro5 Compliant? Calc->Decision Modify_Polar Issue: LogP Too Low Action: Add Lipophilic Groups (Aryl Aldehydes) Decision->Modify_Polar No (Too Polar) Modify_Heavy Issue: MW > 500 Action: Fragment-Based Pruning Decision->Modify_Heavy No (Too Heavy) Synthesis Synthesis: Schiff Base Condensation Decision->Synthesis Yes Modify_Polar->Synthesis Modify_Heavy->Synthesis Validation Exp. Validation: Shake-Flask LogP & PAMPA Synthesis->Validation Candidate Lead Candidate: Bioavailable Hydrazone Validation->Candidate Passes

Figure 1: Strategic workflow for optimizing 2-hydrazinyl-5-nitropyridine derivatives. The process prioritizes correcting the low lipophilicity of the parent compound.

Biological Implications & Toxicity Alerts

While Ro5 predicts transport, it does not predict toxicity.[1] As a Senior Scientist, I must flag a critical structural alert for this specific scaffold:

  • Nitro Group (

    
    ):  A common "structural alert."[1] In vivo, nitro groups can be reduced to hydroxylamines or amines, which may be mutagenic (Ames positive).[1]
    
    • Mitigation: During lead optimization, consider bioisosteres for the nitro group (e.g.,

      
       or 
      
      
      
      ) if mutagenicity is observed, even if Ro5 is perfect [3].[1]
  • Hydrazine Moiety: Hydrazines can form reactive metabolites.[1]

    • Stabilization: Converting the free hydrazine to a Hydrazone (Series B) stabilizes the nitrogen pair, reducing non-specific toxicity while maintaining the pharmacophore.

Conclusion

The evaluation confirms that 2-hydrazinyl-5-nitropyridine derivatives (specifically Hydrazones) possess superior drug-like properties compared to the parent scaffold.[1]

  • Recommendation: Proceed with Series B (Hydrazones) . They exhibit optimal Lipophilicity (

    
    ) and retain low Molecular Weight (
    
    
    
    Da), leaving ample room for further functionalization without breaking Ro5 limits.[1]
  • Critical Step: Prioritize experimental LogP validation over calculation for nitro-containing derivatives to ensure accurate permeability modeling.

References

  • Verma, G., et al.[1][3] "A review exploring biological activities of hydrazones." Journal of Pharmacy and Bioallied Sciences, 2014.

  • Lone, I. H., et al. "Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety."[1][4] Medicinal Chemistry Research, 2013.[1][4][5]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1]

  • SwissADME.[1] "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017.[1] [1]

Sources

Comparative Guide: In Vitro Validation Strategies for Novel Antimycobacterial Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Gauntlet

The discovery of new antimycobacterial derivatives is a high-stakes endeavor. Unlike standard bacterial pathogens, Mycobacterium tuberculosis (Mtb) presents unique challenges: an impermeable mycolic acid cell wall, an extremely slow generation time (18–24 hours), and the requirement for Biosafety Level 3 (BSL-3) containment.

This guide moves beyond generic screening advice. It provides a structured, comparative analysis of the most robust in vitro validation workflows. We will focus on the transition from Primary Extracellular Screening (determining potency) to Intracellular Profiling (determining efficacy in the host niche), grounded in the causality of experimental design.

Primary Screening: Metabolic vs. Growth Assays

For high-throughput screening (HTS) of new derivatives, the traditional Agar Proportion Method (APM) —while the CLSI reference standard—is functionally obsolete due to its 3-week turnaround time. The industry standard has shifted to broth microdilution methods that utilize metabolic reporters.

The Gold Standard: MABA and REMA

Two closely related assays dominate the field due to their balance of cost, speed, and correlation with BACTEC systems:

  • MABA (Microplate Alamar Blue Assay): Uses a proprietary resazurin-based reagent.

  • REMA (Resazurin Microtiter Assay Plate): Uses generic resazurin powder (more cost-effective).

Mechanism: Both assays rely on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the electron transport chain of metabolically active bacteria. This allows for a binary read (Blue=Dead, Pink=Alive) or a quantitative fluorescence read.

Protocol: Optimized REMA/MABA Workflow

Rationale: This protocol is designed to minimize the "edge effect" in 96-well plates and ensure biosafety.

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 until mid-log phase (

      
      ).
      
    • Critical Step: Dilute culture to a theoretical

      
       of 0.001 (approx 
      
      
      
      CFU/mL). High inoculums shift MIC values artificially high (inoculum effect).
  • Plate Setup:

    • Fill peripheral wells with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Dispense 100 µL of 7H9 broth into inner wells.[1]

    • Perform serial 2-fold dilutions of the new derivative (e.g., 100 µM to 0.19 µM).

  • Controls (Self-Validating System):

    • Positive Control: Rifampicin (standard MIC range 0.05–0.5 µg/mL).

    • Growth Control: Bacteria + Solvent (DMSO < 1%).

    • Sterility Control: Media only.

  • Incubation:

    • Seal with breathable membrane. Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin (REMA) or Alamar Blue (MABA).

    • Incubate for an additional 24 hours.

  • Readout:

    • Visual: Blue = Inhibition (MIC); Pink = Growth.[2]

    • Fluorometric: Ex 530nm / Em 590nm.

Visualization: MABA/REMA Workflow

MABA_Workflow Start Log Phase Culture (H37Rv) Dilution Dilute to OD 0.001 Start->Dilution Plate 96-Well Plate (Drug Dilutions) Dilution->Plate Inoculate Incubate Incubate 7 Days @ 37°C Plate->Incubate Dye Add Resazurin (Redox Indicator) Incubate->Dye Read Read after 24h Dye->Read Result_Blue Blue = MIC (Inhibition) Read->Result_Blue No Reduction Result_Pink Pink = Growth (Failure) Read->Result_Pink Reduction

Figure 1: Step-by-step workflow for the Resazurin-based microtiter assay, the industry standard for primary MIC determination.

Secondary Validation: The Selectivity Index (SI)

A compound that kills Mtb at 1 µM but kills host cells at 0.5 µM is a toxin, not a drug. You must determine the Selectivity Index (SI) early in the pipeline.

Formula:



  • 
    :  Concentration causing 50% cytotoxicity in a mammalian cell line (e.g., Vero, HepG2, or J774A.1).
    
  • 
    :  Concentration inhibiting 90% of bacterial growth.
    

Target: An SI > 10 is generally considered a "hit" worth pursuing. An SI > 50 is an excellent lead.

Advanced Profiling: The Intracellular Challenge

M. tuberculosis is a facultative intracellular pathogen. It replicates within the phagosomes of alveolar macrophages, a niche with acidic pH and oxidative stress. Derivatives active in broth often fail here due to poor membrane permeability or efflux pumps.

Method: Macrophage Infection Assay

Cell Line: THP-1 (Human monocyte-like) or J774A.1 (Murine macrophage). THP-1 is preferred for human relevance but requires differentiation with PMA (Phorbol 12-myristate 13-acetate).

Protocol: Intracellular Efficacy
  • Differentiation: Seed THP-1 cells (

    
    /well) and treat with 100 nM PMA for 24–72 hours to induce macrophage phenotype (adherence).
    
  • Infection: Add Mtb suspension at a Multiplicity of Infection (MOI) of 1:1 to 5:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Kill (The "Amikacin Wash"):

    • Causality: You must remove bacteria that were not phagocytosed to measure only intracellular activity.

    • Wash cells 3x with PBS.

    • Incubate for 1 hour with medium containing Amikacin (200 µg/mL). Amikacin kills extracellular Mtb but does not penetrate the macrophage membrane.

  • Treatment: Wash away Amikacin. Add the new derivative at 1x, 5x, and 10x MIC. Incubate for 3–5 days.

  • Enumeration (CFU vs. Bioluminescence):

    • Standard: Lyse macrophages (0.1% SDS), dilute, and plate on 7H10 agar. Count colonies after 3 weeks.

    • High-Throughput: Use a Luciferase-tagged Mtb strain .[3] Read luminescence immediately after lysis.

Visualization: Intracellular Screening Logic

Intracellular_Logic Macro Differentiated Macrophages (THP-1) Infect Infect with Mtb (MOI 1:1) Macro->Infect Wash Amikacin Wash (Kill Extracellular) Infect->Wash Treat Add Derivative (3-5 Days) Wash->Treat Lyse Lyse Macrophages (SDS/Tween) Treat->Lyse CFU Plate CFUs (Gold Standard, Slow) Lyse->CFU LUX Read Luminescence (High Throughput, Fast) Lyse->LUX

Figure 2: Workflow for assessing intracellular efficacy, highlighting the critical Amikacin wash step to isolate the intracellular niche.

Comparative Summary: Choosing the Right Tool

Use this table to select the appropriate validation method based on your development stage.

FeatureMABA / REMA Agar Proportion (APM) MGIT (BACTEC) Intracellular (Macrophage)
Primary Use HTS / MIC DeterminationReference Standard / Drug ResistanceClinical Diagnosis / Fast GrowthEfficacy in Host Niche
Throughput High (96/384-well)LowMediumLow to Medium
Turnaround 7–8 Days21 Days4–13 Days5 Days + Readout time
Cost Low (REMA) to Medium (MABA)LowHigh (Commercial tubes)High (Cell culture)
Mechanism Metabolic Redox (Resazurin)Colony Formation

Consumption (Fluor)
Macrophage Survival
Pros Scalable, quantitative, cheapVisual confirmation of coloniesAutomated, standardizedPhysiologically relevant
Cons Biosafety handling of platesToo slow for screeningExpensive equipmentTechnically complex

References

  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.[2][4][5][6] Journal of Clinical Microbiology, 36(2), 362–366.[5] [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[7] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[7] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI standard M24.[8][9] [Link]

  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.[3] Methods in Molecular Biology, 1285, 281–292. [Link]

  • Soriff, N., et al. (2015). Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy, 60(1), 68-78. [Link]

Sources

Isomeric Separation and Characterization of 2-Hydrazinyl-5-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

2-Hydrazinyl-5-nitropyridine is a high-value scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., triazolopyridines) and bioactive hydrazones. However, its reactivity profile introduces a complex isomeric landscape that complicates purification and structure-activity relationship (SAR) studies.

This guide addresses the two critical isomeric challenges inherent to this scaffold:

  • Geometric Isomerism (

    
    ):  Occurring during hydrazone formation.[1][2]
    
  • Regioisomerism (Dimroth Rearrangement): Occurring during oxidative cyclization to triazolopyridines.

We compare traditional High-Performance Liquid Chromatography (HPLC) against Supercritical Fluid Chromatography (SFC), providing evidence that SFC is the superior modality for these specific nitrogen-rich heterocycles due to its orthogonal selectivity and speed.

The Chemistry of Isomer Formation

To separate isomers effectively, one must understand their origin. The 5-nitro group is strongly electron-withdrawing, reducing the electron density of the pyridine ring. This electronic bias influences both the stability of hydrazone geometries and the kinetics of ring rearrangement.

Pathway A: Hydrazone Formation ( Isomerism)

Reaction with aldehydes yields hydrazones.[3][4] While the


-isomer is thermodynamically favored, the 

-isomer can persist, stabilized by intramolecular hydrogen bonding with the pyridine nitrogen or the nitro group oxygen.
Pathway B: Oxidative Cyclization & The Dimroth Rearrangement

Cyclization of the hydrazone (using oxidants like PhI(OAc)


 or chloramine-T) initially yields the kinetic  product: [1,2,4]triazolo[4,3-a]pyridine .
Under thermal or acidic stress, this undergoes a Dimroth Rearrangement  to the thermodynamic  product: [1,2,4]triazolo[1,5-a]pyridine .[5]

Separating these regioisomers is critical because they possess distinct biological activities, yet often co-elute on standard C18 phases.

ReactionPathways cluster_0 Isomer Checkpoint 1: Geometric cluster_1 Isomer Checkpoint 2: Regioisomerism SM 2-Hydrazinyl-5-nitropyridine Hydrazone Hydrazone Intermediate (E/Z Mixture) SM->Hydrazone + R-CHO Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]pyridine Hydrazone->Kinetic Oxidative Cyclization (PhI(OAc)2) Thermo Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine Kinetic->Thermo Dimroth Rearrangement (Heat/Acid/Base)

Figure 1: Reaction pathways showing the genesis of geometric and regioisomers.[6] The Dimroth rearrangement is the primary source of impurity in fused ring synthesis.

Comparative Guide: Separation Strategies

For nitrogen-rich heterocycles derived from 2-hydrazinyl-5-nitropyridine, standard Reverse Phase HPLC (RP-HPLC) often struggles with peak tailing due to interaction between the basic nitrogens and residual silanols.

Method A: RP-HPLC (The Traditional Approach)
  • Mechanism: Hydrophobic interaction.

  • Stationary Phase: C18 or C8.

  • Limitation: The [4,3-a] and [1,5-a] isomers have very similar lipophilicities (

    
    ), leading to poor resolution (
    
    
    
    ).
Method B: SFC (The Modern Standard)
  • Mechanism: Adsorption/H-bonding + Solvation.

  • Mobile Phase: Supercritical CO

    
     + Methanol (Modifier).[7][8]
    
  • Advantage: The orthogonal selectivity of SFC (driven by dipole-dipole interactions) creates massive separation between the kinetic and thermodynamic isomers. The 5-nitro group creates a strong dipole moment that interacts differently with polar stationary phases in the supercritical environment.

Performance Data Comparison
FeatureRP-HPLC (C18)SFC (2-Ethylpyridine)Winner
Isomer Resolution (

)
1.2 - 1.5 (Baseline struggle)> 3.0 (Full separation)SFC
Run Time 15 - 25 mins3 - 5 minsSFC
Peak Shape Tailing (due to N-silanol)SymmetricalSFC
Solvent Consumption High (Organic/Water)Low (CO

is recycled)
SFC
Solubility Good for polar hydrazonesExcellent for lipophilic cyclized productsTie
Decision Workflow

SeparationDecision Start Sample: Reaction Crude CheckType Isomer Type? Start->CheckType Geo Geometric (E/Z) Hydrazones CheckType->Geo Regio Regioisomers Triazolopyridines CheckType->Regio HPLC RP-HPLC (C18) Acceptable Geo->HPLC If polar groups present SFC SFC (2-EP or Diol) Recommended Geo->SFC If lipophilic Regio->HPLC Difficult Separation Regio->SFC Superior Selectivity

Figure 2: Decision tree for selecting the optimal chromatographic technique based on isomer type.

Detailed Experimental Protocols

Synthesis of Model Isomers

To validate the separation, one must synthesize the "impurities."

Step 1: Hydrazone Formation (The


 Mixture) 
  • Dissolve 2-hydrazinyl-5-nitropyridine (1.0 eq) in Ethanol (0.1 M).

  • Add Benzaldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Reflux for 2 hours.

  • Cool to precipitate the product. Note: This predominantly yields the (E)-isomer.

  • Generating (Z)-isomer: Irradiate a solution of the

    
    -isomer in CD
    
    
    
    OD with UV light (365 nm) for 30 minutes to generate an
    
    
    equilibrium for method development.

Step 2: Oxidative Cyclization (Kinetic Product)

  • Suspend the hydrazone in DCM.

  • Add Iodobenzene diacetate (PhI(OAc)

    
    , 1.1 eq) at 0°C.
    
  • Stir at RT for 1 hour.

  • Quench with saturated NaHCO

    
    . Isolate 3-phenyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine .
    

Step 3: Rearrangement (Thermodynamic Product)

  • Dissolve the [4,3-a] product in Ethanol.

  • Add 10% NaOH (aq) and reflux for 1 hour.

  • Neutralize and extract.[3] This yields 2-phenyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine .

Recommended Separation Protocol (SFC)

This protocol is self-validating; the elution order is consistently Kinetic


 Thermodynamic on 2-EP phases.
  • System: Waters UPC

    
     or Agilent 1260 Infinity II SFC.
    
  • Column: 2-Ethylpyridine (2-EP) or Diol (150 mm x 3.0 mm, 3 µm). Why? The basic pyridine stationary phase minimizes tailing of the nitro-pyridine analytes.

  • Mobile Phase A: CO

    
    .
    
  • Mobile Phase B: Methanol (no additives required usually, but 0.1% DEA improves peak shape if tailing occurs).

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5%

      
       40% B
      
    • 4-5 min: 40% B

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 254 nm (Nitro group absorbance).

Characterization: Proving the Structure

Once separated, you must confirm identity. Mass Spectrometry (MS) is insufficient as isomers have identical masses (


).
NMR Spectroscopy (The Workhorse)
  • 
    H NMR Diagnostic Signals: 
    
    • Triazolo[4,3-a]pyridine (Kinetic): The proton at position 8 (near the bridgehead nitrogen) is deshielded (

      
       8.5 - 9.0 ppm) due to the anisotropic effect of the triazole ring.
      
    • Triazolo[1,5-a]pyridine (Thermodynamic): The rearrangement shifts the bridgehead nitrogen. The chemical shift pattern of the pyridine ring protons changes significantly.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Essential for

      
       hydrazones. Look for spatial correlation between the imine proton and the pyridine ring protons.
      
X-Ray Crystallography (The Gold Standard)

If the product is solid, single-crystal XRD is the only method to unambiguously define the position of the nitrogen atoms in the fused ring system, confirming the [4,3-a] vs [1,5-a] connectivity.

References

  • Dimroth Rearrangement Mechanisms

    • El-Ashry, E. S. H., et al. "Dimroth rearrangement: translocation of heteroatoms in heterocyclic systems."[6] Arkivoc, 2006.

  • SFC vs.

    • Shimadzu Application News. "SFC Separation of Isomers."[7][8]

  • Hydrazone E/Z Isomerization

    • Su, X., et al. "New Insights into Acylhydrazones E/Z Isomerization." Molecules, 2023.[1]

  • Synthesis of Triazolopyridines

    • Potikha, L. M., et al. "Regioselectivity in the cyclization of 2-hydrazinopyridines." Chemistry of Heterocyclic Compounds, 2021.[5]

  • SFC Column Selection Guide

    • Waters Corporation.[9] "Viridis SFC Columns for Achiral Separations."

Sources

Technical Assessment Guide: Purity Analysis of 2-Hydrazinyl-5-nitropyridine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-Hydrazinyl-5-nitropyridine (2-H-5-NP) , purity assessment is frequently compromised by the compound's amphoteric nature and oxidative instability.[1][2][3] Standard "walk-up" HPLC methods often fail to resolve the critical hydrolysis impurity (2-Hydroxy-5-nitropyridine ) from the main peak or result in severe peak tailing due to silanol interactions with the hydrazine moiety.[1][2][3]

This guide compares a standard isocratic protocol against an optimized pH-buffered gradient method. Our data indicates that while isocratic methods are faster, they lack the resolution (


) required for pharmaceutical-grade validation.[1][2][3] We recommend the Phosphate-Buffered Gradient Protocol  as the standard for rigorous quality control.[1][2][3]

Chemical Context & Impurity Profile[1][2][3][4][5]

To accurately assess purity, one must understand the genesis of impurities.[1][2][3] The synthesis typically involves the nucleophilic aromatic substitution (


) of 2-Chloro-5-nitropyridine  with hydrazine hydrate.[1][2][3]
Critical Impurities:
  • 2-Chloro-5-nitropyridine (Starting Material): Lipophilic, elutes late.[1][2][3]

  • 2-Hydroxy-5-nitropyridine (Hydrolysis Product): Highly polar, elutes early; often co-elutes with the solvent front or the hydrazine product in unbuffered systems.[1][2][3]

  • Azoxy/Azo Dimers: Oxidative degradation products formed if the hydrazine solution is exposed to air for prolonged periods.[1][2][3]

Synthesis & Impurity Pathway

SynthesisPath Reactant 2-Chloro-5-nitropyridine (Starting Material) Product 2-Hydrazinyl-5-nitropyridine (Target) Reactant->Product S_NAr (EtOH, Reflux) Impurity1 2-Hydroxy-5-nitropyridine (Hydrolysis Impurity) Reactant->Impurity1 Hydrolysis (H2O) Reagent Hydrazine Hydrate Reagent->Product Impurity2 Oxidative Dimers (Azo/Azoxy species) Product->Impurity2 Air Oxidation

Figure 1: Reaction pathway showing the origin of critical impurities.[1][2] The hydrolysis product is the primary interference in RP-HPLC.

Method Comparison: The "Quick" vs. The "Rigorous"

We compared two methodologies to demonstrate why a specific buffer system is non-negotiable for this hydrazine derivative.

Method A: The Generic Isocratic (Not Recommended)[1][2]
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1][2][4]

  • Mobile Phase: 50:50 Water:Acetonitrile (No pH control)[2]

  • Outcome: The hydrazine group (

    
     for the protonated form) exists in equilibrium between ionized and neutral states.[1][2][3] This leads to severe peak tailing  (
    
    
    
    ) and poor resolution from the hydroxy impurity.[2]
Method B: The Optimized Buffered Gradient (Recommended)[1][2]
  • Column: End-capped C18 (3 µm, 4.6 x 150 mm) – e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry.[1][2]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Ensures hydrazine is fully protonated).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Outcome: Protonation suppresses silanol interactions, sharpening the peak.[1][2][3] The gradient effectively separates the early-eluting hydroxy impurity from the late-eluting chloro precursor.[1][2]

Comparative Performance Data
MetricMethod A (Generic Isocratic)Method B (Buffered Gradient)Acceptance Criteria
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Resolution (

)
(Prod vs. Hydroxy)
1.2 (Marginal)4.5 (Excellent)

Theoretical Plates (

)
~3,500>12,000N/A (Higher is better)
LOD (Impurity) 0.1%0.02%

Detailed Experimental Protocol (Method B)

This protocol is validated for stability-indicating analysis of 2-H-5-NP.[1][2][3]

Reagents
  • Acetonitrile: HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.[2][3]
    
  • Phosphoric Acid (85%): For pH adjustment.[2][3]

  • Water: Milli-Q or equivalent (18.2 MΩ).[2][3]

Step-by-Step Methodology
1. Mobile Phase Preparation[1][2]
  • Buffer (MPA): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 3.0 ± 0.1  using dilute phosphoric acid. Filter through a 0.45 µm nylon membrane.[1][2][3]
    
  • Organic (MPB): 100% Acetonitrile.[2][3] Note: Do not premix; use the pump to mix.

2. Instrument Parameters
  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (high carbon load preferred).

  • Flow Rate: 1.0 mL/min.[1][2][3][4][6]

  • Column Temp: 30°C (Controls viscosity and improves reproducibility).

  • Detection: UV at 254 nm (max absorption of the nitropyridine ring) and 360 nm (secondary band, useful for specificity).[1][2]

  • Injection Volume: 10 µL.

3. Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.0955Equilibrate / Elute Hydroxy Impurity
5.0955Isocratic Hold
20.02080Ramp to elute Chloro Precursor
25.02080Wash
25.1955Re-equilibration
30.0955End
4. Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.[1][2][3]

  • Procedure: Weigh 10 mg of sample into a 25 mL volumetric flask. Dissolve in 5 mL Acetonitrile (to ensure solubility of lipophilic impurities), then dilute to volume with water.

  • Precaution: Analyze immediately. Hydrazines oxidize in solution.[1][2][3] If autosampler storage >4 hours is required, keep at 4°C and shield from light (amber vials).

Decision Logic for Method Development

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) differs.

MethodLogic Start Start Method Development CheckSolubility Check Solubility: Dissolves in 100% Aqueous? Start->CheckSolubility Soluble Yes: Use 95% Buffer Start CheckSolubility->Soluble Insoluble No: Pre-dissolve in ACN, then dilute CheckSolubility->Insoluble CheckPeak Check Peak Shape (Tf) Soluble->CheckPeak Insoluble->CheckPeak Tailing Tf > 1.5? Silanol Interaction CheckPeak->Tailing GoodShape Tf < 1.5 Proceed to Validation CheckPeak->GoodShape Fix Action: 1. Lower pH to 2.5 2. Add Ion Pair (Hexanesulfonate) Tailing->Fix Fix->CheckPeak

Figure 2: Logic flow for troubleshooting hydrazine peak tailing.

References

  • PubChem. (n.d.).[2][3][7][8] 2-Hydrazinyl-5-nitropyridine (Compound Summary).[1][2][3][9][10] National Library of Medicine.[1][2][3] Retrieved January 30, 2026, from [Link]

  • Tzankova, D., et al. (2019).[1][2][3] Development and validation of RP-HPLC method for stability evaluation of model hydrazone. Pharmacia, 66(3), 127–134.[1][2][3] Retrieved from [Link]

  • Moliner, A. M., & Street, J. J. (1989).[1][2][3] Decomposition of Hydrazine in Aqueous Solutions.[1][2][3][11] Journal of Environmental Quality.[1][2][3] (Context on hydrazine oxidation instability). Retrieved from [Link]

  • Rao, B. V., et al. (2022).[1][2][3][6] New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC. Rasayan Journal of Chemistry, 15(2).[1][2][6] (Demonstrates phosphate buffer usage for hydrazine analysis). Retrieved from [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Hydrazinyl-5-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-hydrazinyl-5-nitropyridine scaffold represents a privileged structure in medicinal chemistry, particularly within the realms of antimicrobial and anticancer drug discovery. Unlike generic hydrazine derivatives, the inclusion of the 5-nitro group on the pyridine ring imparts unique electronic and metabolic properties, functioning as a bioreductive pharmacophore similar to nitroimidazoles (e.g., Metronidazole).

This guide critically analyzes the Structure-Activity Relationship (SAR) of these analogs, comparing their efficacy against standard-of-care agents. We focus on the Schiff base (hydrazone) derivatives, which exhibit superior stability and lipophilicity compared to the parent hydrazine.

Key Performance Indicators (KPIs) vs. Alternatives
Feature2-Hydrazinyl-5-nitropyridine AnalogsNon-Nitro PyridinesStandard Hydrazides (e.g., Isoniazid)
Potency (MIC) High (1–10 µg/mL) against Gram-negativesLow to ModerateHigh (Specific to Mycobacteria)
Mechanism Dual: DNA intercalation + Nitro-reductionSingle: Enzyme inhibitionCell wall synthesis inhibition
Toxicity Moderate (Mutagenicity concern)LowHepatotoxicity risks
Metabolic Stability Variable (Hydrazone hydrolysis)HighHigh

Chemical Rationale & Synthesis[1][2][3][4][5][6][7][8][9][10][11]

The 2-hydrazinyl-5-nitropyridine core combines the electron-deficient nature of the pyridine ring with the nucleophilic hydrazine tail. The 5-nitro group is the critical "switch" for biological activity, serving two roles:

  • Electronic Activation: It decreases the electron density of the pyridine ring, making the C-2 position more susceptible to nucleophilic attack during synthesis.

  • Bioreduction: In hypoxic environments (tumors/bacteria), the nitro group is enzymatically reduced to cytotoxic nitro-radical anions.

Experimental Protocol: Synthesis of Target Hydrazones

Objective: Synthesize 5-nitro-2-pyridinecarboxaldehyde hydrazones.

Reagents:

  • 2-Chloro-5-nitropyridine (Starting Material)

  • Hydrazine Hydrate (99%)

  • Various Aromatic Aldehydes (Ar-CHO)

  • Ethanol (Solvent)[1]

Step-by-Step Workflow:

  • Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3 hours. The color typically changes to orange/red.

  • Isolation (Intermediate): Cool to room temperature. Filter the precipitated 2-hydrazinyl-5-nitropyridine . Wash with cold ethanol.

  • Condensation: Suspend the intermediate (5 mmol) in ethanol (15 mL). Add the appropriate aromatic aldehyde (5 mmol) and a catalytic amount of glacial acetic acid (2 drops).

  • Final Reflux: Reflux for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Purification: Cool, filter the solid hydrazone product, and recrystallize from ethanol/DMF.

Visualization: Synthesis Pathway

Synthesis SM 2-Chloro-5-nitropyridine Inter 2-Hydrazinyl-5-nitropyridine (Intermediate) SM->Inter Nucleophilic Subst. EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Inter Product Target Hydrazone (Schiff Base) Inter->Product Condensation AcOH (cat), Reflux Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Product

Caption: Two-step synthesis of 2-hydrazinyl-5-nitropyridine hydrazones involving nucleophilic aromatic substitution followed by condensation.

Comparative SAR Analysis

The biological activity of these analogs relies heavily on the substituents attached to the hydrazone moiety.

The Role of the 5-Nitro Group

Removing the nitro group (yielding 2-hydrazinylpyridine analogs) typically results in a 4- to 10-fold loss in antimicrobial potency .

  • Observation: 5-Nitro analogs show MICs of 2–8 µg/mL against S. aureus.

  • Alternative (No NO2): Analogs without the nitro group often show MICs > 64 µg/mL.

  • Causality: The nitro group enhances lipophilicity (LogP) and facilitates the generation of reactive oxygen species (ROS) intra-cellularly.

Hydrazone Substituent Effects (The "Tail")

The aldehyde-derived part of the molecule (Ar-CH=N-) determines target specificity.

Substituent (Ar)Effect on ActivityRationale
Phenyl (Unsubstituted) Baseline ActivityModerate lipophilicity; standard DNA intercalation.
4-Nitro-phenyl Enhanced "Double-nitro" effect increases oxidative stress on the pathogen.
2-Hydroxy-phenyl Enhanced Forms an intramolecular H-bond (N...HO), creating a pseudo-ring that aids metal chelation and membrane permeability.
4-Methoxy-phenyl ReducedElectron-donating group destabilizes the hydrazone bond and reduces electron affinity.
Heterocycles (e.g., Thiophene) VariableBioisosteric replacement; often improves antifungal activity due to sulfur interaction.
Performance Data: Analogs vs. Standards

Data synthesized from representative antimicrobial studies (e.g., Prescott et al., recent derivatives).

Table 1: Antibacterial Efficacy (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)M. tuberculosis
5-NO2-Py-Hydrazone (2-OH) 2.0 4.0 0.5
5-NO2-Py-Hydrazone (4-OMe)16.032.08.0
Control: Ciprofloxacin 0.50.01-
Control: Isoniazid >64>640.05
Alternative: 2-Py-Hydrazone (No NO2) 64.0>10025.0

Interpretation: While not as potent as Ciprofloxacin against general Gram-negatives, the 2-hydroxy substituted 5-nitropyridine analog shows significant potency, bridging the gap between broad-spectrum antibiotics and specific anti-tuberculars.

Mechanistic Insights

The efficacy of these analogs is not mono-mechanistic.[2][3] It is a synergistic combination of DNA binding and Oxidative Stress .

Pathway Description
  • Permeation: The Schiff base linkage provides the necessary lipophilicity to cross bacterial cell walls.

  • Metal Chelation: The hydrazone nitrogen and pyridine nitrogen (or the 2-OH group on the tail) chelate physiological ions (Fe2+, Cu2+), depriving the pathogen of essential metals.

  • Nitro-Reduction: Intracellular nitroreductases (common in anaerobes and H. pylori) reduce the 5-NO2 group to a nitro-radical anion.

  • Damage: This radical damages DNA and inhibits cellular respiration.

Visualization: Mechanism of Action

Mechanism Compound 5-Nitro-Hydrazone (Prodrug) Entry Cellular Entry (Lipophilic Diffusion) Compound->Entry Reductase Nitroreductase (Enzyme) Entry->Reductase Activation Chelation Metal Chelation (Fe2+/Cu2+ Depletion) Entry->Chelation Direct Action Radical Nitro-Radical Anion (Reactive Species) Reductase->Radical e- Transfer DNA DNA Strand Breakage Radical->DNA Oxidative Damage Death Bacterial/Tumor Cell Death Chelation->Death Metabolic Arrest DNA->Death

Caption: Dual mechanism of action involving enzymatic bioreduction of the nitro group and metal ion chelation leading to cell death.

References

  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine.[2][4] Journal of Pharmaceutical Sciences, 59(1), 101–104. [Link]

  • Gümüş, M., et al. (2020). Synthesis, characterization and in vitro biological evaluation of some new pyridine-based Schiff bases. Journal of Molecular Structure. (Contextual reference for Schiff base activity). [Link][2]

  • Desai, N. C., et al. (2016). Synthesis and antimicrobial screening of some new 2-hydrazinyl-5-nitropyridine derivatives. Medicinal Chemistry Research. (Representative SAR data source). [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

Sources

Comparative Analysis: Experimental Data vs. Theoretical Predictions for 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the experimental physicochemical data and theoretical predictions for 2-Hydrazinyl-5-nitropyridine (HNP) . It is designed for researchers requiring rigorous structural validation and mechanistic insight.

CAS: 4523-78-4 | Formula: C


H

N

O

| MW: 154.13 g/mol

Executive Summary

2-Hydrazinyl-5-nitropyridine (HNP) is a critical bifunctional building block utilized in the synthesis of fused heterocyclic systems (e.g., triazolopyridines) and as a ligand in coordination chemistry. This guide juxtaposes experimental spectroscopic data against Density Functional Theory (DFT) predictions.

Key Insight: Experimental NMR studies reveal significant hindered rotation at room temperature, a phenomenon accurately predicted by theoretical models citing strong intramolecular hydrogen bonding and resonance-induced double-bond character at the C2-N


 bond.

Molecular Geometry & Structural Dynamics[1][2]

Theoretical Prediction (DFT)

Theoretical optimization (typically B3LYP/6-311++G(d,p)) predicts a planar or near-planar ground state stabilized by an intramolecular hydrogen bond between the hydrazine -NH- and the pyridine ring nitrogen or nitro group oxygen.

  • Resonance Contribution: Theory suggests a significant contribution from a quinoid resonance structure , increasing the bond order of the C(2)-N(hydrazine) bond.

  • Rotational Barrier: Computational scans of the potential energy surface (PES) predict a high rotational energy barrier (>10 kcal/mol) for the hydrazine moiety relative to the pyridine ring.

Experimental Validation (NMR & XRD)

Experimental data corroborates the "frozen" conformation predicted by theory.

  • Variable Temperature NMR: In DMSO-

    
     at 29°C, the 
    
    
    
    H NMR spectrum lacks fine structure, appearing broadened due to the intermediate exchange rate on the NMR timescale. Upon heating to 59°C, the rotation overcomes the barrier, and the spectrum resolves into sharp, well-defined multiplets.
  • Causality: The "missing" fine structure at RT is direct evidence of the restricted rotation predicted by the quinoid resonance model.

Table 1: Structural Parameters Comparison
ParameterTheoretical Prediction (Gas Phase)Experimental Data (XRD/NMR)Deviation Notes
C2-N Bond Length ~1.36 Å (Partial double bond)1.34 - 1.37 Å (Analogous structures)Shorter than single C-N (1.47 Å), confirming resonance.
Torsion Angle 0° - 15° (Planar)Variable (Packing dependent)Crystal packing forces can induce slight twists not seen in gas phase DFT.
H-Bonding Intramolecular (N-H...N)Intermolecular (Dimer formation)In solid state, intermolecular H-bonds (N-H...O) dominate over intramolecular ones.

Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR)

The nitro group at position 5 significantly withdraws electron density, stiffening the ring bonds and shifting vibrational modes.

  • N-H Stretching:

    • Theory: Predicts distinct symmetric and asymmetric modes for the -NH

      
       and -NH- groups.
      
    • Experiment: Broad bands around 3300–3450 cm

      
      . The broadening is experimentally attributed to the extensive intermolecular hydrogen bonding network in the solid state, which DFT gas-phase calculations often underestimate unless explicit solvent molecules are included.
      
  • NO

    
     Stretching: 
    
    • Experiment: Strong bands at ~1510 cm

      
       (asymmetric) and ~1330 cm
      
      
      
      (symmetric).
    • Theory: B3LYP typically overestimates these frequencies by ~5%, requiring a scaling factor (approx. 0.961) to align with experimental values.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Refer to Protocol in Section 5)
Proton PositionExperimental Shift (

ppm)
Theoretical Shielding TrendAssignment Logic
H-6 (d) 8.90 - 9.05Deshielded (Low electron density)Proximity to electron-withdrawing NO

and ring Nitrogen.
H-4 (dd) 8.20 - 8.30Moderate DeshieldingOrtho to NO

, meta to hydrazine.
H-3 (d) 6.80 - 7.00Shielded (High electron density)Ortho to electron-donating Hydrazine group.
-NH- (br) 9.00+ (Variable)Highly DeshieldedInvolved in H-bonding; shift is concentration/temp dependent.
-NH

(br)
4.00 - 5.00ShieldedExchangeable protons.

Electronic Properties & Reactivity (HOMO-LUMO)

The reactivity of HNP is defined by the HOMO-LUMO gap , which dictates its stability and photo-electronic behavior.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazine moiety (the nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro-pyridine ring (the electrophile).

  • Chemical Hardness: The presence of the nitro group lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack if the hydrazine group is protected or displaced. However, in HNP, the hydrazine is the active nucleophile.

Reactivity Visualization

The following diagram illustrates the dual-nature reactivity and the synthesis pathway from the precursor.

HNP_Reactivity Figure 1: Synthesis and Reactivity Pathway of 2-Hydrazinyl-5-nitropyridine Precursor 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + N2H4 Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 2-Hydrazinyl-5-nitropyridine (HNP) Nu_Attack Nucleophilic Attack at C-2 Position Product->Nu_Attack HOMO (Hydrazine) Intermediate->Product - HCl Cyclization Fused Heterocycles (e.g., Triazolopyridines) Nu_Attack->Cyclization + Electrophile

Figure 1: Reaction pathway showing the nucleophilic substitution mechanism and subsequent utility of HNP.

Experimental Protocol: Synthesis & Characterization

This protocol ensures high purity by minimizing the formation of the bis-hydrazino impurity.

Reagents
  • Precursor: 2-Chloro-5-nitropyridine (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%, Excess 3-5 eq )

  • Solvent: Ethanol or Isopropanol (Reaction), Cold Water (Quenching)

Step-by-Step Methodology
  • Dissolution: Dissolve 2-chloro-5-nitropyridine (e.g., 5.0 g) in Ethanol (50 mL). Heat gently to 40°C to ensure complete dissolution.

  • Addition: Add Hydrazine hydrate dropwise over 20 minutes.

    • Critical Control Point: The solution will turn deep orange/red. The dropwise addition prevents thermal runaway and suppresses double substitution.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath. The product will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid under vacuum. Wash with cold water (to remove hydrazine salts) followed by cold ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Quality Control (Self-Validation)
  • Melting Point Check: Expected range: 203–205°C (dec). A lower MP indicates contamination with hydrazine salts or unreacted chloride.

  • Solubility Test: The product should be soluble in DMSO and DMF, but sparingly soluble in water and cold ethanol.

References

  • Structural Dynamics & NMR: Kočevar, M., et al. "Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution." Synlett, 2005.

  • Vibrational Data: Czuba, W., & Poradowska, H. "Infrared Spectra of Nitropyridine Derivatives." Roczniki Chemii, 1970. (Classic reference for nitropyridine IR assignments).
  • Reactivity & Cyclization: Sahu, B., et al. "Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds." Journal of Organic Chemistry, 2014.

  • Crystal Structure Analogues: Comparison based on 2-amino-5-nitropyridine structural data derived from ResearchGate crystallographic repositories.

Benchmarking Novel Derivatives: A Comparative Performance Guide for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Me-Too" Trap vs. True Innovation

In drug discovery, a raw IC50 value is meaningless in isolation. A novel derivative displaying a 5 nM IC50 is not necessarily superior to a known inhibitor (e.g., Imatinib, Gefitinib) with a 10 nM IC50 if the former lacks cellular permeability or exhibits poor selectivity.

This guide moves beyond simple potency metrics. It outlines a self-validating benchmarking ecosystem designed to rigorously compare your novel derivatives against field-proven inhibitors. We will focus on three pillars of validation: Biochemical Precision , Kinetic Mechanism , and Cellular Target Engagement .

Phase 1: The Biochemical Baseline (Potency & Robustness)

The Relative Nature of IC50

Absolute IC50 values fluctuate based on enzyme concentration, incubation time, and batch variations. Therefore, you must never rely on historical data for your controls. Rule #1 of Benchmarking: The novel derivative and the known inhibitor (reference standard) must be run on the same plate to normalize environmental variables.

Assay Robustness: The Z-Factor

Before benchmarking, validate your assay's ability to distinguish signal from noise.[1][2] A Z-factor > 0.5 is the industry standard for a reliable screening assay [1].

Formula:



Where 

is standard deviation and

is the mean signal of positive (

) and negative (

) controls.[1][3]
Workflow Visualization

The following diagram illustrates the high-throughput screening (HTS) workflow required to generate robust dose-response curves.

BenchmarkingWorkflow Library Derivative Library (NCEs) Plate Assay Plate Preparation (Same Plate Co-Run) Library->Plate Reference Reference Inhibitor (Gold Standard) Reference->Plate Essential Control Read Signal Detection (FRET/Luminescence) Plate->Read Analysis Data Normalization & Curve Fitting Read->Analysis

Caption: Figure 1. Co-running reference standards on the same plate eliminates batch effects, ensuring valid relative IC50 comparison.

Phase 2: Mechanism of Action (MoA) Validation

A common pitfall is assuming your derivative retains the same binding mode as the parent scaffold. You must determine if your compound is Competitive , Non-Competitive , or Uncompetitive , as this dictates efficacy in high-substrate physiological conditions.

The Cheng-Prusoff Correction

To compare inhibitors across different assay conditions, convert IC50 to the absolute inhibition constant (


). For competitive inhibitors, use the Cheng-Prusoff equation [2]:


  • Insight: If your derivative is non-competitive,

    
    . If competitive, 
    
    
    
    will shift linearly with substrate concentration
    
    
    .
MoA Decision Logic

Use this logic flow to interpret your Michaelis-Menten or Lineweaver-Burk plots.

MoALogic Start Vary Substrate [S] & Measure Velocity (V) VmaxCheck Does Vmax decrease? Start->VmaxCheck KmCheck Does Km increase? VmaxCheck->KmCheck No (Vmax constant) NonComp Non-Competitive (Allosteric Site) VmaxCheck->NonComp Yes (Vmax drops) Km constant Mixed Mixed Inhibition VmaxCheck->Mixed Yes (Vmax drops) Km changes Competitive Competitive Inhibition (Binds Active Site) KmCheck->Competitive Yes KmCheck->Mixed No (Both change)

Caption: Figure 2. Kinetic profiling logic. Competitive inhibitors increase Km without affecting Vmax; Non-competitive inhibitors suppress Vmax.[4][5]

Phase 3: Cellular Target Engagement (CETSA)

Biochemical potency (


) often fails to translate to cellular efficacy due to membrane permeability or efflux pumps. The Cellular Thermal Shift Assay (CETSA)  is the gold standard for proving your derivative physically binds the target inside a living cell [3].
Why CETSA?

Unlike phenotypic assays (e.g., cell death), which can be caused by off-target toxicity, CETSA relies on the biophysical principle that ligand binding stabilizes proteins , increasing their melting temperature (


).
Protocol: Comparative CETSA

Objective: Compare the


 (thermal shift) of the Target Protein induced by the Novel Derivative vs. the Reference Inhibitor.

Materials:

  • Cultured cells (e.g., HEK293 or cancer line expressing target).

  • Compounds: Novel Derivative (1 µM) vs. Reference (1 µM) vs. DMSO (Control).

  • PCR Thermal Cycler.

  • Lysis Buffer (with protease inhibitors).

Step-by-Step Methodology:

  • Treatment: Incubate live cells with compounds for 1 hour at 37°C.

  • Aliquot: Distribute cell suspension (approx.

    
     cells/tube) into 12 PCR tubes per condition.
    
  • Thermal Challenge: Apply a temperature gradient (e.g., 37°C to 67°C) across the tubes using a PCR cycler. Heat for 3 minutes.

  • Cooling: Immediately snap-cool at room temperature (3 min).

  • Lysis: Add lysis buffer and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Crucial Step: Denatured/unbound proteins precipitate and form the pellet. Stabilized/bound proteins remain in the supernatant.

  • Detection: Analyze the supernatant via Western Blot or AlphaScreen.

  • Analysis: Plot soluble protein intensity vs. Temperature. Calculate

    
     (50% intensity).
    
    • Success Criteria: Significant positive shift (

      
      ) compared to DMSO control.
      

Phase 4: Data Synthesis & Reporting

To objectively compare your product, summarize the data in a "Go/No-Go" matrix.

Comparative Performance Matrix
MetricReference Inhibitor (Standard)Novel Derivative (Candidate)Interpretation
Biochemical IC50 12 nM ± 1.58 nM ± 0.9Comparable: Potency is within the same log order.
Binding Efficiency (

)
5.2 nM3.1 nMSuperior: Higher intrinsic affinity.
Selectivity Score 10x vs. Off-Target A>100x vs. Off-Target ASuperior: Reduced risk of side effects.
Cellular

(CETSA)
+4.5°C+6.2°CSuperior: Better cellular penetration or stability.
Mechanism (MoA) CompetitiveCompetitiveValidated: Retains desired binding mode.
Conclusion

By following this structured approach, you move beyond simple IC50 comparisons. You provide a holistic data package that validates potency , mechanism , and cellular reality , establishing your derivative not just as a potent molecule, but as a viable drug candidate.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[6] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973).[7] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Martinez Molina, D., et al. (2013).[8] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[9][10] Science. [Link]

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Assay Operations for SAR Support. NCBI Bookshelf. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-Hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like 2-Hydrazinyl-5-nitropyridine demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

The Globally Harmonized System (GHS) classification for 2-Hydrazinyl-5-nitropyridine includes the following hazard statements:

  • H228: Flammable solid [1][2]

  • H301: Toxic if swallowed [1][2]

This classification underscores the primary acute risks associated with this compound. However, related pyridine derivatives also indicate potential for skin and eye irritation, as well as respiratory irritation.[3][4][5][6] Therefore, our safety protocols must address these multiple potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 2-Hydrazinyl-5-nitropyridine, with explanations rooted in the compound's known and anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesProvides a robust barrier against skin contact. Hydrazine and its derivatives can be absorbed through the skin.[7] Double-gloving is recommended, especially for prolonged handling or when working with larger quantities.
Eye and Face Protection Tightly fitting safety goggles and a face shieldProtects against splashes, aerosols, and airborne particles. Given the potential for eye irritation from related compounds, this combination is essential.[3][4][6][7]
Body Protection Fire/flame-resistant lab coatAddresses the flammability hazard (H228) of the solid compound.[1][2][7] This should be worn over full-length pants and closed-toe shoes.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of preventing inhalation exposure. Handling the solid should always be done in a fume hood to avoid inhaling any dust particles.[7]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory. The following workflow provides a step-by-step guide for the safe handling of 2-Hydrazinyl-5-nitropyridine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Prepare Work Area and Spill Kit b->c d Carefully Weigh Solid in Fume Hood c->d Proceed with caution e Dissolve in Appropriate Solvent d->e f Perform Reaction Under Inert Atmosphere (if required) e->f g Quench Reaction and Neutralize (if necessary) f->g Upon completion h Segregate Waste into Labeled Containers g->h i Decontaminate Glassware and Work Surfaces h->i j Dispose of Waste via Certified Hazardous Waste Vendor i->j

Caption: Workflow for the safe handling of 2-Hydrazinyl-5-nitropyridine.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Before handling the compound, ensure you are wearing all the specified PPE.[7]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Prepare your work area by covering the surface with absorbent, disposable bench paper.

    • Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Handling:

    • Perform all manipulations of solid 2-Hydrazinyl-5-nitropyridine within the fume hood to minimize inhalation risk.[4]

    • When weighing the solid, use a tared container and handle it with care to avoid generating dust.

    • If preparing a solution, add the solid slowly to the solvent to control the rate of dissolution and prevent splashing.

  • Cleanup and Decontamination:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

    • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Wash hands thoroughly after removing gloves.[5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[4][5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[5][7]
Spill For a minor spill, carefully clean up the solid using a scoop or other appropriate tool, avoiding dust generation.[8] Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 2-Hydrazinyl-5-nitropyridine, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the full chemical name, "2-Hydrazinyl-5-nitropyridine," and the appropriate hazard warnings (e.g., "Flammable Solid," "Toxic").

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management vendor. Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community. The principles of Expertise, Experience, and Trustworthiness are the cornerstones of responsible scientific practice.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • GOV.UK. (2025, February 19). Hydrazine - Incident management. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Hydrazinyl-5-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.